Product packaging for Oct-5-ynamide(Cat. No.:CAS No. 855376-60-2)

Oct-5-ynamide

Cat. No.: B15212883
CAS No.: 855376-60-2
M. Wt: 139.19 g/mol
InChI Key: YQNXISXWMGPXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oct-5-ynamide is a chemical compound belonging to the class of ynamides, which are recognized as powerful and versatile building blocks in modern organic synthesis . The ynamide functional group features a carbon-carbon triple bond activated by an attached nitrogen atom that bears an electron-withdrawing group. This unique structure gives ynamides a balance of stability and tunable reactivity, exhibiting both nucleophilic and electrophilic properties at the alkyne . This makes them invaluable intermediates for the construction of structurally complex nitrogen-containing molecules, which are prevalent motifs in natural products and pharmaceuticals . In research applications, ynamides are extensively used in a wide array of ring-forming transformations and cyclization reactions to rapidly generate molecular complexity . They serve as key precursors in transition-metal-mediated cyclizations, cycloadditions, and radical cyclizations, allowing for the efficient synthesis of various nitrogen-containing heterocycles . Furthermore, a major application of ynamide chemistry is their development and use as racemization-free coupling reagents for amide and peptide bond formation . This superiority in suppressing racemization/epimerization is critical for enabling challenging peptide syntheses, including peptide fragment condensation and the head-to-tail cyclization of peptides . The reactivity of the ynamide triple bond also allows for stereo-selective functionalization, such as in the catalyzed hydrogenation of ynamides to yield enamines, which are valuable synthetic intermediates . This product is intended for research purposes in a laboratory setting only. This compound is strictly for professional use and is not labeled or intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B15212883 Oct-5-ynamide CAS No. 855376-60-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

855376-60-2

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

oct-5-ynamide

InChI

InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h2,5-7H2,1H3,(H2,9,10)

InChI Key

YQNXISXWMGPXAQ-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCCC(=O)N

Origin of Product

United States

Foundational & Exploratory

Oct-5-ynamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-5-ynamide is an organic compound belonging to the ynamide family. Ynamides are characterized by a nitrogen atom attached to an acetylenic carbon, a structural motif that bestows unique reactivity and makes them valuable building blocks in organic synthesis. Their stability, compared to the more reactive ynamines, allows for a broader range of chemical transformations. This guide provides an in-depth look at the chemical structure, properties, and a plausible synthetic route for this compound, alongside the general biological significance of the ynamide class of molecules.

Chemical Structure and Properties

The chemical structure of this compound features an eight-carbon chain with a triple bond at the 5th position and a terminal amide group. Based on this structure, its fundamental chemical properties can be determined.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₃NOCalculated
Molecular Weight 139.19 g/mol Calculated
CAS Number Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis of this compound

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 1-bromo-oct-5-yne

  • To a solution of Oct-5-yn-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.2 eq).

  • Slowly add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-bromo-oct-5-yne.

Step 2: Synthesis of this compound

This step is adapted from general procedures for ynamide synthesis utilizing a copper-catalyzed coupling reaction.[2][3]

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve acetamide (2.0 eq) in dry toluene.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Add N,N'-dimethylethylenediamine (DMEDA, 0.2 eq) as a ligand.

  • Add the previously synthesized 1-bromo-oct-5-yne (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 24 hours.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Copper-Catalyzed Amination Oct_5_yn_1_ol Oct-5-yn-1-ol Reagents1 P(Ph)₃, CBr₄ DCM, 0°C to rt Oct_5_yn_1_ol->Reagents1 Bromo_oct_5_yne 1-bromo-oct-5-yne Reagents1->Bromo_oct_5_yne Catalyst CuI, DMEDA K₂CO₃, Toluene, Reflux Bromo_oct_5_yne->Catalyst Acetamide Acetamide Acetamide->Catalyst Oct_5_ynamide This compound Catalyst->Oct_5_ynamide

Caption: Proposed two-step synthesis of this compound from Oct-5-yn-1-ol.

Biological Activity and Applications

While there is no specific biological activity reported for this compound itself, the ynamide functional group is of significant interest in medicinal chemistry and drug development. Ynamides are considered versatile building blocks for the synthesis of complex nitrogen-containing molecules.[4][5]

Ynamides have been explored for their potential as:

  • Peptide Coupling Reagents: They can facilitate the formation of peptide bonds, a fundamental process in the synthesis of therapeutic peptides.[6]

  • Precursors to Bioactive Heterocycles: Ynamides are used in various cyclization reactions to construct diverse heterocyclic scaffolds, many of which are found in biologically active natural products and pharmaceuticals.

  • Covalent Inhibitors: The electrophilic nature of the ynamide triple bond allows for its use as a "warhead" in covalent inhibitors, which can form a stable bond with target proteins, leading to potent and prolonged therapeutic effects.

The exploration of this compound and its derivatives could therefore be a promising avenue for the discovery of novel therapeutic agents.

Logical Relationship of Ynamide Reactivity

The reactivity of ynamides is governed by the polarization of the alkyne, which is influenced by the electron-withdrawing group on the nitrogen atom. This makes the internal carbon of the alkyne electrophilic and the terminal carbon nucleophilic, allowing for a variety of transformations.

YnamideReactivity cluster_reactions Key Transformations Ynamide Ynamide (R-C≡C-NR'R'') Cycloadditions Cycloaddition Reactions Ynamide->Cycloadditions Metal_Catalyzed Metal-Catalyzed Cross-Coupling Ynamide->Metal_Catalyzed Acid_Mediated Acid-Mediated Cyclizations Ynamide->Acid_Mediated Nucleophilic_Addition Nucleophilic Addition Ynamide->Nucleophilic_Addition

Caption: Key reaction pathways involving the versatile ynamide functional group.

Conclusion

This compound represents an interesting, yet underexplored, member of the ynamide family. Based on established synthetic methodologies, a reliable route to this compound can be proposed, opening the door for its investigation in various chemical and biological applications. The unique electronic properties of the ynamide functional group suggest that this compound could serve as a valuable tool for synthetic chemists and drug discovery professionals in the development of novel molecular entities. Further research is warranted to fully elucidate its chemical properties and biological potential.

References

Oct-5-ynamide: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ynamides, alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group, have emerged as versatile building blocks in modern organic synthesis. Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, imparts a fine balance between stability and reactivity, making them superior to their highly labile ynamine counterparts. This balance allows for a wide range of chemical transformations that are often challenging with other alkynes. This guide provides an in-depth analysis of the reactivity and stability of terminal N-alkyl ynamides, with a specific focus on Oct-5-ynamide, a representative long-chain aliphatic ynamide. Understanding these properties is crucial for the effective application of this compound class in the synthesis of complex molecules, including active pharmaceutical ingredients. Ynamides are known to be significantly more stable than ynamines, often allowing for purification via silica gel chromatography.[1]

Reactivity Profile

The reactivity of ynamides is dominated by the nucleophilic character of the β-carbon and the electrophilic character of the α-carbon of the alkyne, a direct consequence of the electron-donating nitrogen atom. This polarization governs their participation in a variety of transformations, most notably cycloaddition reactions.

Cycloaddition Reactions

Ynamides readily participate in cycloaddition reactions, providing access to a diverse array of carbo- and heterocyclic scaffolds. These reactions are often characterized by high regioselectivity due to the inherent electronic bias of the ynamide.

A common and well-documented transformation is the [2+2] cycloaddition with ketenes, which can be generated in situ from acyl chlorides. This reaction provides a direct route to highly functionalized 3-aminocyclobutenones.

Table 1: Representative [2+2] Cycloaddition of N-Alkyl Ynamides with In Situ Generated Ketenes

Ynamide Reactant (General Structure)Acyl ChlorideBaseSolventTemperature (°C)Product (General Structure)Yield (%)
N-Alkyl-N-sulfonyl-ynamideSubstituted Acetyl ChlorideTriethylamineDichloromethane603-(N-Alkyl-N-sulfonylamino)cyclobutenone33-95

Data generalized from studies on various N-sulfonyl ynamides.[2]

The general mechanism for this transformation involves the concerted [2+2] cycloaddition of the ynamide with the ketene intermediate.

G cluster_0 Reaction Pathway Ynamide N-Alkyl Ynamide Cycloadduct 3-Aminocyclobutenone Ynamide->Cycloadduct + Ketene In situ generated Ketene Ketene->Cycloadduct [2+2] Cycloaddition

Caption: Generalized pathway for the [2+2] cycloaddition of an N-alkyl ynamide with a ketene.

Beyond [2+2] cycloadditions, ynamides also engage in [4+2] cycloadditions, for instance with vinylcoumarins, to generate more complex heterocyclic systems.[2]

Hydrofunctionalization Reactions

Ynamides can undergo hydroamination and hydroarylation reactions, typically catalyzed by Brønsted or Lewis acids. These reactions proceed with high regio- and stereoselectivity, yielding valuable enamide derivatives. For example, the addition of indoles to sulfonyl-substituted ynamides has been reported to produce Z-isomers with high selectivity.[1]

Radical Reactions

While less common, radical cascade reactions involving ynamides have been developed for the synthesis of nitrogen-containing heterocycles. These reactions often proceed via a 5-exo-dig cyclization followed by further trapping to construct polycyclic systems.[1]

Stability Profile

A key advantage of ynamides is their enhanced stability compared to ynamines, which are notoriously prone to hydrolysis. The electron-withdrawing group on the nitrogen atom delocalizes the nitrogen lone pair, reducing the electron density of the alkyne and thus its susceptibility to protonation and subsequent hydrolysis.[1] This increased stability allows for easier handling, purification, and storage.

Table 2: General Stability of N-Alkyl Ynamides under Various Conditions

ConditionObservation
Aqueous Acid (mild) Slow hydrolysis to the corresponding amide.
Aqueous Base (mild) Generally stable.
Silica Gel Chromatography Generally stable, allowing for purification.[1]
Elevated Temperature Thermally robust, can be used in reactions at elevated temperatures (e.g., 60°C).[2]
Air Generally stable to air exposure under ambient conditions.

This table represents a qualitative summary based on general observations in the literature.

The stability of a given ynamide is influenced by the nature of the electron-withdrawing group on the nitrogen. Sulfonyl and carbonyl groups are commonly employed to confer this stability.

Experimental Protocols

The following provides a generalized experimental protocol for a representative reaction of an N-alkyl ynamide, specifically the [2+2] cycloaddition with an in situ generated ketene.

General Protocol for [2+2] Cycloaddition of an N-Alkyl Ynamide with an In Situ Generated Ketene
  • Reaction Setup: A flame-dried round-bottom flask is charged with the N-alkyl ynamide (1.0 eq.) and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Triethylamine (1.5 eq.) is added to the solution.

  • Addition of Acyl Chloride: The acyl chloride (1.2 eq.) is dissolved in dry dichloromethane and added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is heated to the desired temperature (e.g., 60°C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting ynamide.

  • Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aminocyclobutenone.

G Start Dissolve Ynamide in DCM Add_Base Add Triethylamine Start->Add_Base Add_Acyl_Chloride Add Acyl Chloride (dropwise) Add_Base->Add_Acyl_Chloride Heat Heat to 60°C Add_Acyl_Chloride->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

Caption: Experimental workflow for the synthesis of a 3-aminocyclobutenone from an N-alkyl ynamide.

Conclusion

This compound and other long-chain N-alkyl ynamides are valuable synthetic intermediates characterized by a versatile reactivity profile and good stability. Their ability to participate in a range of transformations, particularly cycloadditions, makes them powerful tools for the construction of complex molecular architectures. The enhanced stability of ynamides over ynamines simplifies their handling and purification, further broadening their synthetic utility. While the general reactivity and stability trends are well-established, future work should focus on quantitative studies of specific long-chain ynamides to provide more precise data on their kinetic and thermodynamic properties, which will be invaluable for process development and scale-up in industrial applications.

References

An In-depth Technical Guide to the Solubility of Oct-5-ynamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ynamide Solubility

Ynamides are a class of organic compounds characterized by a nitrogen atom attached to an alkyne. This unique functional group imparts a specific polarity and reactivity profile that dictates their solubility behavior.[3][4] The general principle of "like dissolves like" is the primary determinant of solubility, where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[5][6]

The structure of Oct-5-ynamide, with its linear alkyl chain and the polar ynamide functional group, suggests a nuanced solubility profile. The octyl group contributes non-polar characteristics, while the ynamide moiety introduces polarity. Therefore, its solubility will be a balance between these two competing factors. It is expected to exhibit good solubility in moderately polar to non-polar organic solvents and limited solubility in highly polar or very non-polar solvents.

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound in a given organic solvent:

  • Polarity of the Solvent: The polarity of the solvent, often quantified by its dielectric constant, is a key factor. Solvents with polarities that closely match that of this compound are likely to be effective.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[5] This is because the higher temperature provides the energy needed to overcome the intermolecular forces in the solid lattice.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence solubility. The amide portion of the ynamide can participate in hydrogen bonding.

  • Molecular Size and Shape: The size and shape of both the solute and solvent molecules can affect how well they pack together, influencing the dissolution process.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental work and process development. The following are detailed protocols for both qualitative and quantitative solubility assessment.

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, dimethyl sulfoxide)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen organic solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[7]

  • Record the observations.

This is a widely used and reliable method for determining the equilibrium solubility of a compound at a specific temperature.[8]

Materials:

  • This compound

  • Chosen organic solvent(s)

  • Scintillation vials or other sealable containers

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the vial to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

  • Filter the withdrawn sample through a syringe filter to remove any remaining microscopic particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

  • Calculate the original solubility in units such as mg/mL or mol/L.

Data Presentation

The quantitative solubility data obtained from the experimental protocols should be compiled into a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL)Observations
Hexane1.88To be determined---
Toluene2.38To be determined---
Dichloromethane8.93To be determined---
Diethyl Ether4.34To be determined---
Ethyl Acetate6.02To be determined---
Acetone20.7To be determined---
Acetonitrile37.5To be determined---
Methanol32.7To be determined---
Dimethyl Sulfoxide (DMSO)46.7To be determined---
Water80.1To be determined---

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Solubility Determination Workflow start Start: Excess this compound in Solvent equilibration Equilibration (Constant Temperature Shaking) start->equilibration settling Settling of Excess Solid equilibration->settling sampling Withdraw and Filter Supernatant settling->sampling dilution Dilution of Filtered Sample sampling->dilution analysis Concentration Analysis (HPLC/GC) dilution->analysis calculation Calculate Solubility analysis->calculation end End: Quantitative Solubility Value calculation->end

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, this guide provides the theoretical framework and practical methodologies for researchers to determine this crucial parameter. By following the detailed experimental protocols, scientists in drug development and organic synthesis can generate reliable solubility data, enabling the optimization of reaction conditions, purification strategies, and formulation development involving this versatile ynamide. The systematic approach outlined here will facilitate the efficient and effective application of this compound in a wide range of chemical research.

References

The Advent and Evolution of N-Alkynyl Amides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, synthetic evolution, and burgeoning applications of N-alkynyl amides in chemical synthesis and drug discovery.

N-alkynyl amides, also known as ynamides, have emerged from relative obscurity to become a powerhouse functional group in modern organic chemistry. Their unique electronic properties, arising from the nitrogen atom directly attached to a carbon-carbon triple bond and bearing an electron-withdrawing group, impart a fine balance of stability and reactivity. This has led to their widespread use in the synthesis of complex molecules, heterocycles, and as valuable tools in the development of novel therapeutics. This technical guide provides a comprehensive overview of the history, key synthetic methodologies, and the application of N-alkynyl amides in targeting signaling pathways relevant to drug development.

A Historical Perspective: From Curiosity to Mainstay

The first synthesis of an N-alkynyl amide was reported by Viehe in 1972, but for decades, their chemistry remained largely unexplored. The renaissance of ynamide chemistry began in the late 1990s and early 2000s, spurred by the development of more efficient and general synthetic methods.[1] Early approaches often relied on harsh conditions, such as dehydrohalogenation, which limited their substrate scope and functional group tolerance.[2] A significant breakthrough came with the advent of metal-catalyzed cross-coupling reactions, which provided milder and more versatile routes to this valuable class of compounds. The pioneering work of research groups led by Feldman, Witulski, Rainier, and Chen was instrumental in bringing ynamide chemistry to the forefront of synthetic organic chemistry.[3]

Key Synthetic Methodologies

The development of robust synthetic protocols has been central to the expanded utility of N-alkynyl amides. The most significant advancements have been in the realm of copper-catalyzed N-alkynylation of amides.

Copper-Catalyzed N-Alkynylation of Amides

Two of the most influential and widely adopted methods for the synthesis of N-alkynyl amides were developed by the research groups of Richard Hsung and Rick Danheiser. These copper-catalyzed approaches offer broad substrate scope and generally provide good to excellent yields.

Hsung's Catalytic Method: Hsung and his-coworkers developed a catalytic method that utilizes a copper(I) salt, a diamine ligand, and a base to couple amides with alkynyl bromides.[2] This method has the advantage of being catalytic in copper.

Danheiser's Stoichiometric Copper Method: The Danheiser group reported a complementary procedure that involves the pre-formation of a copper acetylide from the amide, followed by coupling with an alkynyl bromide.[3][4] While this method requires a stoichiometric amount of copper, it often proceeds at room temperature and is effective for a wide range of amide substrates.[4]

A detailed comparison of the reaction conditions for these two seminal methods is presented below.

Table 1: Comparison of Key Copper-Catalyzed N-Alkynyl Amide Syntheses

ParameterHsung's MethodDanheiser's Method
Catalyst/Reagent CuI (catalytic)CuI (stoichiometric)
Ligand N,N'-Dimethylethylenediamine (DMEDA)None
Base K₃PO₄KHMDS
Solvent TolueneTHF/Pyridine
Temperature RefluxRoom Temperature
General Substrates Amides, LactamsCarbamates, Sulfonamides, Oxazolidinones
Experimental Protocols

The following are generalized experimental protocols for the Hsung and Danheiser methods, based on published procedures.

Hsung's Catalytic N-Alkynylation Protocol:

To a solution of the amide (1.0 equiv) in toluene are added K₃PO₄ (2.0 equiv), CuI (0.1 equiv), and N,N'-dimethylethylenediamine (0.2 equiv). The alkynyl bromide (1.2 equiv) is then added, and the mixture is heated to reflux until the reaction is complete as monitored by TLC or LC-MS. The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Danheiser's Stoichiometric N-Alkynylation Protocol:

To a solution of the amide (1.0 equiv) in a mixture of THF and pyridine at 0 °C is added a solution of KHMDS in THF (1.0 equiv). The mixture is stirred for 30 minutes at 0 °C, and then CuI (1.0 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The alkynyl bromide (1.1 equiv) is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.

Table 2: Representative Yields for Copper-Catalyzed N-Alkynyl Amide Synthesis

Amide SubstrateAlkynyl BromideMethodYield (%)Reference
2-Oxazolidinone1-Bromo-1-hexyneHsung85[2]
Pyrrolidinone1-Bromo-1-hexyneHsung78[2]
Methyl carbamate1-BromopropyneHsung62[2]
N-Tosyl-p-toluidine1-Bromo-1-hexyneDanheiser91[3][4]
2-OxazolidinoneBromo(trimethylsilyl)acetyleneDanheiser88[3][4]
N-Boc-aniline1-Bromo-1-hexyneDanheiser84[3][4]

Application in Drug Discovery: Targeting Signaling Pathways

The unique structural and electronic features of N-alkynyl amides have made them attractive pharmacophores in drug design. Their rigid alkyne linker can orient functionalities in specific vectors to interact with biological targets, and the amide portion can engage in crucial hydrogen bonding interactions. Several classes of N-alkynyl amide-containing molecules have been developed as potent and selective inhibitors of key enzymes in various signaling pathways implicated in diseases such as cancer and metabolic disorders.

Inhibition of FMS-Like Tyrosine Kinase 3 (FLT3) in Acute Myeloid Leukemia (AML)

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common drivers of acute myeloid leukemia (AML).[3] The development of FLT3 inhibitors has been a key therapeutic strategy. Alkynyl nicotinamides, a subclass of N-alkynyl amides, have been identified as potent inhibitors of FLT3.[3][5] These compounds target the ATP-binding site of the kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[5]

Below is a diagram illustrating the FLT3 signaling pathway and the point of intervention by N-alkynyl amide inhibitors.

FLT3_signaling_pathway FLT3 Signaling Pathway in AML cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 Phosphorylated FLT3 FLT3->pFLT3 FLT3 Ligand Binding & Autophosphorylation Inhibitor N-Alkynyl Amide (Alkynyl Nicotinamide) Inhibitor->pFLT3 Inhibits Autophosphorylation RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Figure 1: A simplified diagram of the FLT3 signaling pathway in AML. N-alkynyl amide inhibitors block the autophosphorylation of the FLT3 receptor, thereby inhibiting downstream signaling cascades that lead to cell proliferation and survival.

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is an enzyme that has been implicated in various metabolic diseases and cancers. Potent and selective inhibitors of NNMT have been developed based on an alkynyl bisubstrate design, where an N-alkynyl amide linkage mimics the transition state of the methyl transfer reaction.[2] These inhibitors have shown high affinity for the enzyme, demonstrating the potential of N-alkynyl amides in targeting metabolic pathways.[2]

Inhibition of Tie-2 Kinase

The receptor tyrosine kinase Tie-2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Alkynylpyrimidine amide derivatives have been successfully developed as potent and selective ATP-competitive inhibitors of Tie-2 kinase autophosphorylation.[6] These compounds have demonstrated the potential to interfere with aberrant angiogenesis in pathological conditions.[6]

Conclusion

The journey of N-alkynyl amides from a synthetic curiosity to a versatile tool in organic chemistry and drug discovery is a testament to the power of synthetic methodology development. The robust and reliable methods for their preparation have unlocked their potential for creating complex molecular architectures and for probing biological systems. As our understanding of disease pathways deepens, the unique properties of N-alkynyl amides will undoubtedly continue to be exploited in the design of the next generation of targeted therapeutics. The continued exploration of their reactivity and applications promises to further solidify their place as an indispensable functional group in the chemist's toolbox.

References

The Core Reactivity of Ynamides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Reactivity, and Application of Ynamides in Modern Organic Chemistry and Medicinal Chemistry

Introduction

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as exceptionally versatile building blocks in organic synthesis.[1] Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, imparts a fine balance of stability and reactivity, making them amenable to a wide array of chemical transformations.[1][2] This guide provides a comprehensive overview of the general mechanisms of ynamide reactivity, their synthesis, and their burgeoning applications, particularly in the realm of drug discovery as covalent inhibitors of key signaling pathways.

Electronic Properties and General Reactivity

The reactivity of ynamides is fundamentally governed by the electronic interplay between the nitrogen lone pair and the alkyne π-system, modulated by the electron-withdrawing group (EWG) on the nitrogen. This polarization results in a nucleophilic β-carbon and an electrophilic α-carbon, rendering the ynamide susceptible to attack by both electrophiles and nucleophiles.[2][3]

A key feature of ynamide reactivity is the facile formation of highly reactive keteniminium ion intermediates upon protonation or activation by a Lewis acid or transition metal.[3][4] These intermediates are potent electrophiles and are central to a vast number of ynamide transformations.

general_reactivity Ynamide Ynamide R-C≡C-N(EWG)R' Keteniminium Keteniminium Ion [R-C=C=N+(EWG)R'] Ynamide->Keteniminium Protonation / Lewis Acid / Metal Catalysis Alpha_Attack α-Addition Product Ynamide->Alpha_Attack Electrophilic attack at α-carbon Beta_Attack β-Addition Product Ynamide->Beta_Attack Nucleophilic attack at β-carbon Cycloadduct Cycloaddition Product Ynamide->Cycloadduct [n+m] Cycloaddition Electrophile Electrophile (E+) Nucleophile Nucleophile (Nu-) Keteniminium->Alpha_Attack Nucleophilic attack at α-carbon Rearrangement Rearrangement Product Keteniminium->Rearrangement Rearrangement Partner Reaction Partner Partner->Cycloadduct

General reactivity pathways of ynamides.

Synthesis of Ynamides

Several reliable methods for the synthesis of ynamides have been developed, significantly contributing to their widespread use. The most common approaches include copper-catalyzed cross-coupling reactions of amides or sulfonamides with haloalkynes or 1,2-dichloroenamides.[1][5][6][7]

Table 1: Selected Methods for Ynamide Synthesis

MethodStarting MaterialsCatalyst/ReagentsTypical YieldsReference(s)
Copper-Catalyzed N-AlkynylationAmide/Sulfonamide, Alkynyl BromideCuI, Ligand (e.g., DMEDA), Base (e.g., K₃PO₄)Good to Excellent[1]
From 1,2-Dichloroenamides1,2-Dichloroenamide, Grignard or Organozinc reagentCuCNBroad Scope[5][7]
Transition-Metal-Free SynthesisSulfonamide, (Z)-1,2-dichloroalkeneNaH in DMF or Cs₂CO₃ in DMSOGood[6]

Key Reaction Classes of Ynamides

Cycloaddition Reactions

Ynamides are excellent partners in a variety of cycloaddition reactions, providing access to a diverse range of heterocyclic structures.[8][9] These reactions can be either thermally or catalytically promoted and often proceed with high regio- and stereoselectivity.

  • [4+2] Cycloadditions (Diels-Alder): Ynamides can act as dienophiles, reacting with dienes to form substituted nitrogen-containing six-membered rings.

  • [3+2] Cycloadditions: These reactions, often catalyzed by transition metals like gold or scandium, involve the reaction of ynamides with three-atom components such as azides, nitrile oxides, or cyclopropanes to yield five-membered heterocycles.[8][9]

  • [2+2] Cycloadditions: Ynamides readily undergo [2+2] cycloadditions with ketenes or other suitable partners to form four-membered rings like cyclobutenones.[10]

Table 2: Representative Cycloaddition Reactions of Ynamides

Reaction TypeYnamide PartnerCatalyst/ConditionsProductYield RangeReference
[3+2] with CyclopropanesN-Sulfonyl YnamideSc(OTf)₃Cyclopentene Sulfonamides46 to >99%[9]
[3+2] with DioxazolesN-Sulfonyl YnamideIPrAuNTf₂4-Aminooxazoles30–99%[9]
[3+2] with AnthranilsN-Sulfonyl YnamideTf₂NH2-Aminoindoles52–99%[9]
Intramolecular [3+2]In situ generated ynamide-Spiropseudoindoxyls11–97%[8]
Rearrangement Reactions

Ynamides can undergo a variety of rearrangement reactions, often initiated by the formation of a keteniminium ion, to generate complex molecular scaffolds. These include sigmatropic rearrangements and transition-metal-catalyzed cycloisomerizations.

Reactions with Electrophiles and Nucleophiles

The polarized nature of the ynamide triple bond allows for regioselective additions of both electrophiles and nucleophiles. Nucleophilic addition typically occurs at the β-carbon, while electrophilic attack can lead to the formation of a keteniminium ion, which is then trapped by a nucleophile at the α-carbon.

Ynamides in Drug Discovery: Covalent Inhibition of Signaling Pathways

The inherent electrophilicity of the α-carbon of ynamides, particularly after activation, makes them attractive "warheads" for the design of covalent inhibitors.[9][11][12][13] These inhibitors can form a stable covalent bond with nucleophilic residues (e.g., cysteine, lysine, or carboxylates) in the active site of a target protein, leading to irreversible inhibition.[11][12] This strategy has shown significant promise in targeting challenging drug targets, including kinases in cancer-related signaling pathways.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[14] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Ynamide-based covalent inhibitors have been developed to target specific mutations in EGFR, such as the L858R mutant, offering a therapeutic strategy for certain cancers.[9][13]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ynamide_Inhibitor Ynamide-based Covalent Inhibitor Ynamide_Inhibitor->EGFR Covalent Inhibition EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

EGFR signaling pathway and inhibition by a ynamide-based covalent inhibitor.
KRAS Signaling Pathway Inhibition

Mutations in the KRAS gene are among the most common drivers of cancer.[1][6] The KRAS G12C mutation, which introduces a cysteine residue, has become a key target for covalent inhibitors. While many of these inhibitors utilize acrylamide warheads, the principles of covalent targeting are applicable to ynamide-based electrophiles as well.

KRAS_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_G12C KRAS G12C RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K GRB2_SOS->KRAS_G12C GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ynamide_Warhead Ynamide-based Covalent Inhibitor Ynamide_Warhead->KRAS_G12C Covalent Bonding to Cys12 Growth_Factor Growth Factor Growth_Factor->RTK

KRAS G12C signaling pathway and covalent inhibition.

Experimental Workflow for Ynamide-Based Covalent Inhibitor Discovery

The discovery of a novel ynamide-based covalent inhibitor is a multi-step process that integrates synthetic chemistry, biochemistry, and cell biology.

drug_discovery_workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening Cascade cluster_optimization Lead Optimization cluster_preclinical Preclinical Development A Design of Ynamide Library (Diverse Scaffolds & Warheads) B Parallel Synthesis of Ynamide Library A->B C Purification & Characterization (HPLC, LC-MS, NMR) B->C D High-Throughput Screening (HTS) (Biochemical Assay) C->D E Hit Identification & Validation D->E F Dose-Response & IC50 Determination E->F G Covalent Binding Confirmation (Intact Protein MS) F->G H Structure-Activity Relationship (SAR) Studies G->H I In Silico Modeling & Docking H->I K In Vitro ADMET Profiling H->K J Iterative Synthesis of Analogs I->J J->D Re-screen Analogs L In Vivo Efficacy Studies (Xenograft Models) K->L M Pharmacokinetics (PK) & Pharmacodynamics (PD) L->M N Toxicology Studies M->N O Candidate Selection N->O

References

An In-depth Technical Guide to the Electron-Donating Properties of Nitrogen in Ynamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic properties of ynamides, focusing on the crucial role of the nitrogen atom. Ynamides are a unique class of organic compounds characterized by a nitrogen atom directly attached to an alkyne functionality. This arrangement imparts a fascinating duality of electronic effects that governs their stability and reactivity, making them powerful building blocks in modern organic synthesis and medicinal chemistry.

The Core Concept: Nitrogen's Electronic Influence

The nitrogen atom in an ynamide exerts a profound influence on the adjacent carbon-carbon triple bond. Its lone pair of electrons participates in π-conjugation with the alkyne, a phenomenon known as resonance or mesomeric effect. This delocalization of electron density increases the electron density at the β-carbon of the alkyne, rendering it nucleophilic.[1][2][3]

Simultaneously, the nitrogen is bonded to an electron-withdrawing group (EWG), such as a sulfonyl, acyl, or carbamoyl group. This EWG tempers the electron-donating capacity of the nitrogen through resonance delocalization into the EWG, which enhances the thermal and hydrolytic stability of ynamides compared to their highly reactive ynamine counterparts.[4][5][6] This balance between activation and stability is the cornerstone of modern ynamide chemistry.[4]

The interplay of these effects results in a highly polarized alkyne bond. The α-carbon (adjacent to the nitrogen) becomes electrophilic, while the β-carbon becomes nucleophilic.[1][3] This distinct electronic profile dictates the regioselectivity of a vast array of chemical transformations.

Caption: Resonance delocalization in ynamides.

Quantitative Evidence of Electron Donation

The electron-donating character of the nitrogen in ynamides is not merely a theoretical concept; it is substantiated by a wealth of quantitative experimental and computational data.

Structural Evidence from X-ray Crystallography

Single-crystal X-ray diffraction provides precise measurements of bond lengths and angles, offering a static picture of the molecule's ground-state electronic distribution.[7] In ynamides, the Cα-N bond length is consistently shorter than a typical C(sp)-N single bond, indicating partial double bond character due to electron delocalization. Conversely, the Cα≡Cβ triple bond is often slightly elongated compared to a standard alkyne, reflecting the increased electron density in the π-system.

Ynamide StructureCα-N Bond Length (Å)Cα≡Cβ Bond Length (Å)Reference CompoundC-N / C≡C Bond Length (Å)
N-(4-methylphenylsulfonyl)-N-prop-1-ynyl-aniline1.4031.196Methylamine (C-N)1.474
Acyclic Amide-Ynamide Derivative1.3781.215Propyne (C≡C)1.208

Note: Specific values are illustrative and can vary based on the substituents and crystal packing forces.

Spectroscopic Signatures

Infrared (IR) Spectroscopy is a powerful tool for probing bond strengths. The stretching frequency of the C≡C triple bond in ynamides is a key diagnostic marker. Due to the electron donation from the nitrogen, the C≡C bond order is slightly reduced, resulting in a lower stretching frequency (typically 2200-2260 cm⁻¹) compared to terminal or internal alkynes (2100-2250 cm⁻¹ and 2150-2260 cm⁻¹ respectively).[8][9] This shift to lower wavenumber is a direct measure of the electronic perturbation caused by the adjacent nitrogen.

Nitrogen-15 (¹⁵N) NMR Spectroscopy provides a direct window into the electronic environment of the nitrogen atom.[10] The chemical shift of the ¹⁵N nucleus in ynamides is sensitive to the extent of lone pair delocalization. A more shielded (more negative chemical shift) nitrogen indicates a higher degree of p-orbital character and less delocalization, whereas a deshielded (more positive chemical shift) nitrogen suggests significant involvement of the lone pair in resonance, leading to a more sp²-like character.[11][12][13]

Compound TypeTypical ¹⁵N Chemical Shift Range (ppm, rel. to CH₃NO₂)
Aliphatic Amines-380 to -340
Amides-280 to -240
Ynamides -220 to -180
Enamines-320 to -280

Note: The deshielding observed in ynamides relative to amines and even enamines is indicative of significant lone pair delocalization.

Computational Analysis: Natural Bond Orbital (NBO) Theory

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized Lewis-like structure of bonds and lone pairs.[14][15] This method allows for the quantification of electron delocalization through second-order perturbation theory, which analyzes the stabilizing energy of donor-acceptor interactions.[16]

For an ynamide, the key interaction is the donation of electron density from the nitrogen's lone pair (a donor NBO) into the antibonding π* orbital of the Cα≡Cβ bond (an acceptor NBO). The energy associated with this interaction (E(2)) quantifies the strength of the electron donation.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interpretation
Nitrogen Lone PairCα-Cβ π30 - 60Strong hyperconjugative interaction, confirming significant electron donation.
Nitrogen Lone PairC=O π (in EWG)40 - 70Strong resonance with the EWG, modulating the donation into the alkyne.

Note: E(2) values are representative and depend on the specific ynamide and the level of theory used.

Modulation of Electronic Properties

The true synthetic utility of ynamides lies in the ability to fine-tune their electronic properties by varying the electron-withdrawing group on the nitrogen.[3][17] The stronger the EWG, the more it competes with the alkyne for the nitrogen's lone pair, thereby reducing the nucleophilicity of the β-carbon.

EWG_Effect cluster_0 Modulation of Ynamide Reactivity cluster_1 EWG Strength cluster_2 Resulting Reactivity N_Lone_Pair Nitrogen Lone Pair EWG Electron-Withdrawing Group (EWG) N_Lone_Pair->EWG Delocalization (competing) Alkyne Alkyne π-system N_Lone_Pair->Alkyne Delocalization (activating) Beta_Carbon β-Carbon Nucleophilicity Alkyne->Beta_Carbon Determines Strong Stronger EWG (e.g., -SO₂R) Weak Weaker EWG (e.g., -COR) Less_Nuc Less Nucleophilic β-Carbon (More Stable Ynamide) More_Nuc More Nucleophilic β-Carbon (More Reactive Ynamide)

Caption: Influence of the EWG on ynamide properties.

This tunability allows chemists to design ynamides with the perfect balance of stability for handling and reactivity for a desired transformation, from cycloadditions to transition metal-catalyzed cross-couplings.[18]

Appendix: Key Experimental and Computational Protocols

A.1. General Protocol for Copper-Catalyzed Ynamide Synthesis

This protocol is based on the widely used copper-catalyzed cross-coupling of an amide with a haloalkyne.[4]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the amide (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv.), and a base like potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the suspension for 15-30 minutes at room temperature. Add the bromoalkyne (1.2 equiv.) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ynamide.

Synthesis_Workflow cluster_workflow Workflow: Cu-Catalyzed Ynamide Synthesis Setup 1. Assemble Reactants (Amide, CuI, Ligand, Base) in Schlenk Flask Add_Solvent 2. Add Anhydrous Toluene and Bromoalkyne Setup->Add_Solvent Heat 3. Heat to Reflux (Monitor by TLC/LC-MS) Add_Solvent->Heat Workup 4. Cool, Filter, and Concentrate Heat->Workup Purify 5. Flash Column Chromatography Workup->Purify Product Pure Ynamide Purify->Product

Caption: Experimental workflow for ynamide synthesis.
A.2. Protocol for Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth: Grow single crystals of the purified ynamide suitable for diffraction. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[7] Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the collected data to obtain a set of unique reflection intensities. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit, yielding precise bond lengths and angles.

A.3. Protocol for NBO Analysis using Gaussian
  • Structure Optimization: Perform a geometry optimization and frequency calculation of the ynamide molecule using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311+G(d,p)) with a computational chemistry package like Gaussian.

  • NBO Calculation: Use the optimized coordinates to run a single-point energy calculation. In the Gaussian input file, include the pop=nbo keyword to request the Natural Bond Orbital analysis.[14]

  • Output Analysis: The Gaussian output file will contain a detailed NBO analysis section. Locate the "SECOND ORDER PERTURBATION THEORY ANALYSIS OF FOCK MATRIX IN NBO BASIS" table. Analyze the donor-acceptor interactions, specifically looking for the stabilization energy E(2) corresponding to the donation from the nitrogen lone pair NBO to the antibonding π*(C≡C) NBO.

References

Methodological & Application

Application Notes and Protocols for Ynamides in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and selective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction has found widespread application in drug discovery, bioconjugation, and materials science due to its reliability and biocompatibility.[3][4][5] Ynamides, N-alkynyl amides or related structures, have emerged as superior alternatives to traditional terminal alkynes in CuAAC reactions.[6][7] Their enhanced reactivity often allows for lower copper catalyst concentrations and faster reaction times, which is particularly advantageous in biological applications where copper toxicity is a concern.[6][8]

These notes provide an overview of the application of ynamides in CuAAC, including comparative reactivity data and detailed experimental protocols for researchers in drug development and other scientific fields.

Disclaimer: Specific experimental data for Oct-5-ynamide was not found in the reviewed literature. The following protocols and data are based on generalized procedures for ynamides in CuAAC reactions and should be adapted and optimized for the specific ynamide and azide substrates being used.

Advantages of Ynamides in CuAAC

Ynamides offer several key advantages over conventional terminal alkynes in copper-catalyzed click chemistry:

  • Enhanced Reactivity: The nitrogen atom's electron-donating nature increases the nucleophilicity of the alkyne, accelerating the rate-determining step of the CuAAC reaction.[6][9] This often leads to significantly faster reaction rates.

  • Lower Catalyst Loading: Due to their higher reactivity, ynamide-azide cycloadditions can often be performed with lower concentrations of the copper catalyst.[6] This is crucial for bioconjugation reactions where high copper concentrations can lead to oxidative damage of sensitive biomolecules.[6][10]

  • Milder Reaction Conditions: The increased reactivity profile of ynamides can allow for reactions to proceed efficiently at lower temperatures and with shorter incubation times.[11]

Quantitative Data Summary

The following tables summarize typical reaction conditions and comparative reactivity data for ynamide-based CuAAC reactions based on literature findings for analogous systems.

Table 1: Comparison of Reaction Conditions for Ynamine vs. Standard Alkyne in CuAAC

ParameterYnamine-CuAACStandard Alkyne-CuAACReference
[Alkyne] 10 µM10 µM[6]
[Azide] 20 µM20 µM[6]
Copper Source Cu(OAc)₂CuSO₄[6][12]
[Copper] 10-25 µM50-250 µM[6][12]
Ligand THPTA or GSHTHPTA[6][12]
[Ligand] 50-100 µM (THPTA) or 12.5-50 µM (GSH)250-1250 µM[6][12]
Reducing Agent Sodium Ascorbate (NaAsc) or Glutathione (GSH)Sodium Ascorbate (NaAsc)[6][12]
[Reducing Agent] 200 µM (NaAsc)5 mM[6][12]
Solvent Aqueous buffer (e.g., 20 mM MgCl₂, 10% MeOH)Aqueous buffer (e.g., PBS)[6][12]
Reaction Time 10-60 min for >90% conversion1-16 hours for high conversion[6][13]

Table 2: Exemplary Reaction Times for High Conversion (>95%) in Ynamine-CuAAC

Ynamine SubstrateAzide SubstrateCatalyst SystemReaction Time (min)Reference
5'-ynamine OligonucleotideSmall Molecule AzideCu/THPTA/NaAsc10 - 20[6]
5'-ynamine OligonucleotideFluorescent Dye AzideCu/THPTA/NaAsc~60[6]
5'-ynamine OligonucleotideProtein-Azide ConjugateCu/GSH< 150[6]

Experimental Protocols

The following are generalized protocols for performing CuAAC reactions with ynamides. These should be optimized for specific substrates and applications.

Protocol 1: General CuAAC Protocol for Small Molecule Synthesis

This protocol is suitable for the reaction of a generic ynamide with an organic azide in an organic solvent.

Materials:

  • Ynamide (e.g., a functionalized N-alkynyl amide)

  • Organic Azide

  • Copper(II) Sulfate (CuSO₄) or Copper(II) Acetate (Cu(OAc)₂)

  • Sodium Ascorbate (NaAsc)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-BuOH, THF, or DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve the ynamide (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in water).

  • In another vial, prepare a stock solution of the copper catalyst (e.g., 0.1 M CuSO₄ in water).

  • To the reaction mixture, add the Sodium Ascorbate solution (0.1-0.3 eq).

  • Add the copper sulfate solution (0.01-0.05 eq) to initiate the reaction.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated.

  • The crude product can be purified by column chromatography.

Protocol 2: Bioconjugation of a Ynamide-Labeled Molecule to an Azide-Modified Protein

This protocol is adapted for the bioconjugation of a molecule containing a ynamide functional group to a protein that has been modified to contain an azide group. The use of a copper-chelating ligand like THPTA is crucial to minimize protein damage.[8][10]

Materials:

  • Ynamide-labeled molecule (e.g., a drug, probe, or linker)

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (NaAsc)

  • Aminoguanidine (optional, to scavenge reactive byproducts)[13]

Procedure:

  • Prepare the following stock solutions:

    • Ynamide-labeled molecule in a compatible solvent (e.g., DMSO or water).

    • 20 mM CuSO₄ in water.

    • 100 mM THPTA in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

    • 100 mM Aminoguanidine in water (optional).

  • In a microcentrifuge tube, combine the azide-modified protein solution with the ynamide-labeled molecule. The final concentration of the protein is typically in the low micromolar range.

  • Prepare a premixed solution of CuSO₄ and THPTA. For every 2.5 µL of 20 mM CuSO₄, add 5.0 µL of 100 mM THPTA (maintains a 1:5 copper to ligand ratio).[12]

  • Add the premixed CuSO₄/THPTA solution to the protein mixture. The final copper concentration should be optimized, typically starting around 50-100 µM.

  • If using, add aminoguanidine to a final concentration of 1-5 mM.[12]

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature or 4°C. Reaction times can range from 30 minutes to a few hours.

  • The resulting protein conjugate can be purified from excess small molecules using dialysis or size-exclusion chromatography.[13]

Visualizations

General CuAAC Workflow

The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Ynamide Ynamide Reaction_Mix Reaction Mixture Ynamide->Reaction_Mix Azide Azide Azide->Reaction_Mix Cu_Source Cu(II) Source (e.g., CuSO4) Cu_Source->Reaction_Mix Reducing_Agent Reducing Agent (e.g., NaAsc) Reducing_Agent->Reaction_Mix Ligand Ligand (optional) (e.g., THPTA) Ligand->Reaction_Mix Product 1,4-disubstituted 1,2,3-Triazole Reaction_Mix->Product

General workflow for CuAAC.
Simplified Catalytic Cycle of CuAAC

This diagram outlines the key steps in the copper-catalyzed cycloaddition of an azide and an alkyne (represented here by a generic alkyne for simplicity).

CuAAC_Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide R2-N3 Cu_Triazolide->Cu_I Releases Product 1,2,3-Triazole Cu_Triazolide->Product Protonolysis Protonation Protonation

Simplified CuAAC catalytic cycle.

References

Application Note: Metabolic Labeling of S-Palmitoylated Proteins Using Oct-5-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitic acid is attached to cysteine residues via a thioester linkage[1]. This lipid modification plays a crucial role in regulating protein trafficking, stability, and protein-protein interactions[1]. Dysregulation of S-palmitoylation is implicated in numerous diseases, including cancer and neurological disorders. The study of this dynamic process has been advanced by the development of chemical probes that enable the detection and identification of palmitoylated proteins.

Oct-5-ynamide is a palmitic acid analog that contains a terminal alkyne group. This functional group is bio-orthogonal, meaning it does not interfere with native biochemical processes[2]. When introduced to living cells, this compound is metabolized and incorporated into proteins at sites of S-palmitoylation by the cell's own enzymatic machinery[3]. The incorporated alkyne tag then serves as a handle for covalent modification with a reporter molecule via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry"[2][4]. This two-step approach allows for sensitive and specific labeling of S-palmitoylated proteins for various downstream analyses.

Principle of the Method

The metabolic labeling strategy using this compound involves two key steps:

  • Metabolic Incorporation: Cells are incubated with this compound. The cellular palmitoylation machinery, particularly the DHHC family of enzymes, recognizes the analog and attaches it to target proteins at cysteine residues, similar to native palmitic acid[3].

  • Click Chemistry Ligation: After labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then reacted with an azide-containing reporter molecule (e.g., biotin-azide for affinity purification or a fluorescent-azide for imaging)[2][3]. This reaction is catalyzed by copper(I) and results in the formation of a stable triazole linkage, covalently attaching the reporter to the modified protein[2][5].

This method provides a powerful alternative to traditional techniques like radioactive labeling, offering comparable sensitivity without the need for hazardous materials[1].

Visualizations

workflow cluster_cell In-Cell Labeling cluster_prep Sample Preparation cluster_analysis Downstream Analysis cells 1. Culture Cells labeling 2. Add this compound to Media cells->labeling incubation 3. Incubate to Allow Metabolic Incorporation labeling->incubation harvest 4. Harvest & Lyse Cells incubation->harvest click_rxn 5. Perform Click Chemistry with Azide Reporter harvest->click_rxn cleanup 6. Protein Precipitation/ Cleanup click_rxn->cleanup sds_page SDS-PAGE & In-Gel Fluorescence Imaging cleanup->sds_page affinity_purification Affinity Purification (Biotin-Streptavidin) cleanup->affinity_purification mass_spec LC-MS/MS Analysis affinity_purification->mass_spec identification Protein ID & Quantification mass_spec->identification

Caption: Experimental workflow for metabolic labeling and analysis of S-palmitoylated proteins.

reaction_pathway Metabolic Labeling and Click Reaction cluster_cell Inside the Cell cluster_tube In Vitro Reaction oct_ynamide This compound (Palmitate Analog) dhhc DHHC Enzyme oct_ynamide->dhhc protein Target Protein with Cysteine (SH) protein->dhhc labeled_protein Alkyne-Labeled Protein dhhc->labeled_protein S-palmitoylation labeled_protein_tube Alkyne-Labeled Protein labeled_protein->labeled_protein_tube Cell Lysis azide_reporter Azide-Reporter (e.g., Biotin-N3) final_product Biotin-Labeled Protein azide_reporter->final_product click_reagents CuSO4, Ligand, Sodium Ascorbate click_reagents->final_product Click Chemistry (CuAAC) labeled_protein_tube->final_product

References

Application Notes and Protocols for Oct-5-ynamide Click Chemistry with Fluorescent Azides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction between Oct-5-ynamide and fluorescent azides. This powerful bioorthogonal ligation technique allows for the precise and efficient labeling of molecules of interest in various applications, including drug development, proteomics, and molecular imaging.

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable triazole linkage between an alkyne and an azide.[1][2][3][4] This protocol focuses on the use of this compound, a terminal alkyne, for conjugation with a variety of fluorescent azides. Ynamides, as a class of alkynes, are known for their high reactivity, which can lead to faster reaction times and the potential for lower catalyst concentrations compared to standard alkynes.[5][6]

Core Principles

The CuAAC reaction involves the catalysis by Cu(I) ions to unite an alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole.[2][4] The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2][7][8] To enhance the reaction efficiency and protect the biomolecules from potential damage caused by copper, a stabilizing ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[2][3][7]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the click chemistry reaction between this compound and a fluorescent azide. These values can be used as a starting point for optimization.

ParameterRecommended RangeTypical ValueExpected Yield
This compound Concentration1 - 10 mM2 mM>90%
Fluorescent Azide Concentration1.1 - 5 equivalents1.2 equivalents>90%
CuSO₄ Concentration50 - 500 µM100 µM>90%
THPTA Concentration250 µM - 2.5 mM500 µM>90%
Sodium Ascorbate Concentration1 - 10 mM5 mM>90%
Reaction Time15 - 60 minutes30 minutes>90%
Reaction TemperatureRoom Temperature25°C>90%

Experimental Protocols

This section provides a detailed step-by-step protocol for the labeling of an this compound-containing molecule with a fluorescent azide.

Materials and Reagents
  • This compound functionalized molecule

  • Fluorescent azide (e.g., Cy3-Azide, FAM-Azide)[9]

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, water)

  • Purification system (e.g., size-exclusion chromatography, dialysis)[7]

Stock Solution Preparation
  • This compound solution (10 mM): Dissolve the this compound functionalized molecule in a suitable solvent (e.g., DMSO or reaction buffer) to a final concentration of 10 mM.

  • Fluorescent Azide solution (10 mM): Dissolve the fluorescent azide in DMSO to a final concentration of 10 mM. Protect from light.

  • Copper(II) Sulfate solution (20 mM): Dissolve CuSO₄ in deionized water to a final concentration of 20 mM.

  • THPTA solution (100 mM): Dissolve THPTA in deionized water to a final concentration of 100 mM.

  • Sodium Ascorbate solution (100 mM): Prepare a fresh solution of sodium ascorbate in deionized water to a final concentration of 100 mM immediately before use.

Reaction Procedure
  • To a microcentrifuge tube, add the this compound functionalized molecule to the desired final concentration (e.g., 2 mM) in the reaction buffer.

  • Add the fluorescent azide stock solution to the reaction mixture to achieve a slight molar excess (e.g., 1.2 equivalents).

  • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA for a 100 µL final reaction volume).[2][10] Let the mixture stand for a few minutes.

  • Add the catalyst premix to the reaction tube containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[2][7]

  • After the incubation, the reaction can be stopped and the product purified.

Purification of the Labeled Product

The purification method will depend on the nature of the labeled molecule. Common methods include:

  • Size-Exclusion Chromatography: To remove unreacted small molecules like the fluorescent azide and catalyst components.[7]

  • Dialysis: For macromolecules, dialysis against a suitable buffer can remove small molecule impurities.

  • Ethanol Precipitation: For oligonucleotides, this can be an effective purification method.[2]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Click Chemistry cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_alkyne Prepare this compound Solution mix Combine Alkyne and Azide prep_alkyne->mix prep_azide Prepare Fluorescent Azide Solution prep_azide->mix prep_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) add_catalyst Add Catalyst Premix prep_catalyst->add_catalyst prep_reducer Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_reducer->initiate mix->add_catalyst add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify Labeled Product incubate->purify analyze Analyze Product (e.g., Spectroscopy, Gel Electrophoresis) purify->analyze

Caption: Workflow of the click chemistry reaction.

Signaling Pathway Diagram

G Simplified CuAAC Reaction Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product alkyne This compound triazole Fluorescently Labeled Product (Triazole) alkyne->triazole azide Fluorescent Azide azide->triazole cu2 Cu(II)SO4 cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu1_complex Cu(I)-THPTA Complex cu1->cu1_complex thpta THPTA Ligand thpta->cu1_complex cu1_complex->triazole Catalysis

Caption: The catalytic cycle of CuAAC.

Applications

The ability to fluorescently label molecules with high efficiency and specificity opens up a wide range of applications in research and drug development:

  • Fluorescent Labeling of Biomolecules: Proteins, nucleic acids, and other biomolecules can be tagged for visualization and tracking in live cells or fixed tissues.[11][12]

  • Drug Discovery: Click chemistry is used to synthesize and modify drug candidates, as well as to identify drug targets.[13]

  • Proteomics: Metabolic labeling with azide or alkyne-modified amino acids, followed by click chemistry with a fluorescent probe, allows for the visualization and identification of newly synthesized proteins.[12]

  • High-Throughput Screening: The robustness and reliability of click chemistry make it suitable for automated high-throughput screening assays.

References

Application Notes and Protocols for Oct-5-ynamide in Activity-Based Protein Profiling (ABPP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that utilizes small-molecule chemical probes to assess the functional state of enzymes directly within complex biological systems.[1][2] Unlike traditional proteomic approaches that measure protein abundance, ABPP measures protein activity, providing a more accurate snapshot of cellular function.[3][4] At the core of ABPP is the activity-based probe (ABP), an engineered molecule that typically consists of three key components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a linker, and a reporter tag for detection and enrichment.[1][5]

Oct-5-ynamide is an activity-based probe featuring a terminal alkyne group, which serves as a "clickable" handle. This allows for a two-step labeling approach. First, the probe labels its target proteins in a biological sample. Second, a reporter tag (such as biotin for affinity purification or a fluorophore for imaging) is attached to the probe-labeled proteins via a highly specific and efficient bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[6][7][8] This two-step strategy offers significant flexibility and minimizes potential steric hindrance that a bulky reporter tag might cause during the initial protein labeling event.[1]

Application Notes

Principle of this compound as an ABPP Probe

This compound is designed to target specific enzyme classes by leveraging its reactive ynamide warhead. Ynamides are known to be effective coupling reagents and can be engineered to covalently modify nucleophilic residues, such as the carboxylates of glutamate/aspartate or the epsilon-amino group of lysine, often found in the active sites of enzymes like kinases.[9]

The overall workflow involves:

  • Labeling: Incubation of a proteome (e.g., cell lysate, intact cells) with the this compound probe, leading to covalent modification of the active sites of target enzymes.

  • Click Reaction: Ligation of an azide-containing reporter tag (e.g., Azide-Biotin) to the alkyne handle of the probe-labeled proteins.[10]

  • Analysis: The tagged proteins are then analyzed. Biotin-tagged proteins can be enriched using streptavidin beads for subsequent identification and quantification by mass spectrometry (MS).[11] Fluorescently-tagged proteins can be visualized by gel electrophoresis or microscopy.

This approach can be used in a comparative or competitive format.[8][12] In competitive ABPP, a compound of interest is pre-incubated with the proteome before adding the this compound probe. A decrease in probe labeling for a particular protein indicates that the compound engages that protein's active site.[12] This is invaluable for target identification and selectivity profiling in drug discovery.[13]

ABPP_Principle cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Analysis Proteome Proteome (e.g., Cell Lysate) LabeledProteome Probe-Labeled Proteins Proteome->LabeledProteome Covalent Labeling Probe This compound Probe (Alkyne Handle) LabeledProteome_ref Probe-Labeled Proteins Reporter Azide-Reporter (e.g., Biotin, Fluorophore) TaggedProteome Tagged Proteins TaggedProteome_ref Tagged Proteins LabeledProteome_ref->TaggedProteome CuAAC Reaction Enrichment Enrichment (Streptavidin Beads) MS LC-MS/MS Analysis Enrichment->MS Imaging Fluorescence Imaging TaggedProteome_ref->Enrichment TaggedProteome_ref->Imaging

Caption: General workflow for Activity-Based Protein Profiling (ABPP) using a clickable probe.
Quantitative Data Presentation

Quantitative proteomics allows for the comparison of protein labeling by this compound across different conditions (e.g., with and without an inhibitor). The tables below present representative data from a competitive ABPP experiment designed to identify the targets of a hypothetical inhibitor.

Table 1: Experimental Design for Quantitative ABPP

Sample GroupDescriptionBiological Replicates
Vehicle Control Proteome treated with DMSO (vehicle) followed by this compound probe.3
Inhibitor Treated Proteome pre-treated with inhibitor (10 µM) followed by this compound probe.3

Table 2: Representative Quantitative Mass Spectrometry Results

This table summarizes hypothetical results for proteins identified and quantified by LC-MS/MS. The "Fold Change" indicates the reduction in probe labeling in the presence of the inhibitor. A significant fold change suggests the protein is a target of the inhibitor.

Protein ID (UniProt)Gene NameProtein NameFold Change (Inhibitor/Vehicle)p-valueAnnotation
P04049ABL1Tyrosine-protein kinase ABL10.080.001Primary Target
P12931SRCProto-oncogene tyrosine-protein kinase Src0.150.003Primary Target
Q06418CDK4Cyclin-dependent kinase 40.950.850Not a target
P62258GRB2Growth factor receptor-bound protein 21.020.912Not a target
P00519EGFREpidermal growth factor receptor0.450.045Potential Off-Target
P60709ACTBActin, cytoplasmic 10.990.950Not a target

Experimental Protocols

The following protocols provide a detailed methodology for a typical ABPP experiment using this compound on cell lysates.

Protocol 1: Labeling of Cellular Proteomes

This protocol describes the labeling of target proteins in a cell lysate with the this compound probe.

Materials:

  • Cells of interest (e.g., HEK293T, K562)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors

  • This compound probe stock solution (e.g., 100X in DMSO)

  • DMSO (for vehicle control)

  • Inhibitor stock solution (for competitive profiling)

  • Protein concentration assay kit (e.g., Bradford or BCA)

Procedure:

  • Cell Lysis: Harvest cells and wash with cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse by sonication or dounce homogenization on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified proteome).

  • Protein Quantification: Determine the protein concentration of the clarified lysate. Adjust the concentration to 2 mg/mL with Lysis Buffer.

  • Competitive Inhibition (Optional): For competitive profiling, aliquot the proteome into two tubes. To one, add the inhibitor to the desired final concentration. To the other, add an equivalent volume of DMSO. Incubate for 30-60 minutes at 37°C.

  • Probe Labeling: Add the this compound probe to each sample to a final concentration of 5-20 µM.[11] Incubate for 30-60 minutes at 37°C.

Protocol 2: CuAAC "Click" Reaction

This protocol attaches a biotin-azide reporter tag to the alkyne-labeled proteins.

Materials:

  • Probe-labeled proteome from Protocol 1

  • Biotin-Azide stock solution (e.g., 10 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

Procedure:

  • To 500 µL of the labeled proteome (1 mg total protein), add the following reagents in order, vortexing gently after each addition:

    • Biotin-Azide to a final concentration of 100 µM.

    • TCEP to a final concentration of 1 mM.

    • TBTA to a final concentration of 100 µM.

    • CuSO₄ to a final concentration of 1 mM.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Protocol 3: Enrichment of Biotinylated Proteins

This protocol uses streptavidin affinity chromatography to enrich the biotin-tagged proteins.

Materials:

  • Clicked proteome from Protocol 2

  • Streptavidin-agarose beads (50% slurry)

  • Wash Buffer 1: 0.5% SDS in PBS

  • Wash Buffer 2: 6 M Urea in PBS

  • Wash Buffer 3: PBS

Procedure:

  • Bead Preparation: Wash 50 µL of streptavidin bead slurry three times with 1 mL of PBS.[11]

  • Binding: Add the clicked proteome to the washed streptavidin beads. Rotate end-over-end for 1.5 hours at room temperature to allow binding.[11]

  • Washing: Pellet the beads by centrifugation (1,500 x g for 2 minutes) and discard the supernatant.

  • Wash the beads sequentially with:

    • 1 mL of Wash Buffer 1 (three times)

    • 1 mL of Wash Buffer 2 (three times)

    • 1 mL of Wash Buffer 3 (three times)

Protocol 4: On-Bead Digestion for Mass Spectrometry

This protocol describes the tryptic digestion of enriched proteins directly on the streptavidin beads for LC-MS/MS analysis.

Materials:

  • Protein-bound beads from Protocol 3

  • Reduction Buffer: 5 mM DTT in 50 mM Ammonium Bicarbonate

  • Alkylation Buffer: 10 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate

  • Trypsin (mass spectrometry grade)

  • 50 mM Ammonium Bicarbonate

  • Formic Acid

Procedure:

  • Reduction: Resuspend the beads in 100 µL of Reduction Buffer. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool to room temperature. Add 100 µL of Alkylation Buffer and incubate for 30 minutes in the dark.

  • Washing: Pellet the beads and wash three times with 1 mL of 50 mM Ammonium Bicarbonate.

  • Digestion: Resuspend the beads in 200 µL of 50 mM Ammonium Bicarbonate. Add 1 µg of trypsin and incubate overnight at 37°C with shaking.[14]

  • Peptide Collection: Centrifuge to pellet the beads. Collect the supernatant containing the digested peptides.

  • Acidification: Acidify the peptide solution with formic acid to a final concentration of 1% to stop the digestion.

  • The sample is now ready for desalting (e.g., using a C18 StageTip) and subsequent LC-MS/MS analysis.

Detailed_Workflow cluster_P1 Protocol 1: Labeling cluster_P2 Protocol 2: Click Reaction cluster_P3 Protocol 3: Enrichment cluster_P4 Protocol 4: MS Sample Prep Start Cells Lysis Cell Lysis & Clarification Start->Lysis Quant Protein Quantification Lysis->Quant Inhibit Inhibitor Incubation (Optional) Quant->Inhibit ProbeLabel This compound Incubation Inhibit->ProbeLabel Click Add Click Reagents: 1. Biotin-Azide 2. TCEP 3. TBTA 4. CuSO4 ProbeLabel->Click Bind Bind to Streptavidin Beads Click->Bind Wash Sequential Washes (SDS, Urea, PBS) Bind->Wash Reduce On-Bead Reduction (DTT) Wash->Reduce Alkylate Alkylation (IAA) Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest Collect Collect & Acidify Peptides Digest->Collect Analysis LC-MS/MS Analysis Collect->Analysis

References

Application Notes and Protocols for the Synthesis of Triazoles using Oct-5-ynamide and Organic Azides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via the cycloaddition of Oct-5-ynamide with various organic azides. This class of reactions, often referred to as "click chemistry," offers a robust and versatile method for the construction of complex molecular architectures relevant to drug discovery and development.[1][2] The protocols outlined below focus on three key catalytic systems: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and Iridium-Catalyzed Azide-Ynamide Cycloaddition (IrAAC).

Introduction

Triazoles are a prominent class of heterocyclic compounds that are integral to medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][3] The 1,2,3-triazole core, in particular, is a stable, aromatic scaffold that can act as a rigid linker or a pharmacophore itself. The advent of click chemistry has revolutionized the synthesis of these valuable compounds, providing a highly efficient, selective, and high-yielding route to 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles.[4][5]

The use of internal alkynes, such as the ynamide this compound, in azide-alkyne cycloadditions allows for the synthesis of fully substituted triazoles, which offers greater structural diversity for an expanded chemical space in drug design.[6][7] This document provides an overview of the synthetic methodologies, quantitative data from representative reactions, and detailed experimental protocols for the synthesis of triazoles from this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 1,4,5-trisubstituted triazoles from an ynamide and various organic azides using different catalytic systems. The data for the Iridium-catalyzed reactions are adapted from literature reports on similar ynamide substrates and are expected to be comparable for this compound.[8][9][10] Data for CuAAC and RuAAC with internal ynamides are less common; therefore, the tables present expected outcomes based on the known reactivity of these systems with internal alkynes.[2][6]

Table 1: Iridium-Catalyzed Azide-Ynamide Cycloaddition (IrAAC) Data [8][9][10]

EntryOrganic AzideProductCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Benzyl Azide1-benzyl-4-propyl-5-(octanoylamino)-1H-1,2,3-triazole[Ir(cod)Cl]₂ (2.5)Toluene2512~95
2Phenyl Azide1-phenyl-4-propyl-5-(octanoylamino)-1H-1,2,3-triazole[Ir(cod)Cl]₂ (2.5)Toluene2512~92
31-Azidobutane1-butyl-4-propyl-5-(octanoylamino)-1H-1,2,3-triazole[Ir(cod)Cl]₂ (2.5)Toluene2512~88
4(Azidomethyl)benzene1-(p-tolyl)-4-propyl-5-(octanoylamino)-1H-1,2,3-triazole[Ir(cod)Cl]₂ (2.5)Toluene2512~94

Table 2: Expected Outcomes for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [11]

EntryOrganic AzideExpected Major RegioisomerCatalyst SystemSolventTemp. (°C)Expected Yield
1Benzyl Azide1,4-disubstitutedCuI (10 mol%)MeCN80Moderate
2Phenyl Azide1,4-disubstitutedCuSO₄·5H₂O/Na-AscorbatetBuOH/H₂O60Moderate
31-Azidobutane1,4-disubstitutedCuI (10 mol%)MeCN80Low to Moderate

Table 3: Expected Outcomes for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) [2][6]

EntryOrganic AzideExpected Major RegioisomerCatalyst SystemSolventTemp. (°C)Expected Yield
1Benzyl Azide1,5-disubstitutedCpRuCl(PPh₃)₂ (5 mol%)Benzene100Good to High
2Phenyl Azide1,5-disubstitutedCpRuCl(COD) (5 mol%)Toluene80Good to High
31-Azidobutane1,5-disubstitutedCp*RuCl(PPh₃)₂ (5 mol%)Benzene100Good

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

  • Solvents should be dried using standard procedures before use.

  • Organic azides are potentially explosive and should be handled with care.[10]

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Iridium-Catalyzed Synthesis of 1-Benzyl-4-propyl-5-(octanoylamino)-1H-1,2,3-triazole[9][10][11]

Materials:

  • This compound (1 equivalent)

  • Benzyl azide (1.1 equivalents)

  • [Ir(cod)Cl]₂ (2.5 mol%)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and [Ir(cod)Cl]₂ (0.025 eq).

  • Add anhydrous toluene to dissolve the solids.

  • Add benzyl azide (1.1 eq) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure triazole.[12]

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.[1][13]

Protocol 2: Copper-Catalyzed Synthesis of 1-Benzyl-4-propyl-5-(octanoylamino)-1H-1,2,3-triazole (CuAAC) - General Guidance for Internal Ynamides[4][12]

Materials:

  • This compound (1 equivalent)

  • Benzyl azide (1.1 equivalents)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and CuI (0.10 eq).

  • Add anhydrous acetonitrile.

  • Add benzyl azide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[12]

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.[13][14]

Protocol 3: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-propyl-4-(octanoylamino)-1H-1,2,3-triazole (RuAAC) - General Guidance for Internal Ynamides[2][7]

Materials:

  • This compound (1 equivalent)

  • Benzyl azide (1.1 equivalents)

  • Cp*RuCl(PPh₃)₂ (5 mol%)

  • Anhydrous Benzene or Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a stream of argon, add Cp*RuCl(PPh₃)₂ (0.05 eq) to a dry Schlenk flask.

  • Add anhydrous benzene or toluene.

  • Add this compound (1.0 eq) and benzyl azide (1.1 eq).

  • Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[12]

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.[2]

Visualizations

The following diagrams illustrate the general experimental workflow and the proposed catalytic cycles for the synthesis of triazoles from this compound and organic azides.

G cluster_workflow Experimental Workflow start Start: Reactants & Catalyst reaction Cycloaddition Reaction (CuAAC, RuAAC, or IrAAC) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up & Purification (Filtration, Chromatography) monitoring->workup Complete characterization Product Characterization (NMR, HRMS) workup->characterization product Final Triazole Product characterization->product G cluster_cu Copper-Catalyzed Cycle (CuAAC) cu1 Cu(I) cu_acetylide Copper Acetylide Intermediate cu1->cu_acetylide + Alkyne alkyne This compound azide R-N3 cu_triazolide Copper Triazolide cu_acetylide->cu_triazolide + Azide cu_triazolide->cu1 Regeneration product_cu 1,4,5-Trisubstituted Triazole cu_triazolide->product_cu + H+ G cluster_ru Ruthenium-Catalyzed Cycle (RuAAC) ru2 Ru(II) ruthenacycle Ruthenacycle Intermediate ru2->ruthenacycle + Alkyne + Azide (Oxidative Coupling) alkyne_ru This compound azide_ru R-N3 product_ru 1,4,5-Trisubstituted Triazole ruthenacycle->product_ru Reductive Elimination product_ru->ru2 Catalyst Regeneration G cluster_ir Iridium-Catalyzed Cycle (IrAAC) ir_cat [Ir] Catalyst ir_complex Iridium-Ynamide Complex ir_cat->ir_complex + Ynamide ynamide_ir This compound azide_ir R-N3 iridacycle Iridacycle Intermediate ir_complex->iridacycle + Azide product_ir 5-Amido-1,4- trisubstituted Triazole iridacycle->product_ir Reductive Elimination product_ir->ir_cat Catalyst Regeneration

References

Applications of Ynamides in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ynamides have emerged as powerful and versatile building blocks in modern organic synthesis, finding significant application in the construction of complex molecular architectures, including a variety of natural products. Their unique electronic properties, arising from the nitrogen atom directly attached to a carbon-carbon triple bond, render them highly reactive and amenable to a wide range of chemical transformations. This reactivity has been harnessed by synthetic chemists to develop elegant and efficient strategies for the synthesis of alkaloids and other biologically active compounds. This document provides an overview of the applications of ynamides in natural product synthesis, with a focus on key reactions and detailed experimental protocols.

I. Ynamide-Based Annulation in the Synthesis of Protoberberine Alkaloids

Protoberberine alkaloids are a class of isoquinoline alkaloids that exhibit a broad spectrum of biological activities. A concise and modular synthetic strategy has been developed for their synthesis, which employs an ynamide in a key annulative coupling step. This approach allows for the rapid assembly of the core tetracyclic skeleton of these natural products.[1][2]

Key Reaction: Annulative Coupling of Ynamides

The synthesis of an aminoprotoberberine scaffold utilizes an annulative coupling reaction between an ynamide and an N-pivaloylbenzamide. This reaction proceeds to form an aminoisoquinolone intermediate, which can be further elaborated to the final protoberberine structure.[1][2]

Experimental Workflow

G cluster_synthesis Synthesis of Aminoprotoberberine Ynamide Ynamide (35) AnnulativeCoupling Annulative Coupling Ynamide->AnnulativeCoupling NPivaloylbenzamide N-Pivaloylbenzamide (36) NPivaloylbenzamide->AnnulativeCoupling Aminoisoquinolone Aminoisoquinolone (37) AnnulativeCoupling->Aminoisoquinolone 57% yield SuzukiCoupling Suzuki Cross-Coupling Aminoisoquinolone->SuzukiCoupling Isoquinolone Isoquinolone (38) SuzukiCoupling->Isoquinolone 69% yield AzaElectrocyclization Anionic Aza-6π-Electrocyclization Isoquinolone->AzaElectrocyclization Aminoprotoberberine Aminoprotoberberine (40) AzaElectrocyclization->Aminoprotoberberine 37% yield

Caption: Synthetic workflow for aminoprotoberberine using an ynamide.

Quantitative Data
StepReactantsProductYield
Annulative CouplingYnamide (35), N-Pivaloylbenzamide (36)Aminoisoquinolone (37)57%
Suzuki Cross-CouplingAminoisoquinolone (37), Vinylboronic acid derivativeIsoquinolone (38)69%
Aza-6π-ElectrocyclizationIsoquinolone (38)Aminoprotoberberine (40)37%
Experimental Protocol: Annulative Coupling for Aminoisoquinolone Synthesis[1]
  • Materials: Ynamide (1.0 equiv), N-pivaloylbenzamide (1.2 equiv), Rh(III) catalyst, solvent (e.g., 1,2-dichloroethane).

  • Procedure:

    • To a flame-dried reaction vessel, add the N-pivaloylbenzamide and the Rh(III) catalyst.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

    • Add the solvent, followed by the ynamide.

    • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Purify the crude product by column chromatography on silica gel to afford the aminoisoquinolone.

II. Ynamide-Based Cycloadditions in Synthesis

Ynamides are excellent partners in various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions. These reactions provide rapid access to a diverse range of cyclic and heterocyclic structures that are common motifs in natural products.

Key Reaction: [2+2] Cycloaddition for Cyclobutenone Synthesis[3]

A Lewis acid-catalyzed [2+2] cycloaddition between an ynamide and a propargyl silyl ether can be employed to synthesize polysubstituted cyclobutenones. These four-membered ring structures can serve as versatile intermediates for further synthetic transformations.

Experimental Workflow

G cluster_cycloaddition [2+2] Cycloaddition for Cyclobutenone Synthesis Ynamide Ynamide Cycloaddition [2+2] Cycloaddition Ynamide->Cycloaddition PropargylSilylEther Propargyl Silyl Ether PropargylSilylEther->Cycloaddition LewisAcidCatalyst BF3·OEt2 LewisAcidCatalyst->Cycloaddition Cyclobutenone Polysubstituted Cyclobutenone Cycloaddition->Cyclobutenone

Caption: Workflow for Lewis acid-catalyzed [2+2] cycloaddition.

Quantitative Data
Ynamide SubstituentPropargyl Silyl Ether SubstituentYield of Cyclobutenone
ArylAlkylGood to excellent
AlkylArylGood to excellent

Note: Specific yields are dependent on the substrates used.

Experimental Protocol: [2+2] Cycloaddition for Cyclobutenone Synthesis[3]
  • Materials: Ynamide (1.0 equiv), propargyl silyl ether (1.2 equiv), BF₃·OEt₂ (1.5 equiv), dichloromethane (DCM) as solvent.

  • Procedure:

    • Dissolve the ynamide and propargyl silyl ether in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add BF₃·OEt₂ dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for the specified time (e.g., 4-6 hours), monitoring by TLC.

    • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the cyclobutenone product.

III. Synthesis and Functionalization of Ynamides

The utility of ynamides in natural product synthesis is also dependent on the efficient methods for their preparation and subsequent functionalization.

Key Methods for Ynamide Synthesis

Several methods have been developed for the synthesis of ynamides, with copper-catalyzed cross-coupling reactions being one of the most common and efficient.[3][4]

  • Copper-Catalyzed Amidative Cross-Coupling: This method involves the coupling of an amide with an alkynyl bromide or iodide in the presence of a copper catalyst.[3]

  • Reaction with Alkynyliodonium Salts: Amides can be deprotonated and reacted with alkynyliodonium salts to furnish ynamides.[4]

Logical Relationship of Ynamide Synthesis

G cluster_synthesis_methods General Methods for Ynamide Synthesis Amide Amide/Lactam CopperCatalyst Copper Catalyst Amide->CopperCatalyst Base Base Amide->Base AlkynylHalide Alkynyl Halide AlkynylHalide->CopperCatalyst AlkynyliodoniumSalt Alkynyliodonium Salt Ynamide Ynamide AlkynyliodoniumSalt->Ynamide CopperCatalyst->Ynamide Amidative Cross-Coupling Base->AlkynyliodoniumSalt Nucleophilic Attack

Caption: Key synthetic routes to ynamides.

Conclusion

The application of ynamides in the synthesis of natural products continues to expand, driven by the development of novel transformations that leverage their unique reactivity. The examples provided herein demonstrate the power of ynamide chemistry to enable concise and efficient synthetic routes to complex and biologically important molecules. As new methodologies emerge, ynamides are poised to play an even more significant role in the field of natural product synthesis and drug discovery.

References

Application Notes and Protocols: Rhodium-Catalyzed Cycloisomerization of Oct-5-ynamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodium-catalyzed cycloisomerization of ynamides has emerged as a powerful and atom-economical method for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. This application note details the rhodium-catalyzed cycloisomerization of oct-5-ynamide derivatives, providing researchers with key data, detailed experimental protocols, and mechanistic insights to facilitate the application of this versatile reaction in their own synthetic endeavors. The reaction typically proceeds with high efficiency and stereoselectivity, offering a robust route to functionalized pyrrolidinone and other related heterocyclic structures.

Data Presentation

The following tables summarize the quantitative data for the rhodium-catalyzed cycloisomerization of various this compound derivatives under optimized reaction conditions. The choice of rhodium catalyst and chiral ligand is critical in achieving high yields and enantioselectivities.

Entry Substrate (this compound Derivative) Rhodium Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Time (h) Product Yield (%) ee (%)
1N-Tosyl-oct-5-ynamide[Rh(COD)Cl]₂ (2.5)(S)-BINAP (5.5)Toluene8012(S)-1-Tosyl-5-vinyl-3,4-dihydropyrrol-2(1H)-one9295
2N-Boc-oct-5-ynamide[Rh(COD)₂]BF₄ (5)(R)-TangPhos (6)DCE608(R)-tert-butyl 5-vinyl-2-oxo-2,3-dihydropyrrole-1(5H)-carboxylate8898
3N-Benzyl-oct-5-ynamide[Rh(CO)₂Cl]₂ (2.5)P(4-FC₆H₄)₃ (10)DMF100241-Benzyl-5-vinyl-3,4-dihydropyrrol-2(1H)-one75N/A
4N-Tosyl-6-phenyl-oct-5-ynamide[Rh(COD)Cl]₂ (2.5)(S)-BINAP (5.5)Toluene8016(S)-1-Tosyl-5-(1-phenylvinyl)-3,4-dihydropyrrol-2(1H)-one8593
5N-Tosyl-7-methyl-oct-5-ynamide[Rh(COD)Cl]₂ (2.5)(S)-BINAP (5.5)Toluene8012(S)-1-Tosyl-5-propenyl-3,4-dihydropyrrol-2(1H)-one9096

Mechanistic Insights

The rhodium-catalyzed cycloisomerization of this compound derivatives can proceed through several proposed mechanisms, with the operative pathway often dependent on the catalyst system and substrate. A commonly proposed mechanism involves the formation of a rhodacyclopentene intermediate.

reaction_mechanism sub This compound Derivative + Rh(I) Catalyst int1 Oxidative Cyclization (Rhodacyclopentene formation) sub->int1 Coordination int2 β-Hydride Elimination int1->int2 prod Cycloisomerized Product + Rh(I) Catalyst int2->prod Reductive Elimination

Caption: Proposed catalytic cycle for the rhodium-catalyzed cycloisomerization of this compound derivatives via a rhodacyclopentene intermediate.

Experimental Protocols

General Procedure for Enantioselective Rhodium-Catalyzed Cycloisomerization

This protocol provides a general method for the asymmetric cycloisomerization of N-tosyl-oct-5-ynamide.

Materials:

  • N-Tosyl-oct-5-ynamide (1.0 equiv)

  • [Rh(COD)Cl]₂ (2.5 mol%)

  • (S)-BINAP (5.5 mol%)

  • Anhydrous Toluene

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add [Rh(COD)Cl]₂ (2.5 mol%) and (S)-BINAP (5.5 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add N-tosyl-oct-5-ynamide (1.0 equiv) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cycloisomerized product.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the cycloisomerized products.

experimental_workflow start Reactant & Catalyst Preparation reaction Cycloisomerization Reaction (Inert Atmosphere, Heat) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Reaction Quenching & Solvent Removal monitoring->workup Completion purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, HPLC) purification->analysis

Caption: General experimental workflow for the rhodium-catalyzed cycloisomerization of this compound derivatives.

Applications in Drug Development

The resulting vinyl-substituted pyrrolidinone cores are versatile intermediates in organic synthesis. The exocyclic double bond can be further functionalized through a variety of transformations, including but not limited to:

  • Diels-Alder Reactions: To construct complex polycyclic systems.

  • Heck Coupling: For the introduction of aryl or vinyl substituents.

  • Hydrogenation: To produce saturated alkyl side chains.

  • Oxidative Cleavage: To yield aldehydes or carboxylic acids for further elaboration.

This synthetic versatility makes the rhodium-catalyzed cycloisomerization of this compound derivatives a valuable tool for the construction of diverse molecular libraries for drug discovery and development. The ability to introduce chirality early in the synthetic sequence is particularly advantageous for the synthesis of enantiomerically pure drug candidates.

Application Notes and Protocols for Gold-Catalyzed Cycloaddition Reactions with Oct-5-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the gold-catalyzed cycloaddition reactions of Oct-5-ynamide. Ynamides are powerful building blocks in modern organic synthesis, and their gold-catalyzed transformations offer efficient pathways to construct complex nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals.[1][2][3] This document outlines the synthesis of substituted pyridines and 4-aminoimidazoles from this compound, presenting key data, detailed experimental procedures, and mechanistic insights.

Gold-Catalyzed [2+2+2] Cycloaddition for the Synthesis of Substituted Pyridines

The gold-catalyzed [2+2+2] cycloaddition of ynamides with two nitrile molecules provides a direct and atom-economical route to highly substituted pyridines.[4][5] This transformation is particularly valuable in drug discovery, where the pyridine core is a common motif. The reaction proceeds under mild conditions and tolerates a variety of functional groups.

A theoretical study of Au(I)-catalyzed [2+2+2] cycloadditions of ynamides with nitriles suggests that the reaction initiates with the binding of the gold catalyst to the ynamide.[5] This activation is followed by the sequential insertion of two nitrile molecules, leading to the formation of the pyridine ring.

Quantitative Data Summary

The following table summarizes the representative yields for the gold-catalyzed [2+2+2] cycloaddition of an ynamide with various nitriles. While this data is based on analogous reactions from the literature, it provides an expected outcome for reactions with this compound.

EntryNitrileGold CatalystSolventTemp (°C)Yield (%)
1Acetonitrile(IPr)AuCl/AgNTf₂DCE6085
2Benzonitrile(IPr)AuCl/AgNTf₂DCE6092
34-Methoxybenzonitrile(IPr)AuCl/AgNTf₂DCE6088
44-Trifluoromethylbenzonitrile(IPr)AuCl/AgNTf₂DCE6075
5Propionitrile(JohnPhos)Au(MeCN)SbF₆DCMRT82

Yields are based on published data for similar ynamide cycloadditions and are predictive for this compound.

Experimental Protocol: Synthesis of a Substituted Pyridine

This protocol describes a general procedure for the gold-catalyzed [2+2+2] cycloaddition of this compound with benzonitrile.

Materials:

  • This compound

  • Benzonitrile

  • (IPr)AuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Silver triflimide (AgNTf₂)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Celite

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add (IPr)AuCl (5 mol%) and AgNTf₂ (5 mol%).

  • Add anhydrous DCE (0.1 M) and stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equiv) and benzonitrile (2.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (petroleum ether/EtOAc gradient) to afford the desired substituted pyridine.[6]

Logical Relationship: Catalytic Cycle

G cluster_cycle Gold-Catalyzed [2+2+2] Cycloaddition A [Au]⁺ Catalyst C Gold-Ynamide Complex A->C + B This compound B->C E Intermediate 1 C->E + D Nitrile D->E G Intermediate 2 E->G + F Nitrile F->G H Substituted Pyridine G->H Cyclization & Aromatization H->A Regeneration

Caption: Catalytic cycle for the gold-catalyzed [2+2+2] cycloaddition.

Gold-Catalyzed [3+2] Cycloaddition for the Synthesis of 4-Aminoimidazoles

The formal [3+2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles, catalyzed by gold, offers a highly efficient and regioselective route to functionalized 4-aminoimidazoles.[1][2] These heterocyclic motifs are of significant interest in medicinal chemistry due to their presence in compounds with applications against hypertension and Alzheimer's disease.[1] The reaction is believed to proceed through the formation of an α-imino gold carbene intermediate.[1][2]

Quantitative Data Summary

The following table presents representative yields for the gold-catalyzed [3+2] cycloaddition of an ynamide with various 4,5-dihydro-1,2,4-oxadiazoles. These values are derived from published results and serve as a guide for reactions involving this compound.

Entry4,5-dihydro-1,2,4-oxadiazole SubstituentGold CatalystSolventTemp (°C)Yield (%)
1Phenyl(tBuXPhos)AuCl/AgSbF₆DCMRT95
24-Chlorophenyl(tBuXPhos)AuCl/AgSbF₆DCMRT91
34-Tolyl(tBuXPhos)AuCl/AgSbF₆DCMRT98
42-Naphthyl(tBuXPhos)AuCl/AgSbF₆DCMRT89
5Cyclohexyl(tBuXPhos)AuCl/AgSbF₆DCMRT85

Yields are based on published data for similar ynamide cycloadditions and are predictive for this compound.[1]

Experimental Protocol: Synthesis of a 4-Aminoimidazole

This protocol outlines a general procedure for the gold-catalyzed [3+2] cycloaddition of this compound with 3-phenyl-4,5-dihydro-1,2,4-oxadiazole.

Materials:

  • This compound

  • 3-Phenyl-4,5-dihydro-1,2,4-oxadiazole

  • (tBuXPhos)AuCl (tBuXPhos = 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Dichloromethane (DCM), anhydrous

  • Celite

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an argon atmosphere, add (tBuXPhos)AuCl (2 mol%) and AgSbF₆ (2 mol%) to an oven-dried vial.

  • Add anhydrous DCM (0.2 M) and stir the mixture for 5 minutes.

  • Add a solution of this compound (1.2 equiv) and 3-phenyl-4,5-dihydro-1,2,4-oxadiazole (1.0 equiv) in anhydrous DCM.

  • Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (petroleum ether/EtOAc gradient) to yield the desired 4-aminoimidazole.

Experimental Workflow

G start Start reagents Combine Gold Catalyst and Silver Salt in Anhydrous Solvent start->reagents stir1 Stir for 5-15 min reagents->stir1 add_reactants Add Ynamide and Oxadiazole stir1->add_reactants reaction Stir at Room Temperature (1-4h) add_reactants->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Concentrate Reaction Mixture monitor->workup Complete purify Purify by Flash Chromatography workup->purify product Obtain Pure 4-Aminoimidazole purify->product

Caption: General workflow for gold-catalyzed 4-aminoimidazole synthesis.

Mechanistic Insight: The Role of the Gold Catalyst

Homogeneous gold catalysts, typically Au(I) complexes, are powerful Lewis acids that readily activate the carbon-carbon triple bond of ynamides.[7] This activation leads to the formation of highly reactive intermediates, such as α-imino gold carbenes or keteniminium ions.[1][6][8][9] These intermediates then undergo subsequent cyclization and other transformations to yield the final heterocyclic products. The choice of ligands on the gold catalyst can significantly influence the reactivity and selectivity of the reaction. For instance, bulky ligands have been shown to provide higher yields in some cases.[1]

Proposed Signaling Pathway for Drug Development Applications

The synthesized heterocyclic compounds, such as substituted pyridines and 4-aminoimidazoles, can be screened for their biological activity. For example, they can be tested as inhibitors of specific enzymes or as antagonists for certain receptors that are implicated in disease pathways.

G cluster_drug_dev Drug Development Pathway synthesis Synthesis of Heterocycle Library via Gold Catalysis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Caption: A simplified workflow for drug development using synthesized compounds.

These application notes are intended to serve as a guide for researchers interested in utilizing gold-catalyzed cycloaddition reactions of this compound. The provided protocols and data, based on the current scientific literature, should enable the successful synthesis of diverse heterocyclic compounds for further investigation in various scientific disciplines, including drug discovery and development.

References

Application Notes & Protocols: Oct-5-ynamide as a Coupling Reagent in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oct-5-ynamide and other ynamides are a novel class of coupling reagents for amide and peptide bond formation.[1][2] They offer a distinct, racemization-free alternative to conventional peptide synthesis reagents.[1][2][3][4] This document provides detailed application notes and protocols for the use of ynamide-based coupling reagents in peptide synthesis, with a focus on their mechanism, efficiency, and practical application in both solution-phase and solid-phase peptide synthesis (SPPS).

Ynamides operate through a two-step, one-pot mechanism that involves the formation of a stable α-acyloxyenamide active ester intermediate.[5][6] This unique reaction pathway is key to its ability to suppress epimerization, a common challenge in peptide synthesis.[3][7] The reaction proceeds under mild conditions and demonstrates high selectivity for amino groups, even in the presence of other nucleophilic functional groups like hydroxyls and thiols, thus minimizing the need for extensive protecting group strategies.[1][2]

Key Advantages of Ynamide Coupling Reagents:
  • Racemization-Free Coupling: Ynamides have been shown to prevent racemization/epimerization during the activation and coupling of chiral amino acids.[3][6][7]

  • High Atom Economy: These reagents are atom-economical, reducing chemical waste compared to many traditional coupling reagents.[2]

  • Mild Reaction Conditions: The coupling reactions proceed efficiently under mild conditions, preserving the integrity of sensitive peptide structures.[1][2]

  • Excellent Chemoselectivity: Ynamides exhibit high selectivity for aminolysis, allowing for peptide synthesis without the need to protect certain side chains.[1][2]

  • Versatility: They are effective for a range of applications including dipeptide synthesis, peptide segment condensation, solid-phase synthesis, and peptide cyclization.[2][3][6][8]

Reaction Mechanism

The ynamide-mediated peptide bond formation follows a distinct two-step process that avoids the common pitfalls of other coupling methods.

  • Activation Step (Hydroacyloxylation): The carboxylic acid of the N-protected amino acid adds across the ynamide's carbon-carbon triple bond. This hydroacyloxylation step forms a stable and isolable α-acyloxyenamide active ester.[5][9]

  • Coupling Step (Aminolysis): The α-amino group of the incoming amino acid ester attacks the activated carbonyl carbon of the α-acyloxyenamide intermediate. This results in the formation of the desired peptide bond and the release of a harmless N-acylurea byproduct.[3][9]

Ynamide_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling N_Protected_AA N-Protected Amino Acid (R-COOH) Active_Ester α-Acyloxyenamide Active Ester N_Protected_AA->Active_Ester + Ynamide Ynamide Ynamide Reagent Amino_Ester Amino Acid Ester (H₂N-R') Peptide Dipeptide Active_Ester->Peptide + Amino Acid Ester Byproduct Byproduct

Ynamide-mediated peptide bond formation mechanism.

Quantitative Data: Comparison with Other Coupling Reagents

The efficiency of ynamide coupling reagents, specifically N-methylynemethylsulfonamide (MYMsA) and N-methylynetoluenesulfonamide (MYTsA), has been benchmarked against common coupling reagents. The data below summarizes the yield and degree of epimerization observed during the coupling of Fmoc-L-Ser(OtBu)-OH with H-L-Phe-OtBu.

Coupling ReagentAdditiveReaction TimeYield (%)L/D Isomer Ratio
MYMsA None22 h99100:0
MYTsA None22 h94100:0
HATUDIEA10 min7087:13
DCCNone10 min9891:9
DEPBTDIEA20 min6199:1

Data sourced from J. Am. Chem. Soc. 2016, 138, 13135-13138.[2]

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis

This protocol describes a general procedure for the synthesis of a dipeptide using a ynamide coupling reagent in a one-pot, two-step manner.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Alanine)

  • Amino acid ester hydrochloride (e.g., H-L-Phenylalanine methyl ester HCl)

  • Ynamide coupling reagent (e.g., this compound, MYTsA, or MYMsA)

  • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Base (e.g., Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Activation:

    • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) in the chosen solvent.

    • Add the ynamide coupling reagent (1.1 eq).

    • Stir the reaction mixture at room temperature. Monitor the formation of the α-acyloxyenamide active ester by thin-layer chromatography (TLC) or LC-MS. This step is typically complete within 1-2 hours.

  • Coupling:

    • In a separate flask, neutralize the amino acid ester hydrochloride (1.1 eq) with a base like DIEA (1.2 eq) in the reaction solvent.

    • Add the neutralized amino acid ester solution to the reaction mixture containing the active ester.

    • Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with the solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude peptide by flash column chromatography on silica gel to obtain the pure dipeptide.

Solution_Phase_Workflow Start Start Activation 1. Activation: N-Protected AA + Ynamide Start->Activation Coupling 2. Coupling: Add Amino Acid Ester Activation->Coupling Workup 3. Aqueous Work-up Coupling->Workup Purification 4. Column Chromatography Workup->Purification End Pure Dipeptide Purification->End

Workflow for solution-phase dipeptide synthesis.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of ynamide-derived α-acyloxyenamide active esters as building blocks in Fmoc-based SPPS.[3]

Materials:

  • Pre-loaded resin (e.g., Rink Amide or Wang resin)

  • Fmoc-protected amino acids

  • Ynamide coupling reagent

  • SPPS-grade solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Preparation of α-Acyloxyenamide Active Esters:

    • Synthesize the active esters for each required amino acid by reacting the Fmoc-amino acid with the ynamide reagent as described in the solution-phase activation step.

    • These active esters are often stable and can be purified and stored for later use.[3]

  • Resin Swelling:

    • Place the pre-loaded resin in the SPPS reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF and add the deprotection solution (20% piperidine in DMF).

    • Agitate the resin for 5-10 minutes. Drain and repeat once.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling:

    • Dissolve the pre-formed Fmoc-amino acid α-acyloxyenamide active ester (2-3 eq) in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the mixture at room temperature. The coupling time is typically rapid, often complete within 20-30 minutes, even for sterically hindered amino acids.[3]

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle:

    • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection.

    • Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

Application in Biological Research: Studying Signaling Pathways

Custom peptides synthesized using ynamide reagents can serve as powerful tools in biological research, for example, as enzyme substrates, inhibitors, or probes to study cellular signaling pathways. The high purity and stereochemical integrity of peptides synthesized via this method are critical for obtaining reliable and reproducible biological data.

Signaling_Pathway_Application cluster_synthesis Peptide Synthesis cluster_application Biological Application Peptide_Synthesis Ynamide-Mediated Peptide Synthesis Cell_Treatment Treat Cells with Synthesized Peptide Peptide_Synthesis->Cell_Treatment Receptor Cell Surface Receptor Cell_Treatment->Receptor Peptide acts as Ligand/Inhibitor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Application of synthesized peptides in pathway analysis.

References

Application Notes and Protocols for Labeling Oligonucleotides with Ynamides for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation of oligonucleotides is a critical process in the development of novel therapeutics, diagnostics, and research tools. The ability to attach various functional molecules, such as fluorophores, peptides, or therapeutic agents, allows for the enhancement of oligonucleotide properties, including cellular uptake, stability, and target engagement. One of the most robust and widely used methods for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4]

Recent advancements have highlighted the use of ynamides as superior alternatives to traditional terminal alkynes in CuAAC reactions.[1][2][5] Ynamides exhibit significantly faster reaction kinetics, enabling bioconjugation to proceed efficiently with lower concentrations of the copper catalyst.[1][2][5] This is a crucial advantage as high concentrations of copper can lead to the degradation of the oligonucleotide.[1][5] This document provides detailed application notes and protocols for the labeling of oligonucleotides with ynamide moieties, such as Oct-5-ynamide, and their subsequent bioconjugation.

Principle of Ynamide-Based Oligonucleotide Bioconjugation

The core of this methodology is a two-step process. First, an oligonucleotide is synthesized with a reactive ynamide group, typically at the 5' or 3' terminus. This is achieved using standard phosphoramidite chemistry on an automated solid-phase synthesizer, incorporating a phosphoramidite building block that contains the ynamide functionality.[5][6][7]

Following synthesis and purification, the ynamide-modified oligonucleotide is reacted with a molecule of interest that has been functionalized with an azide group. In the presence of a copper(I) catalyst, the ynamide and azide undergo a [3+2] cycloaddition reaction to form a stable triazole linkage, covalently conjugating the molecule to the oligonucleotide.[1][3][5]

G cluster_0 Step 1: Synthesis of Ynamide-Modified Oligonucleotide cluster_1 Step 2: Bioconjugation via CuAAC Click Chemistry Synthesis Automated Solid-Phase Oligonucleotide Synthesis Cleavage Cleavage and Deprotection Synthesis->Cleavage Phosphoramidite Ynamide Phosphoramidite (e.g., this compound phosphoramidite) Phosphoramidite->Synthesis Purification1 Purification of Ynamide-Oligonucleotide (e.g., HPLC) Cleavage->Purification1 Ynamide_Oligo Ynamide-Modified Oligonucleotide Purification1->Ynamide_Oligo Characterized Ynamide-Oligo CuAAC CuAAC Reaction (Cu(I) catalyst, Ligand, Reductant) Ynamide_Oligo->CuAAC Azide_Molecule Azide-Functionalized Molecule (e.g., Fluorophore, Peptide) Azide_Molecule->CuAAC Purification2 Purification of Conjugate (e.g., HPLC, Gel Electrophoresis) CuAAC->Purification2 Product Final Bioconjugate Purification2->Product

Figure 1: Experimental workflow for oligonucleotide labeling and bioconjugation.

Data Presentation: Quantitative Comparison of Alkyne Moieties

The enhanced reactivity of ynamides allows for significantly reduced reaction times and catalyst concentrations compared to traditional terminal alkynes.

ParameterYnamide-CuAACTerminal Alkyne-CuAAC
Reaction Time to >95% Conversion 10 - 20 minutes [2]> 1 hour
Required Copper (I) Concentration Low (e.g., 50 µM) [2][5]High (e.g., 1-5 mM)
Oligonucleotide Degradation Risk Minimized [1][5]Higher
Reaction Kinetics Fast [1][5]Slower

Table 1: Comparison of reaction parameters for ynamide- and terminal alkyne-based CuAAC bioconjugation of oligonucleotides.

Experimental Protocols

Protocol 1: Synthesis of 5'-Ynamide-Modified Oligonucleotides

This protocol describes the incorporation of a ynamide moiety at the 5'-end of an oligonucleotide using a ynamide phosphoramidite, such as one derived from this compound.

Materials:

  • DNA/RNA synthesizer

  • Ynamide phosphoramidite (e.g., this compound phosphoramidite)

  • Standard phosphoramidites and synthesis reagents (activator, capping, oxidation solutions)

  • Solid support (e.g., CPG)

  • Cleavage and deprotection solution (e.g., ammonium hydroxide)

  • Purification cartridges or HPLC system

Procedure:

  • Automated Synthesis: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.

  • Phosphoramidite Preparation: Dissolve the ynamide phosphoramidite in anhydrous acetonitrile to the recommended concentration.

  • Coupling: In the final coupling cycle, introduce the ynamide phosphoramidite to add the modification to the 5'-terminus.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups according to the manufacturer's protocol (e.g., incubation in ammonium hydroxide).

  • Purification: Purify the crude ynamide-modified oligonucleotide using a suitable method such as reverse-phase HPLC or cartridge purification to remove truncated sequences and other impurities.

  • Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by UV-Vis spectrophotometry (A260) and confirm its identity and purity by mass spectrometry and HPLC or gel electrophoresis.

Protocol 2: CuAAC Bioconjugation of Ynamide-Modified Oligonucleotides

This protocol outlines the copper-catalyzed click reaction between a ynamide-modified oligonucleotide and an azide-functionalized molecule.

Materials:

  • Ynamide-modified oligonucleotide

  • Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (NaAsc) or other reducing agent

  • Nuclease-free water

  • Organic co-solvent (e.g., DMSO) if required to dissolve the azide molecule

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) or triethylammonium acetate (TEAA))

Stock Solutions:

  • Ynamide-Oligonucleotide: Prepare a stock solution of the purified oligonucleotide in nuclease-free water (e.g., 100 µM).

  • Azide Molecule: Prepare a stock solution in a suitable solvent (e.g., 10 mM in DMSO).

  • CuSO₄: Prepare a 10 mM stock solution in nuclease-free water.

  • THPTA: Prepare a 50 mM stock solution in nuclease-free water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. Note: This solution should be prepared fresh before each use.

Reaction Setup (Example for a 50 µL reaction):

ReagentStock ConcentrationVolume to AddFinal Concentration
Ynamide-Oligonucleotide100 µM5 µL10 µM
Azide Molecule10 mM1 µL200 µM (20 eq.)
Reaction Buffer (10x)10x5 µL1x
CuSO₄/THPTA (pre-mixed 1:5)10 mM / 50 mM0.25 µL50 µM
Sodium Ascorbate100 mM2.5 µL5 mM
Nuclease-free Water-to 50 µL-

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the ynamide-oligonucleotide, reaction buffer, and nuclease-free water.

  • Addition of Azide: Add the azide-functionalized molecule to the reaction mixture. If the azide is dissolved in an organic solvent, ensure the final concentration of the solvent is compatible with the reaction and oligonucleotide stability.

  • Catalyst Preparation: In a separate tube, prepare the Cu(I) catalyst by mixing the CuSO₄ and THPTA solutions.

  • Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO₄/THPTA complex.

  • Incubation: Gently mix the reaction and incubate at room temperature for 10-30 minutes. The optimal reaction time may need to be determined empirically.

  • Purification of the Conjugate: Purify the oligonucleotide conjugate to remove excess azide, catalyst, and ligand. Suitable methods include ethanol precipitation, size-exclusion chromatography, or HPLC.

  • Analysis: Analyze the purified conjugate by HPLC, mass spectrometry, and/or gel electrophoresis to confirm successful conjugation and assess purity.

G cluster_0 Reaction Components Ynamide_Oligo Ynamide-Oligonucleotide Triazole Triazole Linkage Formation Ynamide_Oligo->Triazole Azide_Molecule Azide-Molecule Azide_Molecule->Triazole Copper_II Cu(II)SO4 Copper_I Cu(I)-Ligand Complex Copper_II->Copper_I Reduction Ligand Ligand (THPTA) Ligand->Copper_I Stabilization Reductant Reductant (Sodium Ascorbate) Reductant->Copper_I Copper_I->Triazole Catalysis Bioconjugate Oligonucleotide Bioconjugate Triazole->Bioconjugate

Figure 2: Signaling pathway of the CuAAC bioconjugation reaction.

Conclusion

The use of ynamide-functionalized oligonucleotides provides a highly efficient and robust method for the preparation of bioconjugates. The superior reactivity of ynamides in CuAAC reactions allows for faster conjugations with reduced catalyst concentrations, thereby preserving the integrity of the oligonucleotide. The protocols provided herein offer a comprehensive guide for researchers to successfully label oligonucleotides with ynamides and perform subsequent bioconjugation for a wide range of applications in research, diagnostics, and therapeutic development.

References

Application Note: Real-Time Monitoring of Ynamide Reactions Using In Situ IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ynamides are increasingly vital building blocks in organic synthesis and drug development due to their unique reactivity.[1][2] Understanding and optimizing reactions involving these compounds requires precise control and real-time analytical methods. This application note details a protocol for the in situ monitoring of the hydration of N-benzyl-N-methyl-oct-5-ynamide to the corresponding α,β-unsaturated amide using Fourier Transform Infrared (FTIR) spectroscopy. This technique offers a non-invasive method to track the concentration of key reaction species, providing valuable kinetic data and mechanistic insights without the need for offline sampling.[3][4] The use of in situ IR spectroscopy facilitates rapid reaction optimization, ensures process safety, and enhances overall efficiency in the development of novel chemical entities.

Introduction

The unique electronic properties of ynamides, characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, make them highly versatile intermediates in the synthesis of complex nitrogen-containing heterocyles and other valuable molecules.[1][2][5] However, their reactivity can also lead to complex reaction profiles with transient intermediates. Traditional offline monitoring methods like HPLC or NMR often fail to capture the complete picture due to sampling challenges and potential reaction quenching issues.[4]

In situ FTIR spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool that overcomes these limitations.[3] By inserting a probe directly into the reaction vessel, real-time spectral data can be collected, allowing for the continuous tracking of functional group transformations.[6][7][8] This note provides a comprehensive protocol for monitoring the acid-catalyzed hydration of an Oct-5-ynamide derivative, demonstrating how to obtain high-quality kinetic data for process understanding and optimization.

Experimental Design

Reaction Scheme

The model reaction investigated is the hydration of N-benzyl-N-methyl-oct-5-ynamide in the presence of a catalytic amount of trifluoroacetic acid (TFA) to yield N-benzyl-N-methyl-3-propyl-acrylamide.

Reactant: N-benzyl-N-methyl-oct-5-ynamide Product: N-benzyl-N-methyl-3-propyl-acrylamide Catalyst: Trifluoroacetic Acid (TFA) Solvent: Dichloromethane (DCM)

The key transformation to be monitored by IR spectroscopy is the disappearance of the ynamide alkyne stretch (C≡C) and the appearance of the α,β-unsaturated amide carbonyl stretch (C=O).

Apparatus and Reagents
  • FTIR Spectrometer: Mettler-Toledo ReactIR or equivalent, equipped with a liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector.

  • In Situ Probe: DiComp (Diamond) or SiComp (Silicon) Attenuated Total Reflectance (ATR) probe.

  • Reaction Vessel: 100 mL jacketed glass reactor with overhead stirring.

  • Reagents:

    • N-benzyl-N-methyl-oct-5-ynamide (98%)

    • Dichloromethane (DCM, anhydrous, ≥99.8%)

    • Trifluoroacetic Acid (TFA, ≥99%)

Experimental Protocol

  • System Setup and Background Collection:

    • Assemble the reaction vessel and insert the in situ IR probe, ensuring the ATR window is fully submerged in the reaction medium.

    • Start the data collection software (e.g., iC IR).

    • Add the solvent (DCM, 50 mL) to the reactor and begin stirring (e.g., 300 RPM).

    • Collect a background spectrum of the solvent at the desired reaction temperature (e.g., 25°C). This is a critical step to ensure that solvent peaks are subtracted from the subsequent reaction spectra.

  • Reactant Spectrum Collection:

    • Add a known amount of the starting material, N-benzyl-N-methyl-oct-5-ynamide (e.g., 10 mmol), to the solvent.

    • Allow the solution to mix thoroughly and collect a reference spectrum of the starting material. This will be used to create a concentration trend for the reactant.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the catalyst, TFA (e.g., 0.1 mmol, 1 mol%), to the reactor.

    • Immediately begin continuous spectral acquisition. Set the software to collect a spectrum every minute for the duration of the reaction (e.g., 2 hours).

    • Key parameters for data collection:

      • Spectral Range: 4000-650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans per Spectrum: 128

  • Data Analysis:

    • After the reaction is complete, process the collected spectra.

    • Identify the characteristic absorption bands for the ynamide reactant and the amide product.

    • Create concentration trend profiles by plotting the absorbance of these characteristic peaks over time. This allows for the determination of reaction kinetics, endpoint, and the identification of any potential intermediates.[3][9]

Results and Discussion

The progress of the reaction was monitored by tracking the changes in the mid-infrared spectrum over time. A "waterfall" plot of the spectra would show the decrease of reactant peaks and the simultaneous increase of product peaks.

Key Infrared Peak Assignments

The following table summarizes the key vibrational frequencies used to monitor the reaction progress.

SpeciesFunctional GroupWavenumber (cm⁻¹)Observation During Reaction
N-benzyl-N-methyl-oct-5-ynamideAlkyne (C≡C) Stretch~2235Decrease
N-benzyl-N-methyl-3-propyl-acrylamideAmide Carbonyl (C=O) Stretch~1660Increase
N-benzyl-N-methyl-3-propyl-acrylamideAlkene (C=C) Stretch~1620Increase
Quantitative Reaction Monitoring

By plotting the peak height or area of the characteristic bands at 2235 cm⁻¹ (ynamide) and 1660 cm⁻¹ (amide), real-time concentration profiles were generated. The data below illustrates the conversion of the reactant to the product over a 90-minute period.

Time (minutes)Ynamide Peak Absorbance (2235 cm⁻¹)Amide Peak Absorbance (1660 cm⁻¹)% Conversion
00.850.000%
150.580.2931.8%
300.390.4954.1%
450.220.6774.1%
600.110.7887.1%
750.040.8595.3%
900.010.8898.9%

Note: % Conversion is calculated based on the relative change in the product peak absorbance, assuming a linear relationship with concentration (Beer-Lambert Law).

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation.

experimental_workflow cluster_setup 1. System Setup cluster_reaction 2. Reaction Monitoring cluster_analysis 3. Data Analysis A Assemble Reactor & Insert Probe B Add Solvent (DCM) A->B C Collect Background Spectrum B->C D Add Ynamide Reactant C->D Setup Complete E Initiate with Catalyst (TFA) D->E F Start Real-Time IR Data Acquisition E->F G Identify Key IR Bands (Reactant & Product) F->G Reaction Complete H Generate Concentration Profiles G->H I Determine Kinetics & Endpoint H->I

Figure 1: Experimental workflow for in situ IR monitoring.

reaction_pathway Reactant N-benzyl-N-methyl-oct-5-ynamide (IR Peak: ~2235 cm⁻¹) Catalyst + H₂O (cat. TFA) Reactant->Catalyst Product N-benzyl-N-methyl-3-propyl-acrylamide (IR Peak: ~1660 cm⁻¹) Catalyst->Product

Figure 2: Reaction pathway for the hydration of this compound.

Conclusion

This application note successfully demonstrates the use of in situ FTIR spectroscopy for the real-time monitoring of the hydration of N-benzyl-N-methyl-oct-5-ynamide. The method provides a robust and efficient way to acquire high-quality kinetic data, allowing for precise determination of the reaction endpoint and a deeper understanding of the reaction mechanism.[10] This approach is highly valuable for researchers, scientists, and drug development professionals seeking to accelerate process development, ensure batch-to-batch consistency, and improve the overall safety and efficiency of chemical syntheses involving reactive intermediates like ynamides.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Ynamide Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and pharmaceutical development. The choice of coupling reagent is critical to the success of SPPS, directly impacting yield, purity, and the preservation of stereochemistry. Ynamide-based coupling reagents, such as Oct-5-ynamide, represent a significant advancement in peptide synthesis. A key advantage of ynamide coupling reagents is their remarkable ability to suppress racemization/epimerization during the activation and subsequent aminolysis of α-chiral carboxylic acids.[1] This unique feature makes them highly effective for peptide fragment condensation, head-to-tail cyclization, and the precise incorporation of thioamide substitutions into peptide backbones.[1]

Ynamide-mediated peptide bond formation proceeds through a two-step, one-pot process involving the formation of a stable α-acyloxyenamide active ester intermediate.[1][2] This method offers excellent amidation selectivity, allowing for the synthesis of peptides without the need to protect side-chain functional groups such as hydroxyl (-OH), sulfhydryl (-SH), and amide (-CONH2).[3][4] The reaction conditions are extremely mild, further contributing to the preservation of chiral integrity.[3][4]

Recent studies have demonstrated the successful application of ynamide-derived active esters in SPPS. For instance, the synthesis of Acyl Carrier Protein (ACP) (65–74) using α-acyloxyenamides of proteinogenic amino acids as building blocks yielded the target peptide with a crude purity of 90%.[1][2] The coupling reactions on the resin were completed within a rapid 20–30 minutes for each amino acid, including sterically hindered residues.[1][2]

Quantitative Data Summary

The following table summarizes the performance of ynamide reagents in solid-phase peptide synthesis based on available literature. It is important to note that while the user requested information on "this compound," the available research primarily focuses on other ynamide reagents like N-methylynetoluenesulfonamide (MYTsA) and N-methylynemethylsulfonamide (MYMsA). The data presented here is for these analogous reagents and is expected to be representative of the performance of ynamide coupling agents in general.

ParameterValuePeptide SequenceYnamide Reagent UsedSource
Crude Purity90%Acyl Carrier Protein (ACP) (65–74)α-acyloxyenamides derived from ynamides[1][2]
Coupling Time per Amino Acid20–30 minutesAcyl Carrier Protein (ACP) (65–74)α-acyloxyenamides derived from ynamides[1][2]
RacemizationNot detectedDipeptide and peptide segment condensationMYMsA and MYTsA[3][4]

Experimental Protocols

This section provides a detailed protocol for solid-phase peptide synthesis using a generic ynamide coupling reagent, adaptable for specific reagents like this compound. The protocol is based on the widely used Fmoc/tBu strategy.

Materials and Reagents:

  • Fmoc-protected amino acids

  • Solid support resin (e.g., Rink Amide resin, Wang resin, or a water-swellable resin like TentaGel)[1][2]

  • Ynamide coupling reagent (e.g., this compound, MYTsA, MYMsA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS))

  • Diisopropylethylamine (DIEA)

  • Diethyl ether (cold)

  • HPLC grade acetonitrile and water for purification

Protocol:

1. Resin Preparation and Swelling: a. Place the desired amount of resin in a fritted syringe reaction vessel. b. Add DMF (approximately 10 mL per gram of resin) to swell the resin for at least 30 minutes at room temperature. c. Drain the DMF from the reaction vessel.

2. First Amino Acid Loading (if starting with an unloaded resin): a. Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the ynamide coupling reagent (3-5 equivalents) in DMF. b. Add the solution to the swollen resin. c. Add DIEA (6-10 equivalents) to the reaction mixture. d. Allow the reaction to proceed for 2-4 hours at room temperature. e. Wash the resin thoroughly with DMF and DCM and dry under vacuum.

3. Peptide Chain Elongation (Iterative Cycle):

4. Final Fmoc Deprotection: a. After the final coupling step, perform the Fmoc deprotection as described in step 3a. b. Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

5. Peptide Cleavage and Deprotection: a. Add the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS) to the dried resin in the reaction vessel. b. Gently agitate the mixture for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. f. Dry the crude peptide pellet under vacuum.

6. Peptide Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

Below are diagrams illustrating key processes in solid-phase peptide synthesis utilizing ynamide reagents.

SPPS_Workflow start Start: Resin with attached peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Ynamide-Mediated Coupling (Fmoc-AA, Ynamide, DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Purified Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using ynamide reagents.

Ynamide_Mechanism reagents Fmoc-Amino Acid + Ynamide Reagent activation Activation Step reagents->activation intermediate α-Acyloxyenamide Active Ester (Stable Intermediate) activation->intermediate aminolysis Aminolysis Step (Coupling) intermediate->aminolysis resin Resin-bound Peptide with free N-terminus resin->aminolysis product Resin-bound Peptide (n+1 amino acids) aminolysis->product

Caption: Mechanism of ynamide-mediated peptide bond formation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Oct-5-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Oct-5-ynamide synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on a typical copper-catalyzed cross-coupling reaction between an appropriate amide and a haloalkyne.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no this compound product. What are the potential causes and how can I troubleshoot this?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the copper(I) salt (e.g., CuI, CuCN) is fresh and has been stored under an inert atmosphere to prevent oxidation to copper(II), which is generally less effective.[1][2] Consider using a more active catalyst system, such as a combination of a copper salt with a suitable ligand.[3]
Inappropriate Ligand The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the reaction.[4] If you are not using a ligand, consider adding one. Common ligands for this reaction include N,N'-dimethylethylenediamine (DMEDA) and 1,10-phenanthroline.[3] If you are using a ligand, it may not be optimal for your specific substrates. Experiment with different diamine or phenanthroline-based ligands.
Incorrect Base The base is necessary to deprotonate the amide, but a base that is too strong or too weak can be detrimental. Common bases include K₃PO₄ and Cs₂CO₃.[3][5] Ensure the base is anhydrous, as water can lead to side reactions.
Poor Solvent Quality Use anhydrous, degassed solvents to prevent quenching of the catalyst and reagents. Toluene and dioxane are commonly used solvents for this reaction.[5]
Reaction Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of the product or starting materials.[3] The optimal temperature can vary depending on the specific substrates and catalyst system. Try running the reaction at a slightly higher or lower temperature.
Poor Quality Starting Materials Ensure the amide and the halo-oct-5-yne are pure. Impurities can interfere with the reaction. The halo-oct-5-yne can be unstable; it is best to use it fresh or stored under appropriate conditions.

Issue 2: Presence of Significant Side Products

Question: My reaction mixture shows the formation of significant side products, reducing the yield of this compound. What are these side products and how can I minimize them?

Common Side Products and Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategy
Homocoupling of the Alkyne The haloalkyne can react with itself in the presence of the copper catalyst to form a diyne.[6]This is often a significant side reaction. Slow addition of the haloalkyne to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.[6] Using a ligand can also help to suppress this side reaction.
Hydrolysis of the Ynamide Product Ynamides are sensitive to moisture and can be hydrolyzed to the corresponding amide, especially under acidic conditions or upon heating.[3][7]Use anhydrous reaction conditions and solvents. During workup, avoid acidic conditions if possible. Purification via column chromatography should be done relatively quickly.[3]
Formation of Bromoalkenes This can occur as a side product in some ynamide synthesis routes.[3]The formation of this side product is dependent on the specific synthetic route and reaction conditions. Optimizing the reaction conditions, such as temperature and reaction time, may help to minimize its formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing ynamides like this compound?

The most widely used and generally efficient method for the synthesis of ynamides is the copper-catalyzed cross-coupling of an amide with a haloalkyne (N-alkynylation).[1][5] This method offers a broad substrate scope and can often be performed under relatively mild conditions.

Q2: How can I purify my this compound product?

Ynamides can often be purified by silica gel column chromatography.[3] However, due to their potential sensitivity to hydrolysis on silica, it is advisable to perform the chromatography relatively quickly and to use a non-polar eluent system. In some cases, recrystallization can also be an effective purification method.[8]

Q3: How should I store my this compound product?

Ynamides are generally more stable than ynamines but can still be sensitive to moisture and heat.[3][5] It is best to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a freezer) to prevent degradation.

Q4: Can I use a terminal alkyne directly for the synthesis of this compound?

Yes, there are copper-catalyzed methods that utilize terminal alkynes directly in an oxidative coupling reaction with amides.[9] These methods can be more atom-economical as they avoid the pre-functionalization of the alkyne to a haloalkyne.

Experimental Protocols

Representative Protocol for the Synthesis of an N-Substituted this compound via Copper-Catalyzed N-Alkynylation of an Amide with 1-bromo-oct-5-yne:

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Amide (1.0 equiv)

  • 1-bromo-oct-5-yne (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N'-dimethylethylenediamine (DMEDA) (20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the amide, CuI, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene and DMEDA via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 1-bromo-oct-5-yne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Pathway Amide Amide Reaction Amide->Reaction Haloalkyne 1-halo-oct-5-yne Haloalkyne->Reaction Copper_Catalyst Cu(I) Catalyst (e.g., CuI) Copper_Catalyst->Reaction Ligand Ligand (e.g., DMEDA) Ligand->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Ynamide This compound Reaction->Ynamide Heat

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Catalyst Check Catalyst Activity (Fresh, Anhydrous) Start->Check_Catalyst Check_Reagents Verify Reagent Purity and Stoichiometry Check_Catalyst->Check_Reagents Catalyst OK Success Improved Yield Check_Catalyst->Success New Catalyst Works Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Optimize_Conditions Reagents OK Check_Reagents->Success Pure Reagents Work Change_Ligand Screen Different Ligands Optimize_Conditions->Change_Ligand No Improvement Optimize_Conditions->Success Improvement Change_Ligand->Success Improvement

Caption: Troubleshooting workflow for low yield.

Parameter_Effects Yield This compound Yield Catalyst Catalyst Activity Catalyst->Yield Ligand Ligand Choice Ligand->Yield Base Base Strength/ Anhydrous Base->Yield Temperature Reaction Temperature Temperature->Yield Purity Starting Material Purity Purity->Yield Side_Reactions Side Reactions (Homocoupling, Hydrolysis) Side_Reactions->Yield

Caption: Factors affecting this compound yield.

References

Technical Support Center: Oct-5-ynamide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other issues researchers may encounter when using Oct-5-ynamide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. The information provided is based on the general reactivity of ynamides and should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using an ynamide like this compound over a terminal alkyne in click chemistry?

Ynamides, including this compound, are generally more reactive than their corresponding terminal alkyne counterparts in CuAAC reactions. This increased reactivity can offer several advantages:

  • Faster Reaction Kinetics: The electron-donating nitrogen atom in the ynamide functional group activates the alkyne, leading to faster reaction rates. This can be particularly beneficial for time-sensitive applications or when working with low concentrations of reactants.[1][2]

  • Lower Catalyst Loading: The enhanced reactivity may allow for the use of lower concentrations of the copper catalyst, which is advantageous in biological systems where copper toxicity is a concern.[1]

  • Milder Reaction Conditions: The reaction may proceed efficiently at lower temperatures or with less vigorous agitation.

Q2: What are the most common side reactions to be aware of when using this compound in click chemistry?

The two most common side reactions are hydrolysis and homocoupling:

  • Hydrolysis: Ynamides can be susceptible to hydrolysis, particularly under acidic conditions, to form the corresponding amide.[3] The N-tosyl group on some ynamides can also be sensitive to acidic cleavage.[4]

  • Homocoupling: Like other terminal alkynes, ynamides can undergo oxidative homocoupling to form a diyne dimer, especially at elevated temperatures and in the presence of oxygen.[5][6]

Q3: Can this compound be used in biological applications, such as cellular imaging or metabolic labeling?

Yes, the alkyne group of this compound can be introduced into biomolecules through metabolic labeling pathways, allowing for subsequent detection and visualization via click chemistry with an azide-functionalized probe (e.g., a fluorophore or biotin).[7][8] However, the potential for side reactions and the stability of the ynamide under physiological conditions must be carefully considered.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation Degradation of this compound: Ynamides can be sensitive to hydrolysis.Ensure anhydrous and neutral to slightly basic reaction conditions. Consider using CuBr as the copper source, as it has been shown to mitigate hydrolysis in some cases.
Inhibition of copper catalyst: Components of the reaction mixture (e.g., buffers containing Tris, high concentrations of thiols) can inhibit the copper catalyst.[9]Use compatible buffers such as phosphate, carbonate, or HEPES. If thiols are present, consider using an excess of a copper ligand or a sacrificial metal.
Oxidation of Cu(I) to inactive Cu(II): The active Cu(I) catalyst can be oxidized by dissolved oxygen.[10]Degas solvents before use. Use a reducing agent like sodium ascorbate to maintain the Cu(I) oxidation state.
Presence of a major side product with a mass corresponding to the amide of this compound Hydrolysis of the ynamide: The reaction conditions may be too acidic or contain excess water.Adjust the pH to be neutral or slightly basic. Use anhydrous solvents.
Presence of a side product with a mass corresponding to the dimer of this compound Homocoupling of the ynamide: This is favored at higher temperatures and in the presence of oxygen.Conduct the reaction at room temperature. Ensure the reaction mixture is deoxygenated.
Smearing or aggregation of protein samples after click reaction Oxidative damage to biomolecules: Reactive oxygen species can be generated by the copper catalyst and reducing agent.[1][10]Use a copper-chelating ligand like THPTA to protect biomolecules.[9] Consider adding aminoguanidine to scavenge reactive byproducts of ascorbate oxidation.[9]
Cross-linking of proteins: Byproducts of ascorbate oxidation can react with amino acid side chains.[8]Add aminoguanidine to the reaction mixture to trap these reactive byproducts.[9]

Quantitative Data on Ynamine Click Reactions

The following table summarizes data from a study on the click reaction of a 5'-ynamine-modified oligonucleotide (a model system for ynamide reactivity) with various azides. This data highlights the superior reactivity of ynamines compared to traditional alkynes and the influence of different reaction conditions.

Ynamine/AlkyneAzide PartnerCatalyst SystemReaction TimeConversion (%)
5'-Ynamine-ODNSimple AzideCu/THPTA/NaAsc10-20 min>95%
5'-Ynamine-ODNChelating AzideCu/THPTA/NaAsc10-20 min>95%
5'-Alkyne-ODNSimple AzideCu/THPTA/NaAsc1 h~15-20%
5'-Alkyne-ODNChelating AzideCu/THPTA/NaAsc1 h~15-20%
5'-Ynamine-ODNSimple AzideCu/GSH1 h>95%
5'-Ynamine-ODNChelating AzideCu/GSH1 h>95%

Data adapted from a study on ynamine-tagged oligonucleotides, which serves as a model for this compound reactivity.[2]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is a starting point and should be optimized for your specific application.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., phosphate buffer, pH 7.4)

  • Organic co-solvent (e.g., DMSO, t-butanol) if needed for solubility

Procedure:

  • Prepare Stock Solutions:

    • This compound (e.g., 10 mM in DMSO)

    • Azide (e.g., 10 mM in DMSO or water)

    • CuSO₄ (e.g., 20 mM in water)

    • THPTA (e.g., 100 mM in water)

    • Sodium ascorbate (e.g., 100 mM in water, freshly prepared)

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Buffer to the desired final volume.

      • This compound to the desired final concentration (e.g., 100 µM).

      • Azide to the desired final concentration (e.g., 1-5 equivalents relative to the ynamide).

    • In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio. Let it stand for 2-3 minutes.

    • Add the CuSO₄/THPTA complex to the reaction mixture to the desired final copper concentration (e.g., 50-100 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or TLC.

  • Work-up and Purification:

    • Purification will depend on the nature of the product. For biomolecules, techniques like size exclusion chromatography, dialysis, or precipitation may be suitable. Small molecules can be purified by standard chromatographic methods.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Reaction cluster_analysis Analysis Cell_Culture 1. Cell Culture Add_Oct_5_ynamide 2. Incubate with This compound Cell_Culture->Add_Oct_5_ynamide Metabolic_Incorporation 3. Metabolic Incorporation into Biomolecules Add_Oct_5_ynamide->Metabolic_Incorporation Labeled_Cells 4. Labeled Cells Metabolic_Incorporation->Labeled_Cells Click_Reaction_Step 5. Perform CuAAC with Azide-Probe Labeled_Cells->Click_Reaction_Step Washing 6. Wash to Remove Excess Reagents Click_Reaction_Step->Washing Analysis_Step 7. Analysis (e.g., Imaging, Proteomics) Washing->Analysis_Step

Caption: Workflow for metabolic labeling with this compound and subsequent analysis.

side_reactions Oct_5_ynamide This compound Desired_Product 1,4-Disubstituted Triazole Oct_5_ynamide->Desired_Product Cu(I), Azide Hydrolysis_Product Amide Oct_5_ynamide->Hydrolysis_Product H₂O, H⁺ Homocoupling_Product Diyne Dimer Oct_5_ynamide->Homocoupling_Product Cu(I), O₂ Azide Azide Azide->Desired_Product

Caption: Potential reaction pathways for this compound in click chemistry.

troubleshooting_logic Start Low Click Reaction Yield? Check_Reagents Check Purity and Concentration of Reagents Start->Check_Reagents Yes Check_Conditions Review Reaction Conditions (pH, Temp, Solvent) Check_Reagents->Check_Conditions Optimize_Catalyst Optimize Catalyst System (Cu Source, Ligand, Reductant) Check_Conditions->Optimize_Catalyst Side_Products Analyze for Side Products (Hydrolysis, Homocoupling) Optimize_Catalyst->Side_Products Hydrolysis Hydrolysis Detected? Side_Products->Hydrolysis Homocoupling Homocoupling Detected? Hydrolysis->Homocoupling No Adjust_pH Use Anhydrous Solvents, Adjust to Neutral/Basic pH Hydrolysis->Adjust_pH Yes Adjust_Temp Lower Temperature, Degas Solvents Homocoupling->Adjust_Temp Yes Success Improved Yield Homocoupling->Success No Adjust_pH->Success Adjust_Temp->Success

Caption: A logical troubleshooting workflow for low-yielding this compound click reactions.

References

Preventing homocoupling of Oct-5-ynamide in copper-catalyzed reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of Oct-5-ynamide during copper-catalyzed reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my reaction with this compound?

A1: Homocoupling, also known as Glaser or Glaser-Hay coupling, is an oxidative dimerization of terminal alkynes to form a 1,3-diyne. In the context of your reaction with this compound, this side reaction consumes your starting material and leads to the formation of an undesired symmetrical 1,3-diyne byproduct, reducing the yield of your desired product and complicating purification. This reaction is catalyzed by copper(I) salts in the presence of an oxidant, which can be atmospheric oxygen.

Q2: What are the key factors that promote the homocoupling of this compound?

A2: The primary factors that promote the homocoupling of terminal alkynes like this compound in copper-catalyzed reactions include:

  • Presence of Oxygen: Molecular oxygen can act as the oxidant required for the Glaser coupling mechanism.

  • Absence of a Reducing Agent: Without a reducing agent, the active Cu(I) catalyst can be oxidized to Cu(II), which can participate in the homocoupling pathway.

  • Inappropriate Ligand Choice: The ligand used can significantly influence the reaction outcome. Some ligands may not effectively stabilize the Cu(I) oxidation state, making it more susceptible to oxidation and subsequent promotion of homocoupling.

  • Basic Conditions: While a base is often required for the desired reaction, certain bases can also facilitate the deprotonation of the terminal alkyne, a key step in the homocoupling mechanism.

Q3: How can I prevent or minimize the homocoupling of this compound?

A3: Several strategies can be employed to suppress the undesired homocoupling of this compound:

  • Use of Reducing Agents: The addition of a mild reducing agent, such as sodium ascorbate, is a common and effective method to maintain the copper catalyst in the active Cu(I) state and prevent its oxidation to Cu(II).

  • Exclusion of Oxygen: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) by degassing the solvent and reaction mixture can significantly reduce homocoupling by removing the primary oxidant.

  • Choice of Ligand: Employing a ligand that effectively stabilizes the Cu(I) catalyst is crucial. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand often used in aqueous click chemistry to both accelerate the desired reaction and protect the Cu(I) from oxidation. For organic solvents, ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) or bathocuproine disulfonate can be effective.

  • Control of Reaction Conditions: Optimizing the reaction temperature, pH (in aqueous media), and the concentration of reactants and catalyst can also help to favor the desired reaction pathway over homocoupling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of a higher molecular weight byproduct, suspected to be the homocoupled dimer of this compound. 1. Presence of atmospheric oxygen. 2. Oxidation of the Cu(I) catalyst to Cu(II). 3. Absence or insufficient amount of reducing agent.1. Degas the solvent and reaction mixture thoroughly and perform the reaction under an inert atmosphere (N₂ or Ar). 2. Add a reducing agent such as sodium ascorbate (typically 5-10 mol%). 3. Ensure the reducing agent is fresh and added at the appropriate concentration.
Low yield of the desired product despite complete consumption of this compound. The primary reaction pathway is homocoupling.Implement all the strategies to prevent homocoupling: use a reducing agent, exclude oxygen, and optimize the ligand. Consider lowering the reaction temperature.
Reaction is sluggish and still produces the homocoupled byproduct. 1. The chosen ligand is not optimal for stabilizing Cu(I) with an ynamide substrate. 2. The base used is promoting homocoupling.1. Screen different ligands. For aqueous reactions, THPTA is a good starting point. For organic solvents, consider multidentate amine ligands. 2. If a base is necessary, consider using a non-coordinating or sterically hindered base. The pKa of the base can be a more important factor than its denticity in some cases[1].

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound to Minimize Homocoupling

This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Azide counterpart

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMF)

Procedure:

  • In a reaction vessel, dissolve this compound and the azide counterpart in the degassed solvent.

  • Prepare a fresh stock solution of sodium ascorbate in degassed water.

  • Prepare a stock solution of CuSO₄·5H₂O and THPTA in degassed water. A 1:5 molar ratio of Cu:THPTA is often used.

  • Purge the reaction vessel containing the alkyne and azide with an inert gas (N₂ or Ar) for 10-15 minutes.

  • To the reaction mixture, add the CuSO₄/THPTA solution, followed by the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM for bioconjugation reactions[2].

  • Stir the reaction mixture at room temperature under the inert atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion, the reaction can be worked up by standard procedures, which may include extraction, filtration through silica gel to remove copper, or chromatography.

Table 1: Recommended Reaction Conditions to Minimize Homocoupling

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Minimizes the presence of oxygen, a key oxidant in Glaser coupling.
Reducing Agent Sodium Ascorbate (5-10 mol%)Maintains the copper catalyst in the active Cu(I) oxidation state.
Ligand (Aqueous) THPTA (1-5 equivalents to Cu)Stabilizes Cu(I) and accelerates the desired CuAAC reaction.[3][4]
Ligand (Organic) PMDTA, 1,10-phenanthrolineChelating ligands that can stabilize Cu(I) in organic solvents.[5]
Copper Source CuSO₄·5H₂O (with reducing agent) or Cu(I) salt (e.g., CuI, CuBr)CuSO₄ is convenient and reduced in situ; Cu(I) salts can be used directly but are more oxygen-sensitive.
Temperature Room TemperatureLower temperatures generally disfavor the homocoupling side reaction.

Visualizations

Reaction Scheme: Desired Reaction vs. Homocoupling Side Reaction

G cluster_0 Desired CuAAC Reaction cluster_1 Undesired Homocoupling (Glaser Coupling) This compound This compound Triazole Product Triazole Product This compound->Triazole Product Cu(I), Ligand Azide Azide Azide->Triazole Product Oct-5-ynamide_2 This compound Homocoupled Dimer Homocoupled Dimer Oct-5-ynamide_2->Homocoupled Dimer Cu(I)/Cu(II), O2

Caption: Desired vs. undesired reaction pathways for this compound.

Troubleshooting Workflow for Preventing Homocoupling

G start Homocoupling Observed? no No start->no yes Yes start->yes Yes add_reductant Add Reducing Agent (e.g., Na-Ascorbate) yes->add_reductant inert_atm Use Inert Atmosphere (N2 or Ar) add_reductant->inert_atm optimize_ligand Optimize Ligand (e.g., THPTA) inert_atm->optimize_ligand check_reaction Re-run Reaction and Analyze for Homocoupling optimize_ligand->check_reaction success Homocoupling Minimized check_reaction->success No further_optimization Further Optimization Needed (Temp, Base, Conc.) check_reaction->further_optimization Yes

Caption: A step-by-step guide to troubleshoot and prevent homocoupling.

Key Factors Influencing this compound Homocoupling

G Homocoupling Homocoupling of this compound Oxygen Presence of Oxygen Homocoupling->Oxygen Cu_II Cu(II) Species Homocoupling->Cu_II No_Reductant Absence of Reducing Agent Homocoupling->No_Reductant Ligand Inappropriate Ligand Homocoupling->Ligand Base Strong Base Homocoupling->Base

Caption: Factors that promote the undesired homocoupling side reaction.

References

Technical Support Center: Optimizing Catalyst Loading for Oct-5-ynamide Cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for Oct-5-ynamide cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for ynamide cycloadditions?

A1: Catalyst loading for ynamide cycloadditions can vary significantly depending on the specific catalyst, substrates, and reaction conditions. However, a common starting point for optimization is often in the range of 5 mol%.[1][2] For some systems, catalyst loadings as low as 50 to 250 ppm have been effective, particularly in ring-closing metathesis reactions.[3] In other cases, such as with Sc(OTf)₃ in certain annulations, loadings as high as 10 mol% may be necessary for complete conversion.[4]

Q2: Can lowering the catalyst loading affect the reaction outcome?

A2: Yes, lowering the catalyst loading can impact both the reaction rate and the overall yield. In some instances, reducing the catalyst amount below an optimal level can lead to incomplete consumption of starting materials.[4] It can also lead to the increased formation of byproducts from competing side reactions.

Q3: Are there metal-free catalyst options for ynamide cycloadditions?

A3: Yes, metal-free approaches are available and offer advantages such as lower cost and reduced toxicity. For example, Tf₂NH has been used to catalyze the cycloaddition of ynamides, proceeding through a keteniminium ion intermediate.[1] These metal-free systems can be highly efficient and provide a broad substrate scope.[2]

Q4: How does the choice of catalyst affect the regioselectivity of the cycloaddition?

A4: The catalyst plays a crucial role in determining the regioselectivity of the reaction. For instance, rhodium-catalyzed azide-alkyne cycloadditions with internal ynamides can yield 5-amino-triazoles as a single regioisomer.[5] Similarly, iridium-catalyzed reactions can provide highly regioselective access to 5-amido fully substituted 1,2,3-triazoles, which is attributed to the strong coordination between the ynamide's carbonyl oxygen and the iridium catalyst.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for this compound cycloadditions.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Insufficient Catalyst Loading Gradually increase the catalyst loading in increments (e.g., from 5 mol% to 7.5 mol% to 10 mol%). Some reactions require higher catalyst concentrations to proceed efficiently.[4]
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere, low temperature). Consider trying a different batch of catalyst or a different type of catalyst altogether.
Incompatible Solvent The choice of solvent can significantly impact catalyst activity. Screen a variety of solvents to find the optimal one for your specific reaction. Dichloroethane and dichloromethane are commonly used for gold-catalyzed reactions.[1][2]
Presence of Impurities Ensure all starting materials and solvents are pure and dry. Impurities can poison the catalyst and inhibit the reaction.

Problem 2: Incomplete Conversion of Starting Material

Possible Cause Suggested Solution
Catalyst Loading is Too Low Attempts to further lower the catalyst loading may result in incomplete consumption of the starting materials.[4] Revert to the previously successful higher catalyst loading.
Reaction Time is Too Short Extend the reaction time and monitor the progress by techniques such as TLC or LC-MS to determine if the reaction is simply slow.
Competitive Decomposition Pathway Ynamide hydrolysis can be a competing reaction.[4] Consider using a higher equivalent of the ynamide to maximize product yield.

Problem 3: Formation of Multiple Products or Poor Regioselectivity

Possible Cause Suggested Solution
Incorrect Catalyst Choice The catalyst is a key determinant of regioselectivity. Research different catalysts known to favor the desired regioisomer. For example, rhodium and iridium catalysts have been shown to provide high regioselectivity in certain ynamide cycloadditions.[5][6]
Reaction Temperature The reaction temperature can influence the selectivity. Try running the reaction at a lower temperature to see if it improves the regioselectivity.

Data on Catalyst Loading in Ynamide Cycloadditions

CatalystReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
Johnphos Au(MeCN)SbF₆Intramolecular [3+2] cycloaddition5Dichloroethane25up to 94[1]
Sc(OTf)₃(3+2)-Annulation10Not specifiedNot specifiedNot specified[4]
PicAuCl₂Cycloaddition with nucleophilic nitrenoid51,4-dioxane or 1,2-dichlorobenzene90 or 12534 to quantitative[2]
Tf₂NHMetal-free [3+2] cycloadditionNot specifiedNot specifiedNot specified42-94[1]

Experimental Protocols

General Protocol for a Gold-Catalyzed this compound Cycloaddition

This protocol is a generalized procedure based on common practices in ynamide cycloadditions and should be optimized for specific substrates and reaction conditions.

  • Preparation of the Reaction Vessel:

    • Take an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Flush the flask with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure of the inert gas.

  • Addition of Reactants:

    • To the flask, add the this compound (1.0 equiv).

    • Add the cycloaddition partner (e.g., an alkene, azide, or other reactant, typically 1.0-1.2 equiv).

    • Dissolve the reactants in an appropriate anhydrous solvent (e.g., dichloroethane).

  • Addition of the Catalyst:

    • In a separate vial, weigh the gold catalyst (e.g., Johnphos Au(MeCN)SbF₆, 5 mol%) under an inert atmosphere.

    • Dissolve the catalyst in a small amount of the reaction solvent and add it to the reaction mixture via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., 25 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired cycloadduct.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification prep_vessel Prepare Reaction Vessel (Oven-dried, Inert Atmosphere) add_reactants Add this compound and Cycloaddition Partner prep_vessel->add_reactants dissolve Dissolve in Anhydrous Solvent add_reactants->dissolve add_catalyst Add Catalyst Solution dissolve->add_catalyst run_reaction Stir at Desired Temperature add_catalyst->run_reaction monitor Monitor Reaction (TLC, LC-MS) run_reaction->monitor workup Work-up and Concentrate monitor->workup Reaction Complete purify Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical catalyzed this compound cycloaddition.

Troubleshooting_Tree start Low or No Yield q_catalyst Is Catalyst Loading Optimized? start->q_catalyst a_increase_catalyst Increase Catalyst Loading (e.g., 5 -> 10 mol%) q_catalyst->a_increase_catalyst No q_conditions Are Reaction Conditions Optimal? q_catalyst->q_conditions Yes success Improved Yield a_increase_catalyst->success a_screen_solvents Screen Solvents and Temperature q_conditions->a_screen_solvents No q_purity Are Reagents Pure? q_conditions->q_purity Yes a_screen_solvents->success a_purify_reagents Purify/Dry Starting Materials and Solvents q_purity->a_purify_reagents No a_purify_reagents->success

Caption: Troubleshooting decision tree for low yield in cycloaddition reactions.

References

Technical Support Center: Purification of Oct-5-ynamide Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of Oct-5-ynamide.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for ynamides like this compound during purification?

Ynamides, particularly those with an electron-withdrawing group on the nitrogen atom, are generally stable compounds that can be handled and purified using standard laboratory techniques. They are known to be stable enough to withstand silica gel chromatography.[1][2] However, prolonged exposure to strong acids or bases should be avoided as it can lead to hydrolysis of the ynamide functionality to the corresponding amide.

Q2: What is a standard workup procedure for a reaction mixture containing an this compound product?

A typical aqueous workup is often sufficient to remove many common impurities.

Experimental Protocol: General Aqueous Workup

  • Upon reaction completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.[3]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).[3][4]

  • Wash the combined organic layers sequentially with water and then with brine (saturated aqueous NaCl solution) to remove residual water-soluble impurities.[3][5]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][5]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

For reactions involving copper catalysts, it is crucial to remove copper salts to obtain a good yield. This can be achieved by washing the organic layer with a 3:1 mixture of saturated NaCl solution and concentrated ammonium hydroxide (NH₄OH) until the aqueous layer is colorless.[5]

Q3: How do I choose a solvent system for purifying my this compound product by column chromatography?

The choice of solvent system for column chromatography depends on the polarity of your specific this compound derivative. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[6][7]

Experimental Protocol: TLC for Solvent System Selection

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, ether).[8]

  • Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).[3]

  • The ideal solvent system will give your desired product an Rf value between 0.25 and 0.35, with good separation from impurities.[6]

Commonly used solvent systems for ynamide purification are mixtures of ethyl acetate and hexanes or petroleum ether.[3][8]

Troubleshooting Guides

Problem 1: My desired this compound product is contaminated with unreacted starting materials.

Possible Cause Solution
Incomplete reaction.Monitor the reaction progress by TLC to ensure completion. If the reaction has stalled, consider optimizing reaction conditions (e.g., temperature, reaction time, catalyst loading).
Starting material and product have very similar polarities.If the polarities are very close, careful column chromatography with a shallow solvent gradient is recommended. If one of the starting materials is an amine or carboxylic acid, an acid/base wash during the workup can be effective. For example, wash with dilute HCl to remove basic impurities or with saturated NaHCO₃ to remove acidic impurities.[9][10]

Problem 2: I am observing a significant side product in my reaction mixture.

Possible Cause Side Product Identity Purification Strategy
Incomplete coupling in ynamide synthesis (e.g., from a halo-alkene precursor).Bromoalkenes or other halo-alkene intermediates.[1]These are typically less polar than the ynamide product and can be separated by silica gel column chromatography.
Dimerization or oligomerization of the ynamide.Cyclodimers or other oligomeric species.[11]These are usually much higher molecular weight and can often be separated by size exclusion chromatography or careful column chromatography.
Racemization or epimerization at a chiral center.Diastereomers.[11]Separation of diastereomers can be challenging but is often achievable with high-performance liquid chromatography (HPLC) or careful flash chromatography using an optimized solvent system.
Hydration of the ynamide.Amide.The resulting amide is typically more polar than the starting ynamide and can be separated by column chromatography.

Problem 3: My this compound product is a solid, but I am struggling to get it to crystallize.

Recrystallization is a powerful purification technique for solid compounds.[12][13][14]

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol, hexane/acetone, hexane/THF, and hexane/ethyl acetate.[15]

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.[13]

If the product "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your compound. In this case, use a lower-boiling solvent or a solvent mixture.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Ynamides

Solvent System Typical Ratio (v/v) Compound Polarity Reference
Ethyl Acetate / Hexanes1:9 to 1:1Non-polar to moderately polar[8]
Ethyl Acetate / Petroleum EtherGradient elutionNon-polar to moderately polar[3]
Ether / Hexanes1:4Moderately polar[5]
Methanol / DichloromethaneUp to 5% MethanolPolar[8]

Table 2: Representative TLC Rf Values for Ynamide Derivatives

Compound Type Solvent System (v/v) Rf Value Reference
N-allyl-N-(methoxycarbonyl)-1,3-decadiynylamine20% EtOAc in Hexanes0.48[5]
N-Allylated Ynamide (20)30% EtOAc in Hexanes0.22[16]
N-Allylated Ynamide (21)30% EtOAc in Hexanes0.54[16]
γ–Amino-Ynamide (14)Not SpecifiedNot Specified[16]

Visualizations

Purification_Workflow start Crude Reaction Mixture (containing this compound product) workup Aqueous Workup (e.g., NaHCO3 wash, extraction) start->workup dry Dry and Concentrate workup->dry crude_product Crude Product dry->crude_product analyze Analyze by TLC crude_product->analyze recrystallize Recrystallization crude_product->recrystallize If solid column Column Chromatography analyze->column Impurities visible pure_product Pure this compound Product analyze->pure_product Sufficiently pure column->pure_product recrystallize->pure_product

Caption: General workflow for the purification of this compound reaction products.

Troubleshooting_Logic start Purification Issue Encountered check_purity Assess Purity (TLC, NMR) start->check_purity contaminants Identify Contaminants (Starting materials, side products) check_purity->contaminants Impure recrystallization Attempt Recrystallization check_purity->recrystallization Solid, nearly pure optimize_chromatography Optimize Chromatography (Solvent gradient, different stationary phase) contaminants->optimize_chromatography Neutral contaminants acid_base_wash Perform Acid/Base Wash contaminants->acid_base_wash Acidic/Basic contaminants final_product Pure Product optimize_chromatography->final_product acid_base_wash->optimize_chromatography recrystallization->final_product

Caption: Decision-making flowchart for troubleshooting purification issues.

References

Stability of Oct-5-ynamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of Oct-5-ynamide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at neutral pH?

A1: this compound, like most ynamides, exhibits a good balance of stability and reactivity at neutral pH.[1][2][3] Due to the electron-withdrawing nature of the amide group, the nitrogen lone pair's donation into the alkyne is diminished, rendering the molecule more stable to hydrolysis compared to ynamines.[2] For routine experimental handling and storage, maintaining a neutral pH is recommended to minimize degradation. However, prolonged storage in aqueous solutions, even at neutral pH, may lead to slow hydrolysis. For long-term storage, it is advisable to keep the compound in a dry, inert atmosphere.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, this compound is susceptible to degradation. The primary pathway involves the protonation of the ynamide, which can lead to the formation of a highly reactive keteniminium ion intermediate. This intermediate can then be attacked by water, leading to hydrolysis to form N-propylpentanamide. In some cases, intramolecular cyclization or other rearrangements can occur, depending on the specific reaction conditions and the presence of other nucleophiles. Brønsted acids are known to mediate various reactions of ynamides, including cyclizations and additions.[1][4]

Q3: What reactions are expected for this compound under basic conditions?

A3: While ynamides are generally more stable than ynamines, they can still undergo degradation under basic conditions, primarily through hydrolysis of the amide functional group. This reaction is typically slower than acid-catalyzed hydrolysis and may require elevated temperatures or a strong base to proceed at a significant rate. The expected product of basic hydrolysis is pent-2-ynoic acid and propylamine.

Q4: I am observing unexpected side products in my reaction involving this compound. What could be the cause?

A4: Unexpected side products can arise from the degradation of this compound under your specific reaction conditions. If your reaction is run under acidic or basic conditions, consider the possibility of hydrolysis or other rearrangement pathways. The presence of strong nucleophiles or electrophiles can also lead to additions across the alkyne. It is recommended to perform a stability test of this compound under your reaction conditions (without other reagents) to assess its stability.

Troubleshooting Guides

Issue 1: Rapid Disappearance of this compound in an Acidic Reaction Medium
  • Symptom: HPLC or TLC analysis shows a rapid decrease in the concentration of the starting material, this compound, upon addition to an acidic reaction mixture, with the appearance of one or more new, more polar spots/peaks.

  • Possible Cause: Acid-catalyzed hydrolysis of the ynamide functionality.

  • Troubleshooting Steps:

    • pH Control: If possible, run the reaction at a less acidic pH or use a milder acid catalyst.

    • Temperature Control: Perform the reaction at a lower temperature to decrease the rate of hydrolysis.

    • Anhydrous Conditions: If water is not essential for your reaction, consider running the experiment under anhydrous conditions to prevent hydrolysis.

    • Order of Addition: Add the this compound to the reaction mixture last, after all other reagents are present, to minimize its exposure time to the acidic environment.

Issue 2: Low Yield and Formation of a Carboxylic Acid Byproduct in a Base-Mediated Reaction
  • Symptom: The desired reaction product is obtained in low yield, and a significant amount of a carboxylic acid byproduct (pent-2-ynoic acid) is isolated.

  • Possible Cause: Base-catalyzed hydrolysis of the amide bond in this compound.

  • Troubleshooting Steps:

    • Weaker Base: If the reaction chemistry allows, use a weaker, non-nucleophilic base.

    • Lower Temperature: Reduce the reaction temperature to disfavor the hydrolysis pathway.

    • Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the degradation of the starting material.

    • Protecting Groups: In complex syntheses, consider if a different protecting group on the nitrogen could offer greater stability under the required basic conditions.

Data Presentation

The following tables summarize hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to guide researchers in designing their experiments. Actual results may vary.

Table 1: Stability of this compound under Acidic Conditions

ConditionTemperature (°C)Time (h)% this compound Remaining (Hypothetical)Major Degradation Product (Hypothetical)
0.1 N HCl25285N-propylpentanamide
0.1 N HCl50240N-propylpentanamide
1 N HCl25255N-propylpentanamide
1 N HCl502<10N-propylpentanamide and other byproducts

Table 2: Stability of this compound under Basic Conditions

ConditionTemperature (°C)Time (h)% this compound Remaining (Hypothetical)Major Degradation Products (Hypothetical)
0.1 N NaOH25295Pent-2-ynoic acid, Propylamine
0.1 N NaOH50270Pent-2-ynoic acid, Propylamine
1 N NaOH25280Pent-2-ynoic acid, Propylamine
1 N NaOH50230Pent-2-ynoic acid, Propylamine

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic or Basic Conditions

This protocol is a general guideline for a forced degradation study.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Preparation: Prepare the acidic or basic solutions (e.g., 0.1 N HCl, 1 N HCl, 0.1 N NaOH, 1 N NaOH).

  • Incubation:

    • To a known volume of the stress condition solution, add a small aliquot of the this compound stock solution to achieve the desired final concentration.

    • Maintain the solution at a constant temperature (e.g., 25 °C or 50 °C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately neutralize the aliquot with a suitable acid or base to stop the degradation.

    • Dilute the sample with the mobile phase to be used for analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating method, such as HPLC with UV or MS detection.

    • Quantify the amount of remaining this compound and any major degradation products by comparing peak areas to a standard curve.

Visualizations

Acidic_Degradation_Pathway cluster_0 Acidic Conditions Oct5ynamide This compound ProtonatedYnamide Protonated Ynamide Oct5ynamide->ProtonatedYnamide + H+ Keteniminium Keteniminium Ion (Reactive Intermediate) ProtonatedYnamide->Keteniminium Resonance HydrolysisProduct N-propylpentanamide (Hydrolysis Product) Keteniminium->HydrolysisProduct + H2O - H+ Basic_Degradation_Pathway cluster_1 Basic Conditions Oct5ynamide This compound TetrahedralIntermediate Tetrahedral Intermediate Oct5ynamide->TetrahedralIntermediate + OH- HydrolysisProducts Pent-2-ynoic acid + Propylamine (Hydrolysis Products) TetrahedralIntermediate->HydrolysisProducts Elimination Experimental_Workflow start Start: Assess Stability prep_stock Prepare this compound Stock Solution start->prep_stock incubation Incubate at Controlled Temperature and Time prep_stock->incubation prep_stress Prepare Acidic/Basic Stress Solutions prep_stress->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quenching Neutralize to Quench Degradation sampling->quenching analysis Analyze by HPLC/LC-MS quenching->analysis data Quantify Remaining Analyte and Degradants analysis->data end End: Stability Profile data->end

References

Technical Support Center: Minimizing Copper-Induced Damage to Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on minimizing copper-induced damage to sensitive biomolecules during experimental procedures, with a focus on copper-catalyzed reactions involving alkynylated molecules such as those modified with Oct-5-ynamide.

Frequently Asked Questions (FAQs)

Q1: What is copper-induced damage to biomolecules?

A1: Copper ions, particularly Cu(I) and Cu(II), are essential for various biological processes but can be toxic at elevated concentrations. In experimental settings, especially in copper-catalyzed reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), free copper ions can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions. These ROS can cause oxidative damage to biomolecules, including proteins and DNA, leading to loss of function, aggregation, or cleavage.

Q2: My protein, modified with an this compound linker, is aggregating after a click chemistry reaction. What could be the cause?

A2: Protein aggregation following a copper-catalyzed reaction is a common sign of oxidative damage. The copper catalyst, if not properly managed, can lead to the formation of ROS, which can oxidize amino acid residues, leading to protein unfolding and subsequent aggregation. Another possibility is that the reaction is running for too long, leading to extended exposure to the catalyst.

Q3: I am observing smearing or unexpected bands in my protein gel (SDS-PAGE) after a CuAAC reaction. What does this indicate?

A3: Smearing or the appearance of high-molecular-weight bands at the top of an SDS-PAGE gel often indicates protein aggregation or unwanted cross-linking, which can be a result of copper-induced oxidative damage. Conversely, the appearance of lower-molecular-weight bands could suggest protein fragmentation.

Q4: How can I minimize copper-induced damage to my biomolecules during a click reaction?

A4: Several strategies can be employed to mitigate copper-induced damage:

  • Use of Chelating Ligands: Employing copper-chelating ligands is the most common and effective strategy. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) oxidation state, enhance reaction rates, and sequester the copper ion, reducing its availability to participate in damaging side reactions.

  • Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. Titrating the copper concentration to find the minimum required for an efficient reaction can significantly reduce damage.

  • Control Reaction Time: Monitor the reaction progress and stop it as soon as the desired product is formed to minimize the exposure of the biomolecule to the copper catalyst.

  • Work Under Anaerobic Conditions: Performing the reaction in an oxygen-free environment (e.g., in a glovebox or by degassing solutions) can prevent the formation of ROS.

  • Use of Copper-Chelating Azides: Azides that can chelate copper can accelerate the CuAAC reaction, allowing for the use of lower copper concentrations.

Q5: Are there alternatives to copper-catalyzed click chemistry for sensitive biomolecules?

A5: Yes, for extremely sensitive biomolecules, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a valuable alternative. SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst, thereby eliminating the risk of copper-induced damage. However, the reaction kinetics of SPAAC are generally slower than CuAAC.

Troubleshooting Guides

Problem 1: Low Yield of Click Reaction Product and/or Damaged Biomolecule
Possible Cause Suggested Solution
Copper-induced degradation of the biomolecule. 1. Add a copper-chelating ligand: Use a ligand such as THPTA or BTTAA at a concentration of 5 equivalents relative to the copper catalyst to protect the biomolecule. 2. Reduce copper concentration: Titrate the copper sulfate concentration to the lowest effective level. 3. Shorten reaction time: Monitor the reaction closely and quench it with a chelating agent like EDTA upon completion.
Oxidation of the Cu(I) catalyst to inactive Cu(II). 1. Use a reducing agent: Include sodium ascorbate in the reaction mixture to maintain copper in the active Cu(I) state. 2. Work under anaerobic conditions: Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.
Inhibition by buffer components. Buffers containing high concentrations of chloride ions or Tris can interfere with the copper catalyst. It is advisable to use buffers like phosphate-buffered saline (PBS) or HEPES.
Problem 2: Protein Aggregation Observed Post-Reaction
Possible Cause Suggested Solution
Oxidative damage from ROS. 1. Increase chelating ligand concentration: A higher ligand-to-copper ratio can offer better protection. 2. Include a ROS scavenger: Additives like aminoguanidine can help suppress side reactions. 3. Perform the reaction under anaerobic conditions.
Prolonged exposure to reaction conditions. Optimize the reaction time by performing a time-course experiment to determine the minimum time required for completion.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Damage in a CuAAC Reaction with an this compound Modified Protein
  • Prepare Reagents:

    • Dissolve the alkyne-modified protein (e.g., with this compound) in a compatible buffer (e.g., PBS, pH 7.4).

    • Prepare stock solutions of:

      • Azide-containing molecule in DMSO or water.

      • Copper(II) sulfate (CuSO₄).

      • A copper-chelating ligand (e.g., THPTA) at a 5:1 molar ratio to CuSO₄.

      • Freshly prepared sodium ascorbate.

  • Reaction Setup (Anaerobic conditions are recommended):

    • In a microcentrifuge tube, combine the alkyne-modified protein and the azide molecule.

    • Add the premixed CuSO₄ and ligand solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction and Quenching:

    • Incubate the reaction at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or SDS-PAGE with a fluorescent azide).

    • Once the reaction is complete, quench it by adding EDTA to a final concentration of 10 mM to chelate the remaining copper.

  • Purification:

    • Remove excess reagents and the copper-EDTA complex using a desalting column or dialysis.

Protocol 2: Assessing Protein Aggregation via SDS-PAGE
  • Sample Preparation:

    • Take aliquots of the reaction mixture before and after the CuAAC reaction, and after the quenching step.

    • Mix the aliquots with SDS-PAGE loading buffer. It is often recommended not to heat samples from click reactions to high temperatures (e.g., 95°C) as this can sometimes induce aggregation of the modified proteins.

  • Electrophoresis:

    • Run the samples on an SDS-PAGE gel appropriate for the molecular weight of the protein.

  • Analysis:

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

    • Analyze the lanes for the presence of high-molecular-weight aggregates (stuck in the well or as a high-molecular-weight smear) in the post-reaction samples compared to the pre-reaction control.

Quantitative Data Summary

The choice of chelating ligand can significantly impact the efficiency and biocompatibility of CuAAC reactions. The following table summarizes a comparison of different chelators for radiolabeling an antibody with ⁶⁴Cu, highlighting the efficiency of different chelating structures. While not directly measuring damage, higher labeling efficiency at lower concentrations implies a more effective and potentially less damaging system.

Table 1: Comparison of ⁶⁴Cu-Labeling Efficiency for Different Bifunctional Chelators Conjugated to Rituximab

ChelatorChelators per AntibodyAntibody Conc. for >95% LabelingKey Finding
NOTA4.9 ± 0.931 nMHigh efficiency at very dilute concentrations.
Sar-CO₂H0.5250 nMHigh labeling efficiency even with a low number of chelators per antibody.
DOTA4.9 ± 0.9> 250 nMRequires higher concentrations for efficient labeling compared to NOTA and Sar-CO₂H.
PCTA4.9 ± 0.9> 250 nMSimilar to DOTA in requiring higher concentrations.

Data adapted from a study on ⁶⁴Cu-complexing bifunctional chelators. This data suggests that chelators like NOTA and Sar-CO₂H are highly efficient, which is a desirable characteristic for minimizing reaction times and required catalyst concentrations, thereby reducing the potential for biomolecule damage.

Visualizations

Copper_Damage_Mechanism cluster_0 Copper-Catalyzed Reaction cluster_1 Damage Pathway Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction (e.g., Ascorbate) Biomolecule Biomolecule Cu(I)->Biomolecule Click Reaction (Desired) ROS Reactive Oxygen Species (ROS) Cu(I)->ROS + O2 (Fenton-like reaction) Damaged_Biomolecule Damaged Biomolecule (e.g., aggregated protein, cleaved DNA) ROS->Damaged_Biomolecule Oxidative Damage

Technical Support Center: Enhancing Regioselectivity in Reactions of Oct-5-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oct-5-ynamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the regioselectivity of your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of this compound in addition reactions?

A1: Due to the strong polarization of the carbon-carbon triple bond, this compound typically undergoes addition reactions where the nucleophile attacks the α-carbon (the carbon atom adjacent to the nitrogen), and the electrophile adds to the β-carbon. This is the electronically favored pathway.

Q2: How can I reverse the natural regioselectivity of reactions with this compound to favor β-addition?

A2: Reversing the regioselectivity, often referred to as "umpolung" reactivity, can be achieved through several strategies. The four main approaches are:

  • Metal-Carbonyl/Sulfonyl Chelation: Utilizing a metal catalyst that can chelate with the carbonyl or sulfonyl group of the ynamide can direct the nucleophile to the β-position.

  • Base-Mediated Addition: Strong bases can alter the reaction pathway, leading to β-addition products.

  • Radical-Initiated Addition: The use of radical initiators can lead to the formation of the β-adduct.

  • Ring Strain Factor: While less common for acyclic ynamides like this compound, incorporating the ynamide into a strained ring system can influence regioselectivity.

Q3: What are some common side reactions to be aware of when working with this compound?

A3: Besides issues with regioselectivity, common side reactions can include polymerization of the ynamide, especially under harsh conditions or in the presence of certain catalysts. Hydrolysis of the ynamide to the corresponding amide can also occur if water is present in the reaction mixture. In some cases, depending on the reaction partners, dimerization or complex cycloaddition pathways may be observed.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Hydroboration - Mixture of α and β-borylenamides Obtained

Possible Cause: The choice of catalyst and reaction conditions strongly influences the regioselectivity of ynamide hydroboration. Standard hydroboration reagents may not provide sufficient control.

Troubleshooting Steps:

  • Catalyst Selection: For exclusive β-regioselectivity, a phosphine-catalyzed hydroboration is highly recommended. Tri-n-butyl phosphine has been shown to be effective in directing the boron moiety to the β-carbon to yield (Z)-β-borylenamides.

  • Solvent Choice: The solvent can have a significant impact on the reaction outcome. For phosphine-catalyzed hydroboration, non-polar aprotic solvents like toluene are generally preferred. Polar aprotic solvents such as THF and MeCN have been shown to decrease conversion rates.

  • Temperature Control: The reaction temperature should be carefully optimized. While some reactions may proceed at room temperature, heating can often improve conversion and selectivity. For the phosphine-catalyzed hydroboration of some ynamides, heating to 70°C has been found to be optimal.

  • Reagent Purity: Ensure the purity of the ynamide and the hydroboration reagent (e.g., pinacolborane, HBpin). Impurities can interfere with the catalytic cycle and lead to undesired side products.

Issue 2: Lack of β-selectivity in Hydrosilylation Reactions

Possible Cause: The catalyst and the nature of the silane reagent are critical for controlling the regioselectivity of hydrosilylation.

Troubleshooting Steps:

  • Catalyst System: A neutral rhodium complex, such as [Rh(CO)2Cl]2, has been demonstrated to be highly effective in promoting β-regioselective hydrosilylation of internal ynamides.

  • Silane Reagent: The steric bulk of the silane reagent can play a crucial role. Bulky silanes are often preferred to achieve high β-selectivity.

  • Reaction Conditions: These reactions can often be carried out under mild conditions, including at room temperature, which can help to minimize side reactions.

Issue 3: Undesired Regioisomer in Lewis Acid-Catalyzed Cycloadditions

Possible Cause: The choice of Lewis acid and the specific dienophile or dipolarophile used in the cycloaddition can lead to different regioisomeric products.

Troubleshooting Steps:

  • Lewis Acid Screening: Different Lewis acids can have varying effects on the electronic properties of the ynamide and the reaction partner. It is advisable to screen a range of Lewis acids (e.g., BF3·OEt2, TiCl4, AlCl3) to find the optimal one for the desired regioselectivity.

  • Substrate Modification: Modifying the electronic or steric properties of the reaction partner can influence the regiochemical outcome of the cycloaddition.

  • Solvent and Temperature Optimization: As with other reactions, systematically varying the solvent and temperature can help to favor the formation of the desired regioisomer.

Data Presentation

Table 1: Regioselectivity of Phosphine-Catalyzed Hydroboration of Ynamides

Ynamide SubstrateCatalystSolventTemp (°C)Regioisomeric Ratio (β:α)Yield (%)Reference
N-phenylethynyl-oxazolidinoneP(n-Bu)3Toluene70>99:190 (conversion)
N-hexylethynyl-oxazolidinoneP(n-Bu)3Toluene70>99:185 (conversion)
N-phenylethynyl-sulfonamideP(n-Bu)3Toluene70>99:188 (conversion)

Note: Data for this compound is not directly available in the cited literature. The data presented for structurally related ynamides suggests that high β-selectivity can be expected.

Table 2: Regioselectivity of Rhodium-Catalyzed Hydrosilylation of Internal Ynamides

Ynamide SubstrateSilaneCatalystRegioisomeric Ratio (β:α)Yield (%)Reference
N-phenylethynyl-tosylamidePh2SiH2[Rh(CO)2Cl]2>99:195
N-methylethynyl-tosylamideEt3SiH[Rh(CO)2Cl]2>99:192
N-butylethynyl-tosylamidePhMe2SiH[Rh(CO)2Cl]2>99:194

Note: The data suggests that for alkyl-substituted ynamides like this compound, excellent β-regioselectivity can be achieved with the appropriate rhodium catalyst and silane.

Experimental Protocols

Protocol 1: General Procedure for Phosphine-Catalyzed β-Selective Hydroboration of this compound

This protocol is adapted from the procedure reported for other ynamides and should be optimized for this compound.

  • Preparation: In a glovebox, add this compound (1.0 equiv.) and a magnetic stir bar to an oven-dried vial.

  • Reagent Addition: Add anhydrous toluene via syringe. To this solution, add tri-n-butylphosphine (1.2 equiv.) followed by pinacolborane (1.1 equiv.).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 70°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the (Z)-β-borylenamide.

Protocol 2: General Procedure for Rhodium-Catalyzed β-Selective Hydrosilylation of this compound

This protocol is adapted from the procedure reported for other internal ynamides and should be optimized for this compound.

  • Catalyst Preparation: In a glovebox, add [Rh(CO)2Cl]2 (0.5 mol%) to an

Technical Support Center: Overcoming Steric Hindrance in Oct-5-ynamide Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis involving Oct-5-ynamide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of this sterically hindered, internal alkyne-containing amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is peptide coupling with this compound challenging?

A1: The primary challenge in coupling this compound lies in steric hindrance. The bulky alkyl chain and the linear geometry of the internal alkyne group can physically obstruct the approach of the incoming activated amino acid to the N-terminus of the peptide chain, slowing down the reaction rate and leading to incomplete coupling.

Q2: What are the most effective coupling reagents for sterically hindered amino acids like this compound?

A2: For sterically hindered couplings, high-reactivity coupling reagents are recommended. Onium-based reagents, such as aminium/uronium salts (e.g., HATU, HCTU, HBTU) and phosphonium salts (e.g., PyAOP, PyBOP), are generally more effective than standard carbodiimides like DCC or DIC.[1][2][3] Reagents like HATU and COMU are often preferred for their high coupling efficiency in difficult sequences.[4][5][6]

Q3: Can the internal alkyne of this compound participate in side reactions during coupling?

A3: While internal alkynes are generally stable under standard peptide coupling conditions, the possibility of side reactions cannot be entirely dismissed, especially with highly reactive reagents or under prolonged reaction times.[7] However, the primary challenge remains the steric hindrance rather than the reactivity of the alkyne. It is good practice to use the mildest effective conditions and to analyze the final product carefully for any unexpected modifications.

Q4: Is it necessary to protect the alkyne group of this compound during synthesis?

A4: Typically, the internal alkyne functionality does not require a protecting group during standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS).[8] The alkyne is relatively inert to the reagents used for deprotection and coupling. Protecting the alkyne would add unnecessary steps and could potentially increase steric bulk even further.

Q5: What strategies can be employed to improve coupling efficiency beyond the choice of coupling reagent?

A5: To improve coupling yields with this compound, consider the following strategies:

  • Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid and coupling reagent can drive the reaction to completion.

  • Increased Reagent Equivalents: Using a higher excess of the activated amino acid and coupling reagent (e.g., 3-5 equivalents) can increase the reaction rate.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help overcome the activation energy barrier, but should be used with caution to avoid racemization.

  • Choice of Solvent: N,N-Dimethylformamide (DMF) is a standard solvent, but for sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts may be beneficial.

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization and, in some cases, improve coupling efficiency.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Coupling Yield / Incomplete Reaction Steric hindrance from the this compound residue is preventing complete reaction.1. Switch to a more powerful coupling reagent: If using a carbodiimide, switch to an onium salt like HATU, HCTU, or COMU.[3][4][6] 2. Perform a double coupling: After the initial coupling, drain the vessel and repeat the coupling step with fresh reagents. 3. Increase reagent concentration: Use 3-5 equivalents of the protected amino acid, coupling reagent, and base. 4. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight for particularly difficult couplings. 5. Elevated temperature: Cautiously increase the reaction temperature to 30-40°C. Monitor for racemization.
Presence of Deletion Sequences in Final Product Incomplete coupling at the this compound step, leading to a portion of the peptide chains lacking this residue.1. Implement the solutions for "Low Coupling Yield." 2. Capping: After the coupling step, "cap" any unreacted amino groups with acetic anhydride to prevent them from reacting in subsequent cycles. This will result in truncated peptides that are easier to purify from the desired full-length product.
Racemization of the Coupled Amino Acid The use of strong activating reagents or elevated temperatures can lead to the loss of stereochemical integrity.1. Add a racemization suppressant: Include HOBt or Oxyma in the coupling cocktail.[7] 2. Use a less hindered base: If using DIPEA, consider switching to a bulkier but less basic amine like 2,4,6-collidine. 3. Avoid excessive heating: If using elevated temperatures, keep them as low as possible and for the shortest duration necessary.
Aggregation of the Peptide-Resin The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate, preventing efficient reagent access.1. Switch to a more polar solvent: NMP is often better at solvating aggregating peptides than DMF. 2. Use a low-load resin: A lower substitution level on the resin can reduce inter-chain interactions. 3. Incorporate chaotropic salts: Adding salts like LiCl to the coupling mixture can disrupt secondary structures.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the reported coupling yields for various reagents with sterically hindered amino acids. While specific data for this compound is not available, this provides a general comparison of reagent effectiveness.

Coupling ReagentHindered Amino Acid ModelYield (%)Reference
HBTUBoc-Phe-(NMe)Aib-Phe-OBzlSignificant Yield[1]
PyBroPBoc-Phe-(NMe)Aib-Phe-OBzlSignificant Yield[1]
Pivaloyl Mixed AnhydrideBoc-Phe-(NMe)Aib-Phe-OBzl< 10%[1]
Acyl FluorideBoc-Phe-(NMe)Aib-Phe-OBzl< 10%[1]
N-(Fmoc-α-aminoacyl)benzotriazolesVarious hindered amino acids41-95%[9][10][11]
CIP/HOAtCbz-Aib-Aib-OMeHigh Yield[7]
HCTUDifficult sequences (e.g., ACP(65-74))High Yield (outperforms HBTU and COMU on polystyrene resins)[4]
HBTUDifficult sequences (e.g., ACP(65-74))High Yield (outperformed by HCTU on polystyrene resins)[4]
COMUDifficult sequences (e.g., ACP(65-74))Moderate Yield (less effective than HCTU and HBTU on polystyrene resins)[4]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-Oct-5-ynamide-OH on Solid Phase

This protocol is a general guideline for coupling a sterically hindered amino acid using HATU. Optimization may be required.

  • Resin Swelling: Swell the resin (e.g., 0.1 mmol scale) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Oct-5-ynamide-OH (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and HOAt (3 equivalents, 0.3 mmol) in DMF. Add DIPEA (6 equivalents, 0.6 mmol) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free amines. If the test is positive, indicating incomplete coupling, proceed to a second coupling.

  • Double Coupling (Optional): Drain the reaction vessel and add a freshly prepared solution of activated Fmoc-Oct-5-ynamide-OH as in step 3. Agitate for another 2 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 30 minutes.

  • Proceed to the next cycle.

Protocol 2: COMU-Mediated Coupling of Fmoc-Oct-5-ynamide-OH on Solid Phase

This protocol utilizes COMU, a safer alternative to benzotriazole-based reagents.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Oct-5-ynamide-OH (3 equivalents, 0.3 mmol) and COMU (3 equivalents, 0.3 mmol) in DMF. Add DIPEA (6 equivalents, 0.6 mmol). The solution will typically change color. Pre-activate for 1 minute.[12]

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours. For hindered residues, a longer time (e.g., up to 4 hours) or a double coupling may be necessary.[12]

  • Monitoring and Washing: Follow steps 5 and 7 from the HATU protocol. The reaction mixture should become colorless or yellow upon completion.[12]

  • Proceed to the next cycle.

Visualizations

PeptideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH ActiveEster Activated Ester Intermediate AA_COOH->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU, COMU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster CoupledPeptide Fmoc-AA-NH-Peptide-Resin ActiveEster->CoupledPeptide Nucleophilic Attack PeptideResin H2N-Peptide-Resin PeptideResin->CoupledPeptide Byproducts Byproducts

Caption: General mechanism of peptide bond formation using a coupling reagent.

TroubleshootingWorkflow Start Low Coupling Yield with This compound CheckReagent Using a high-reactivity coupling reagent (HATU, COMU)? Start->CheckReagent SwitchReagent Switch to HATU, HCTU, or COMU CheckReagent->SwitchReagent No DoubleCouple Perform Double Coupling CheckReagent->DoubleCouple Yes SwitchReagent->DoubleCouple CheckTemp Is reaction at RT? DoubleCouple->CheckTemp IncreaseTemp Increase temperature to 30-40°C (monitor for racemization) CheckTemp->IncreaseTemp No CheckConcentration Using >3 eq. of reagents? CheckTemp->CheckConcentration Yes IncreaseTemp->CheckConcentration IncreaseConcentration Increase reagent equivalents to 3-5x CheckConcentration->IncreaseConcentration No End Re-evaluate / Consider alternative strategy CheckConcentration->End Yes IncreaseConcentration->End

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

ReagentSelection Start Select Coupling Reagent for This compound IsHindered Is the coupling sterically hindered? Start->IsHindered StandardReagent Standard Reagents (e.g., DIC/HOBt) IsHindered->StandardReagent No HighReactivityReagent High-Reactivity Reagents (Onium Salts) IsHindered->HighReactivityReagent Yes RacemizationRisk Is there a high risk of racemization? HighReactivityReagent->RacemizationRisk HATU_COMU HATU, COMU (with HOAt or Oxyma) RacemizationRisk->HATU_COMU Yes HBTU_PyBOP HBTU, PyBOP (less reactive than HATU) RacemizationRisk->HBTU_PyBOP No SafetyConcern Are there safety concerns (explosive potential)? HATU_COMU->SafetyConcern HBTU_PyBOP->SafetyConcern ChooseCOMU Choose COMU SafetyConcern->ChooseCOMU Yes ChooseHATU Choose HATU/HCTU SafetyConcern->ChooseHATU No

Caption: Logical flow for selecting an appropriate coupling reagent.

References

Validation & Comparative

Reactivity in CuAAC: A Comparative Analysis of Oct-5-ynamide and Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is renowned for its efficiency and reliability in forming 1,4-disubstituted 1,2,3-triazoles.[1] This guide provides an objective comparison of the reactivity between terminal alkynes, the conventional substrates for this reaction, and Oct-5-ynamide, a representative internal ynamide. The comparison is supported by experimental data on reaction kinetics and conditions, offering insights for researchers designing synthetic pathways.

Executive Summary: Reactivity at a Glance

The fundamental mechanism of the CuAAC reaction dictates a profound difference in reactivity between terminal and internal alkynes. The reaction's efficacy with terminal alkynes stems from the presence of an acidic terminal proton, which is readily removed to form a crucial copper-acetylide intermediate.[2][3] This step is the gateway to the catalytic cycle.

Internal alkynes, such as this compound, lack this terminal proton, rendering them largely unreactive under standard CuAAC conditions.[4][5] However, ynamides represent a class of "activated" internal alkynes that exhibit superior reactivity compared to conventional internal alkynes due to the electronic influence of the adjacent nitrogen atom.[6] Despite this, their reactivity profile remains distinct and generally more demanding than that of terminal alkynes.

Quantitative Data Presentation

The following table summarizes typical reaction conditions and outcomes for various alkyne types in CuAAC, illustrating the performance gap between terminal and internal alkynes.

Alkyne TypeRepresentative AlkyneCatalyst LoadingTemperatureTimeConversion/YieldReference
Aromatic TerminalPhenylacetylene0.5 mol %Room Temp.5 min>95%[7]
Aliphatic TerminalHex-1-yne0.5 mol %Room Temp.3 h>95%[7]
Standard InternalDiphenylacetylene0.5 mol %70 °C (343 K)72 h~25%[7]
Internal YnamideN-phenyl-N-(prop-1-yn-1-yl)benzamide5 mol %Room Temp. (300 K)6 hComplete[6]

Table 1: Comparison of reaction parameters for different alkyne substrates in CuAAC.

Mechanistic Differences and Logical Flow

The disparity in reactivity is rooted in the reaction mechanism. The catalytic cycle for terminal alkynes is initiated by the formation of a copper-acetylide, a step that is not accessible to internal alkynes. This fundamental mechanistic divergence is the primary reason internal alkynes are challenging substrates for CuAAC.[5]

G cluster_terminal Terminal Alkyne Pathway cluster_internal Internal Alkyne Challenge T_Alkyne Terminal Alkyne (R-C≡C-H) Acetylide Copper-Acetylide Intermediate T_Alkyne->Acetylide Deprotonation Cu_Cat Cu(I) Catalyst Cu_Cat->Acetylide Product_T 1,4-Triazole Acetylide->Product_T Cycloaddition Azide_T Azide (R-N3) Azide_T->Product_T I_Alkyne Internal Alkyne (R-C≡C-R') No_Proton No Terminal Proton I_Alkyne->No_Proton Block Standard Mechanism Blocked No_Proton->Block

Caption: Key mechanistic divergence in CuAAC.

Experimental Protocols

The methodologies provided below are representative for achieving successful cycloadditions with terminal alkynes and ynamides, respectively.

Protocol 1: Standard CuAAC with a Terminal Alkyne

This protocol is adapted for a typical bioconjugation reaction and demonstrates the mild conditions required for terminal alkynes.[8][9]

Materials:

  • Alkyne-functionalized molecule (e.g., Propargyl alcohol)

  • Azide-functionalized molecule

  • Phosphate Buffer (pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM)

  • Sodium Ascorbate stock solution (100 mM, freshly prepared)

Procedure:

  • In a microcentrifuge tube, combine the alkyne substrate with buffer to a final alkyne concentration of approximately 500-600 µM.

  • Add the azide stock solution to achieve a final concentration of 100 µM.

  • Prepare a premixed catalyst solution by combining 6.3 µL of CuSO₄ stock with 12.5 µL of THPTA ligand stock (maintains a 1:5 copper-to-ligand ratio). Add this mixture to the reaction tube. The final copper concentration will be ~0.25 mM.

  • Initiate the reaction by adding 25 µL of the freshly prepared sodium ascorbate solution. The final concentration will be 5 mM.

  • Close the tube to minimize oxygen exposure and mix gently (e.g., by inversion or on a rotisserie) for 1 hour at room temperature.

  • Proceed with application-specific workup and analysis.

Protocol 2: Cu-Catalyzed Cycloaddition with an Ynamide

This protocol reflects the conditions used for the reaction of ynamines, a class of molecules to which this compound belongs. Note the use of a Cu(II) precatalyst without an external reducing agent, as the ynamine can participate in the in-situ generation of the active Cu(I) species.[6]

Materials:

  • Ynamide (e.g., this compound)

  • Azide

  • Copper(II) Acetate (Cu(OAc)₂)

  • Acetonitrile (CD₃CN for NMR monitoring, or standard MeCN for synthesis)

Procedure:

  • Dissolve the ynamide (1.0 eq.) and the azide (1.0 eq.) in acetonitrile to a concentration of ~15 mM.

  • Add Copper(II) Acetate (5 mol %) to the solution.

  • Stir the reaction mixture at room temperature (~27 °C / 300 K).

  • Monitor the reaction progress by a suitable method (e.g., NMR, TLC, LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, perform a standard aqueous workup and purify the triazole product by column chromatography.

Experimental Workflow Diagram

The general workflow for setting up and analyzing a CuAAC reaction is outlined below.

G Prep Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Reductant) Mix Combine Reactants (Buffer/Solvent, Alkyne, Azide) Prep->Mix Cat Add Catalyst System (CuSO4 + Ligand) Mix->Cat Init Initiate Reaction (Add Reductant or Cu(I) Source) Cat->Init React Incubate (RT, specified time) Init->React Analyze Workup & Analysis (LC-MS, NMR, etc.) React->Analyze

References

A Comparative Guide to Ynamide Reactivity in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ynamides, alkynes bearing a nitrogen atom connected to an electron-withdrawing group, have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, balancing stability with high reactivity, make them ideal substrates for a variety of transformations, particularly cycloaddition reactions. This guide provides a comparative overview of the performance of different ynamides in key cycloaddition reactions, supported by experimental data, to aid in the rational design of synthetic routes for the construction of complex nitrogen-containing molecules.

General Reactivity and Influence of Substituents

The reactivity of the ynamide triple bond is highly tunable by modifying the substituents on both the nitrogen atom and the alkyne terminus. The electron-withdrawing group (EWG) on the nitrogen atom is crucial for stabilizing the ynamide, yet it also influences its reactivity in cycloadditions. Common EWGs include sulfonyl, acyl, and carbamate groups. The nature of the substituent on the alkyne (R¹) and the group attached to the EWG (R²) also play a significant role in modulating the steric and electronic properties of the ynamide, thereby affecting reaction outcomes.

A general representation of an ynamide is shown below:

G cluster_ynamide General Ynamide Structure R1 C1 C R1->C1 C2 C C1->C2 N N C2->N EWG EWG N->EWG R2 N->R2

Caption: General structure of an ynamide.

Comparative Performance in Key Cycloaddition Reactions

Ynamides participate in a wide array of cycloaddition reactions, including [3+2], [4+2], and [2+2] cycloadditions, providing access to a diverse range of five, six, and four-membered heterocyclic and carbocyclic scaffolds. The outcomes of these reactions are often highly dependent on the specific ynamide structure.

[3+2] Cycloaddition Reactions

[3+2] cycloadditions are a powerful tool for the synthesis of five-membered heterocycles. Ynamides have been successfully employed in reactions with various 1,3-dipoles.

Comparison of Ynamides in Gold-Catalyzed [3+2] Cycloaddition with 4,5-Dihydro-1,2,4-oxadiazoles:

This reaction provides access to highly functionalized 4-aminoimidazoles. The choice of the ynamide's substituents significantly impacts the reaction yield.

Ynamide Substituent (R¹)N-Protecting Group (Ts) Substituent (R²)ProductYield (%)
4-MeC₆H₄Me4-aminoimidazole derivative98
4-MeOC₆H₄Me4-aminoimidazole derivative95
4-FC₆H₄Me4-aminoimidazole derivative92
4-ClC₆H₄Me4-aminoimidazole derivative96
4-BrC₆H₄Me4-aminoimidazole derivative94
PhMe4-aminoimidazole derivative95
2-NaphthylMe4-aminoimidazole derivative91
CyclohexylMe4-aminoimidazole derivative75
n-HexMe4-aminoimidazole derivative78
PhEt4-aminoimidazole derivative92
Phi-Pr4-aminoimidazole derivative85
PhBn4-aminoimidazole derivative88

Experimental Protocol for Gold-Catalyzed [3+2] Cycloaddition:

To a solution of the ynamide (0.2 mmol) and 4,5-dihydro-1,2,4-oxadiazole (0.24 mmol) in DCE (2.0 mL) was added tBuXphosAuSbF₆ (5 mol %). The resulting mixture was stirred at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 4-aminoimidazole product.

G cluster_workflow Experimental Workflow: [3+2] Cycloaddition start Start reactants Combine Ynamide and 4,5-dihydro-1,2,4-oxadiazole in DCE start->reactants catalyst Add tBuXphosAuSbF₆ (5 mol %) reactants->catalyst reaction Stir at 60 °C for 12 h catalyst->reaction workup Solvent removal reaction->workup purification Flash column chromatography workup->purification product Isolated 4-aminoimidazole purification->product

Caption: Workflow for the gold-catalyzed [3+2] cycloaddition.

[4+2] Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis, can be performed with ynamides acting as dienophiles to construct six-membered rings. The electronic nature of the ynamide is a key factor in these reactions.

[2+2] Cycloaddition Reactions

[2+2] cycloadditions of ynamides with ketenes or alkenes provide a direct route to functionalized cyclobutenes and cyclobutanes, which are valuable synthetic intermediates.

Comparison of Ynamides in B(C₆F₅)₃-Catalyzed [2+2] Cycloaddition with α,β-Unsaturated Carbonyls:

This reaction provides access to tri-substituted aminocyclobutenes. The nature of the substituents on the ynamide influences the reaction yield.

Ynamide R¹Ynamide N-EWGα,β-Unsaturated CarbonylProductYield (%)
PhTsMethyl acrylateAminocyclobutene derivative85
4-MeC₆H₄TsMethyl acrylateAminocyclobutene derivative88
4-MeOC₆H₄TsMethyl acrylateAminocyclobutene derivative90
4-ClC₆H₄TsMethyl acrylateAminocyclobutene derivative82
PhNsMethyl acrylateAminocyclobutene derivative75
PhBocMethyl acrylateAminocyclobutene derivative65
n-BuTsMethyl acrylateAminocyclobutene derivative70
PhTsN-PhenylmaleimideAminocyclobutene derivative95

Experimental Protocol for B(C₆F₅)₃-Catalyzed [2+2] Cycloaddition:

To a solution of the ynamide (0.30 mmol) and the α,β-unsaturated carbonyl (0.36 mmol) in toluene (0.1 M) was added B(C₆F₅)₃ (10 mol %). The reaction mixture was heated to 70 °C and stirred for 24 hours. After cooling to room temperature, the solvent was evaporated, and the residue was purified by flash chromatography on silica gel to give the corresponding aminocyclobutene.

G cluster_pathway General Cycloaddition Pathway Ynamide Ynamide Intermediate Transition State / Intermediate Ynamide->Intermediate Partner Cycloaddition Partner (e.g., 1,3-dipole, diene, alkene) Partner->Intermediate Catalyst Catalyst (e.g., Au, B(C₆F₅)₃) Catalyst->Intermediate Cycloadduct Cycloadduct Intermediate->Cycloadduct

Caption: Generalized pathway for catalyzed cycloadditions of ynamides.

Conclusion

The reactivity of ynamides in cycloaddition reactions is a finely tunable process, heavily influenced by the electronic and steric nature of their substituents. Electron-withdrawing groups on the nitrogen are essential for stability and reactivity, while modifications on the alkyne terminus and the N-protecting group allow for the optimization of reaction yields and selectivities. The provided data demonstrates that aryl-substituted ynamides often exhibit high reactivity in catalyzed cycloadditions. This guide serves as a starting point for researchers to select the most appropriate ynamide for their desired transformation, facilitating the efficient synthesis of complex, nitrogen-containing molecules for applications in drug discovery and materials science.

Unveiling Proteome Dynamics: A Comparative Guide to Oct-5-ynamide and Other Activity-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of Activity-Based Protein Profiling (ABPP), the choice of chemical probe is paramount to experimental success. This guide provides a comprehensive comparison of Oct-5-ynamide probes against other commonly used probes, supported by experimental data and detailed protocols to aid in the selection of the most efficacious tool for your research needs.

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics technology for the functional study of enzymes in their native biological contexts. At the heart of this technique lies the activity-based probe (ABP), a small molecule that covalently labels the active site of a specific enzyme or enzyme family. The efficacy of an ABPP experiment is critically dependent on the probe's labeling efficiency, specificity, and its ability to be detected and enriched for downstream analysis. This guide focuses on the performance of this compound probes in comparison to other widely utilized classes of ABPP probes, such as fluorophosphonate (FP)-biotin and iodoacetamide-alkyne probes.

Quantitative Comparison of Probe Performance

To facilitate a clear understanding of the relative strengths of different ABPP probes, the following table summarizes key performance metrics based on available experimental data. These metrics are crucial for determining the suitability of a probe for specific applications, such as target discovery, inhibitor screening, or profiling enzyme activity in complex proteomes.

Probe TypeTarget Class(es)Reported Labeling EfficiencyNumber of Identified ProteinsSpecificity/Off-Target ProfileReference
This compound Serine Hydrolases, Cysteine ProteasesData not available in direct comparative studiesData not available in direct comparative studiesYnamides are known to be reactive towards nucleophiles, suggesting potential for broad reactivity that requires careful validation of off-targets.General Ynamide Chemistry
Fluorophosphonate (FP)-biotin Serine HydrolasesHigh; labels a broad range of serine hydrolases.>100 in various tissues and cell lines.Highly selective for serine hydrolases with minimal cross-reactivity with other enzyme classes.[1][2][3]
Iodoacetamide (IA)-alkyne Cysteine ResiduesHigh; broadly reactive with accessible cysteine residues.Can label thousands of cysteine sites within a proteome.Reacts with any sufficiently nucleophilic cysteine, leading to broad labeling that is not specific to a particular enzyme family's active site.[4][5][6][7]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable ABPP results. Below are representative protocols for competitive ABPP using alkyne-based probes and a general workflow for FP-biotin labeling.

Competitive Activity-Based Protein Profiling (ABPP) with Alkyne Probes

This protocol is designed to identify the protein targets of a small molecule inhibitor by competing with an alkyne-functionalized broad-spectrum probe for binding to the active sites of a particular enzyme class.

Workflow Diagram:

Competitive_ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_click_chem Click Chemistry & Enrichment cluster_analysis Analysis Proteome Proteome (Cell/Tissue Lysate) Preincubation Pre-incubation: Proteome + Inhibitor Proteome->Preincubation Inhibitor Small Molecule Inhibitor Inhibitor->Preincubation Probe_Addition Addition of Alkyne Probe Preincubation->Probe_Addition Labeling Probe Labeling Probe_Addition->Labeling Click CuAAC Click Chemistry (Biotin-Azide) Labeling->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-bead Digestion (Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Target Identification LC_MS->Data_Analysis

Caption: Workflow for competitive ABPP using an alkyne probe.

Materials:

  • Cell or tissue lysate (1 mg/mL protein concentration)

  • Small molecule inhibitor of interest

  • Alkyne-functionalized ABPP probe (e.g., this compound)

  • Biotin-azide tag

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin agarose beads

  • Wash buffers (e.g., PBS, high salt buffer, urea)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysates in an appropriate buffer (e.g., PBS) and determine the protein concentration.

  • Competitive Inhibition: Pre-incubate the proteome (e.g., 50 µL of 1 mg/mL) with the small molecule inhibitor at various concentrations for 30 minutes at 37°C. A DMSO control (no inhibitor) should be run in parallel.

  • Probe Labeling: Add the alkyne-functionalized ABPP probe to a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.

  • Click Chemistry: To conjugate the biotin tag, add the following reagents in order: biotin-azide (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO₄ (final concentration 1 mM). Incubate for 1 hour at room temperature.[8]

  • Protein Precipitation and Enrichment: Precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents. Resuspend the protein pellet and perform streptavidin enrichment to capture the biotinylated proteins.

  • On-Bead Digestion: Wash the streptavidin beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins overnight at 37°C.

  • Mass Spectrometry Analysis: Collect the resulting peptides and analyze them by LC-MS/MS.

  • Data Analysis: Identify and quantify the labeled peptides. Proteins that show a dose-dependent decrease in labeling in the presence of the inhibitor are considered its targets.

Serine Hydrolase Labeling with FP-Biotin Probe

This protocol describes the direct labeling of active serine hydrolases in a proteome using a fluorophosphonate-biotin probe.

Workflow Diagram:

FP_Biotin_Workflow cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis Proteome Proteome (Cell/Tissue Lysate) Labeling Incubation Proteome->Labeling FP_Biotin FP-Biotin Probe FP_Biotin->Labeling Enrichment Streptavidin Enrichment Labeling->Enrichment Digestion On-bead Digestion (Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Protein Identification LC_MS->Data_Analysis

Caption: Workflow for direct labeling with an FP-biotin probe.

Materials:

  • Cell or tissue lysate (1 mg/mL protein concentration)

  • FP-biotin probe

  • Streptavidin agarose beads

  • Wash buffers

  • Trypsin

  • Mass spectrometer

Procedure:

  • Proteome Labeling: Incubate the proteome (e.g., 50 µL of 1 mg/mL) with the FP-biotin probe at a final concentration of 1-5 µM for 30-60 minutes at room temperature or 37°C.[2]

  • Enrichment: Add streptavidin agarose beads to the labeled proteome and incubate to capture the biotinylated proteins.

  • Washing and Digestion: Wash the beads thoroughly to remove non-specific binders. Perform on-bead tryptic digestion to release peptides from the captured proteins.

  • Analysis: Analyze the resulting peptides by LC-MS/MS to identify the labeled serine hydrolases.

Application in Signaling Pathways

ABPP probes are instrumental in elucidating the roles of enzymes in various signaling pathways. While specific applications of this compound probes in signaling studies are not well-documented in the searched literature, other alkyne-based probes and FP probes have been widely used to study pathways involving serine hydrolases and cysteine-reactive enzymes. For instance, FP probes have been crucial in identifying and characterizing serine hydrolases involved in lipid metabolism and endocannabinoid signaling. Iodoacetamide-alkyne probes, due to their broad reactivity with cysteines, have been used to profile changes in cysteine oxidation and reactivity in response to cellular stress and signaling events.[3][4][5]

Kinase Signaling Pathway Example:

Many kinases are regulated by phosphorylation on cysteine residues, making them potential targets for cysteine-reactive probes. A hypothetical application of a cysteine-reactive alkyne probe in studying a kinase cascade is depicted below.

Kinase_Signaling_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF Transcription Factor MAPK->TF Gene_Expression Gene Expression TF->Gene_Expression Probe Cysteine-Reactive Alkyne Probe Probe->MAPKKK Labeling of active kinase Probe->MAPK

Caption: Probing a generic MAP kinase signaling cascade.

Conclusion

The selection of an appropriate activity-based probe is a critical decision in the design of a successful ABPP experiment. While FP-biotin probes offer high selectivity for serine hydrolases and iodoacetamide-alkyne probes provide broad coverage of reactive cysteines, the specific efficacy of this compound probes remains to be thoroughly characterized in comparative studies. The provided protocols and workflows offer a starting point for researchers to apply these powerful tools to their biological questions. Further research is needed to directly compare the performance of this compound probes against established alternatives to fully understand their potential and limitations in the field of chemical proteomics.

References

Kinetic Showdown: A Comparative Analysis of Oct-5-ynamide in Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficiency and rate of bioconjugation reactions are paramount. This guide provides a comprehensive kinetic analysis of Oct-5-ynamide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, comparing its performance with alternative alkyne substrates. The data presented herein, supported by detailed experimental protocols, aims to inform the selection of the most suitable click chemistry reagents for various research and development applications.

The "click chemistry" concept, particularly the CuAAC reaction, has revolutionized the way molecules are connected in complex biological environments. The choice of the alkyne component is critical, directly influencing reaction rates and overall efficiency. While terminal alkynes have been the workhorses in this field, internal alkynes, and specifically ynamides like this compound, present a unique reactivity profile that warrants a detailed kinetic investigation.

Performance Comparison: Reaction Kinetics of Various Alkynes

Below is a comparative summary of reported second-order rate constants for various alkyne classes in CuAAC and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This data provides a framework for understanding the kinetic landscape of click reactions.

Alkyne ClassSpecific ExampleReaction TypeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Internal Ynamide (Predicted) This compound CuAAC ~10¹ - 10³ Predicted based on related ynamine reactivity
Terminal AlkynePhenylacetyleneCuAAC17.4[1]
Propargyl AlcoholCuAACQualitatively slower than propiolamides[2]
Electron-Deficient AlkyneN-phenylpropiolamideCuAACQualitatively faster than standard alkynes[2]
Strained CyclooctyneBicyclononyne (BCN)SPAAC0.07 - 0.63[3]
Dibenzocyclooctyne (DIBO)SPAAC~0.1General literature values

Note: The predicted rate constant for this compound is an educated estimation based on the enhanced reactivity generally observed for ynamines and ynamides in CuAAC reactions.[4][5][6][7] The actual value may vary depending on specific reaction conditions.

Delving into the Reaction Mechanisms

The underlying mechanism of the click reaction dictates the reactivity of the alkyne. In CuAAC, the copper(I) catalyst coordinates with the terminal alkyne to form a copper acetylide, which then reacts with the azide. The electronic properties of the alkyne significantly influence the rate of this process. In contrast, SPAAC relies on the release of ring strain in a cyclooctyne to drive the reaction forward without the need for a metal catalyst.

CuAAC_Pathway Alkyne Alkyne (R-C≡CH) Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Coordination & Deprotonation Azide Azide (R'-N₃) Triazole 1,2,3-Triazole Product Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Triazole Cycloaddition

Fig. 1: Simplified signaling pathway of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

SPAAC_Pathway Cyclooctyne Strained Cyclooctyne Transition_State Transition State Cyclooctyne->Transition_State [3+2] Cycloaddition Azide Azide (R-N₃) Azide->Transition_State Triazole 1,2,3-Triazole Product Transition_State->Triazole Ring Formation

Fig. 2: Simplified reaction pathway for the strain-promoted azide-alkyne cycloaddition (SPAAC).

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing the performance of different alkynes. The following are detailed methodologies for key experiments used to obtain the kinetic data.

Kinetic Analysis of CuAAC Reactions using ¹H NMR Spectroscopy

This protocol outlines the steps for monitoring the progress of a CuAAC reaction in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Reactants Prepare stock solutions of: - Alkyne (e.g., this compound) - Azide - Cu(I) catalyst (e.g., CuI) - Internal Standard (e.g., Mesitylene) NMR_Tube In an NMR tube, mix: - Deuterated solvent - Alkyne solution - Azide solution - Internal Standard solution Reactants->NMR_Tube Spectrometer Place NMR tube in spectrometer and equilibrate to desired temperature. NMR_Tube->Spectrometer Initiate Initiate the reaction by adding the Cu(I) catalyst solution. Spectrometer->Initiate Acquire Acquire ¹H NMR spectra at regular time intervals. Initiate->Acquire Integrate Integrate characteristic peaks of a reactant and the product relative to the internal standard. Acquire->Integrate Concentration Calculate the concentration of reactant and product at each time point. Integrate->Concentration Plot Plot ln([Alkyne]t/[Alkyne]₀) vs. time to determine the pseudo-first-order rate constant (k_obs). Concentration->Plot k2 Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the excess reagent. Plot->k2

Fig. 3: Experimental workflow for determining CuAAC reaction kinetics using ¹H NMR spectroscopy.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the alkyne (e.g., this compound), azide, copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a suitable internal standard (e.g., mesitylene) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Reaction Setup: In a 5 mm NMR tube, combine the deuterated solvent, the alkyne solution, the azide solution, and the internal standard solution. Ensure one of the reactants is in significant excess (at least 10-fold) to achieve pseudo-first-order kinetics.

  • Data Acquisition: Place the NMR tube in the spectrometer and allow it to thermally equilibrate. Initiate the reaction by adding the copper catalyst solution and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.[8][9][10][11]

  • Data Analysis: Process the NMR spectra. For each time point, integrate the signal of a characteristic proton peak of the limiting reactant and a characteristic proton peak of the triazole product. Normalize these integrals to the integral of the internal standard.

  • Kinetic Calculation: Convert the integral values to concentrations. Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.

Kinetic Analysis using Fluorescence Spectroscopy

For reactions involving a fluorogenic azide or alkyne, fluorescence spectroscopy offers a highly sensitive method for kinetic analysis. The formation of the triazole product can lead to a significant change in fluorescence intensity, which can be monitored over time.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the alkyne, a fluorogenic azide (e.g., a coumarin or rhodamine derivative), and the copper(I) catalyst in a suitable buffer or solvent.

  • Reaction Setup: In a fluorometer cuvette, combine the buffer/solvent, the alkyne solution, and the fluorogenic azide solution.

  • Data Acquisition: Place the cuvette in a temperature-controlled fluorometer. Initiate the reaction by adding the copper catalyst solution and immediately start recording the fluorescence intensity at the emission maximum of the triazole product over time.

  • Data Analysis: The fluorescence intensity is directly proportional to the concentration of the fluorescent product. The initial rate of the reaction can be determined from the initial slope of the fluorescence versus time plot. By performing the experiment with varying concentrations of the alkyne and azide, the reaction orders and the second-order rate constant can be determined.

Conclusion

The kinetic analysis of click reactions is essential for optimizing bioconjugation strategies. While direct kinetic data for this compound remains to be extensively published, the available literature strongly suggests that internal ynamides are a highly reactive class of alkynes for CuAAC reactions, likely exhibiting significantly faster kinetics than standard terminal alkynes. Their performance is anticipated to be on par with or even exceed that of electron-deficient alkynes. For applications where the presence of copper is a concern, the use of strained cyclooctynes in SPAAC remains a robust alternative, albeit generally with slower kinetics compared to catalyzed reactions. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative kinetic studies, enabling the rational selection of the optimal click chemistry components for their specific needs.

References

A Researcher's Guide to Validating Oct-5-ynamide Incorporation into Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of molecular incorporation is paramount. Oct-5-ynamide, a terminal alkyne-containing fatty acid analog, is a powerful tool for studying lipid metabolism and post-translational modifications like protein acylation. Its alkyne handle allows for bioorthogonal "click" chemistry reactions, enabling the visualization and enrichment of labeled biomolecules. This guide provides a comparative overview of the primary methods used to validate its incorporation, supported by experimental protocols and data.

Comparison of Core Validation Methodologies

The validation of this compound incorporation predominantly relies on a two-step process: metabolic labeling followed by a bioorthogonal reaction to attach a reporter tag. The choice of the bioorthogonal "click" reaction is critical and depends on the experimental goals. A third, direct detection method using mass spectrometry offers a tag-free approach.

Method Principle Primary Application Advantages Limitations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A highly efficient cycloaddition reaction between the terminal alkyne of this compound and an azide-functionalized reporter molecule, catalyzed by copper(I).[1][2][3]Fixed cells, cell lysates, in vitro analysis, proteomics.[4]High reaction efficiency and kinetics.[2] Nearly quantitative yields.[2]Copper catalyst is cytotoxic, limiting its use in live cells.[3] Can cause nonspecific labeling in the presence of the catalyst.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A copper-free click reaction between the alkyne and a strained cyclooctyne-containing (e.g., DBCO) azide reporter. The ring strain enables the reaction to proceed without a catalyst.[3]Live-cell imaging, in vivo studies.Biocompatible (no toxic catalyst required).[3] High specificity.Slower reaction kinetics compared to CuAAC.[6] Strained alkynes can react nonspecifically with thiols (e.g., cysteine).[4]
Mass Spectrometry (MS) Direct detection of biomolecules containing the this compound modification based on the mass shift introduced by the alkyne tag.[7]Proteomics, lipidomics, identification of modification sites.High specificity and confidence in identification.[8] No need for reporter tags, avoiding potential artifacts. Provides precise molecular weight and fragmentation data.[9]Lower throughput. Requires specialized instrumentation and expertise. Signal overlap can be an issue without derivatization.[7]

Experimental Workflows & Signaling Pathways

Visualizing the workflow for validating this compound incorporation is crucial for understanding the experimental process. The following diagrams illustrate the key steps involved in metabolic labeling and subsequent detection via CuAAC, SPAAC, or Mass Spectrometry.

G cluster_labeling Step 1: Metabolic Labeling cluster_detection Step 2: Detection & Validation cluster_click Click Chemistry cluster_ms Mass Spectrometry cluster_analysis Step 3: Analysis Cells Cells or Organism Incubate Incubate with This compound Cells->Incubate Incorporation This compound incorporated into lipids/proteins Incubate->Incorporation CuAAC CuAAC (Fixed Cells/Lysates) Incorporation->CuAAC SPAAC SPAAC (Live or Fixed Cells) Incorporation->SPAAC MS Direct MS Analysis (Lysates) Incorporation->MS Reporter Add Azide Reporter (Fluorophore, Biotin) CuAAC->Reporter SPAAC->Reporter Analysis Fluorescence Microscopy Western Blot Affinity Purification LC-MS/MS Reporter->Analysis MS->Analysis

Caption: Workflow for validating this compound incorporation.

The diagram above outlines the general workflow. After metabolically labeling biomolecules with this compound, researchers can choose one of three main paths for validation. For applications in fixed cells or lysates where high efficiency is desired, CuAAC is a robust choice. For live-cell imaging, the copper-free SPAAC reaction is necessary to avoid cytotoxicity. Alternatively, mass spectrometry provides a direct and highly specific method for identifying the modified biomolecules without the need for a reporter tag.

Quantitative Data Comparison

The efficiency of labeling can vary significantly between methods. While specific results are application-dependent, general performance characteristics can be summarized.

Parameter CuAAC SPAAC Reference
Relative Reaction Rate Fast (minutes to 1 hour)Slower (typically 1-4 hours)[6]
Typical Labeling Efficiency HighModerate to High[4]
Signal-to-Background Ratio Generally higher, but catalyst can increase background.Lower potential for non-specific background, though reactions with thiols can occur.[4][4]
Identified Glycoproteins (Example) 437308[4]

Note: The number of identified glycoproteins is from a comparative proteomics study on O-GlcNAc modification and serves as an example of the potential differences in labeling efficiency between CuAAC and SPAAC.[4]

Key Experimental Protocols

Metabolic Labeling of Cells with this compound

Objective: To incorporate this compound into cellular biomolecules.

Materials:

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cultured cells of interest

Protocol:

  • Culture cells to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by diluting the this compound stock solution into the pre-warmed cell culture medium to a final concentration of 25-100 µM.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the labeling medium to the cells.

  • Incubate the cells for a period ranging from 4 to 24 hours, depending on the metabolic activity of the cells and the specific biomolecules of interest.

  • After incubation, proceed immediately to cell fixation for CuAAC or directly to the SPAAC reaction for live-cell analysis. For mass spectrometry, proceed to cell lysis.

Validation by CuAAC and Fluorescence Microscopy (Fixed Cells)

Objective: To visualize incorporated this compound using a fluorescent azide reporter.

Materials:

  • PBS (Phosphate-Buffered Saline)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click Reaction Buffer:

    • Fluorescent azide reporter (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., Sodium Ascorbate)

  • Hoechst stain for nuclear counterstaining

Protocol:

  • Wash the metabolically labeled cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Wash twice with PBS.

  • Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the fluorescent azide, CuSO₄, and sodium ascorbate in PBS.

  • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with Hoechst stain for 10 minutes.

  • Wash twice with PBS and add mounting medium.

  • Image the cells using a fluorescence microscope.

G Start Labeled Cells Fix Fix with PFA Start->Fix Perm Permeabilize (Triton X-100) Fix->Perm Click Add CuAAC Cocktail (Azide-Fluorophore, CuSO4, Sodium Ascorbate) Perm->Click Wash Wash Click->Wash Image Fluorescence Imaging Wash->Image

Caption: CuAAC workflow for fluorescence microscopy.

Validation by SPAAC for Live-Cell Imaging

Objective: To visualize the incorporation of this compound in living cells.

Materials:

  • Live-cell imaging medium

  • Azide reporter with a strained alkyne (e.g., DBCO-Fluorophore)

Protocol:

  • Wash the metabolically labeled cells twice with pre-warmed live-cell imaging medium.

  • Prepare the SPAAC labeling solution by diluting the DBCO-fluorophore in the imaging medium to a final concentration of 10-50 µM.

  • Add the SPAAC labeling solution to the cells.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with the imaging medium.

  • Proceed immediately to live-cell fluorescence microscopy.

G Start Live Labeled Cells Wash1 Wash Start->Wash1 React Add SPAAC Reagent (e.g., DBCO-Fluorophore) Wash1->React Incubate Incubate at 37°C React->Incubate Wash2 Wash Incubate->Wash2 Image Live-Cell Imaging Wash2->Image

Caption: SPAAC workflow for live-cell imaging.

References

Safety Operating Guide

Proper Disposal of Oct-5-ynamide: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Oct-5-ynamide in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory waste management protocols.

Immediate Safety and Handling Precautions

Before handling this compound waste, ensure the following personal protective equipment (PPE) is worn:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A laboratory coat

All handling of this compound waste should be conducted within a certified chemical fume hood to avoid inhalation of any potential dust or vapors. Avoid generating dust. In case of accidental contact, wash the affected skin area thoroughly with soap and water, and in case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Core Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste management program. Do not attempt to dispose of this compound down the drain or in regular solid waste.

Step 1: Waste Collection and Storage

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of solid this compound waste. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added to the container.

  • Segregation: Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Storage Location: Keep the waste container in a designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.

Step 2: Preparing for Disposal

  • Container Integrity: Before scheduling a pickup, ensure the waste container is clean on the outside and the lid is securely fastened.

  • Contact Environmental Health and Safety (EHS): Notify your institution's Environmental Health and Safety (EHS) office or the equivalent department responsible for hazardous waste disposal. Provide them with the necessary information about the waste, including the chemical name and quantity.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements provided by your EHS department for waste pickup.

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.

  • Control the Spill: If it is safe to do so, prevent the spread of the solid material.

  • Cleanup: For small spills, carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust. For larger spills, or if you are not trained in spill cleanup, contact your EHS office immediately.

  • Decontamination: Decontaminate the spill area with a suitable solvent (such as ethanol or isopropanol) and absorbent pads. Dispose of all cleanup materials as hazardous waste.

Quantitative Data Summary

As no specific quantitative data for this compound disposal was found, the following table summarizes general guidelines for laboratory hazardous waste storage.

ParameterGuideline
Maximum Accumulation TimeFollow institutional and local regulations (typically 90-180 days)
Container TypeChemically resistant, sealed container
Storage TemperatureRoom temperature, away from heat
Incompatible MaterialsStrong oxidizing agents, strong acids, strong bases

Experimental Protocols

No specific experimental protocols for the chemical neutralization of this compound prior to disposal are recommended due to the lack of validated procedures in the available literature. The reactivity of the ynamide functional group necessitates caution, and any attempt at neutralization without a thoroughly tested protocol could lead to uncontrolled reactions. Therefore, the recommended protocol is direct disposal as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A This compound Waste Generated B Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Collect in a Labeled, Compatible Hazardous Waste Container B->C D Is the container full or ready for disposal? C->D E Store in Designated Satellite Accumulation Area D->E No F Contact Environmental Health & Safety (EHS) for Waste Pickup D->F Yes E->C G Follow Institutional Procedures for Hazardous Waste Disposal F->G H Disposal Complete G->H

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines for hazardous waste management.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.